2'-Deoxyuridine-13C,15N2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C9H12N2O5 |
|---|---|
分子量 |
231.18 g/mol |
IUPAC名 |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i9+1,10+1,11+1 |
InChIキー |
MXHRCPNRJAMMIM-XPWHOUBVSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1[15N]2C=CC(=O)[15NH][13C]2=O)CO)O |
正規SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2'-Deoxyuridine-¹³C,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2'-Deoxyuridine-¹³C,¹⁵N₂, a stable isotope-labeled nucleoside critical for advanced biomedical and pharmaceutical research. It details its chemical and physical properties, primary applications, and detailed experimental protocols for its use in quantitative analysis and metabolic studies.
Core Properties and Data
2'-Deoxyuridine-¹³C,¹⁵N₂ is a labeled form of the naturally occurring pyrimidine nucleoside, 2'-deoxyuridine. By replacing a specific carbon atom with its heavy isotope, Carbon-13 (¹³C), and the two nitrogen atoms in the pyrimidine ring with Nitrogen-15 (¹⁵N), the molecule's mass is increased by three Daltons. This mass shift, without altering the chemical properties, makes it an ideal internal standard and tracer for sensitive analytical techniques.
Quantitative Data Summary
The key quantitative and physical properties of 2'-Deoxyuridine-¹³C,¹⁵N₂ are summarized below for easy reference.
| Property | Value | Citations |
| IUPAC Name | 1---INVALID-LINK--pyrimidine-2,4-dione | [1][2] |
| CAS Number | 369656-76-8 | [1][2][3] |
| Molecular Formula | ¹³C C₈ H₁₂ ¹⁵N₂ O₅ | [1][2] |
| Molecular Weight | 231.18 g/mol | [1][2] |
| Accurate Mass | 231.072 Da | [1][2] |
| Isotopic Enrichment | 99 atom % ¹³C; 99 atom % ¹⁵N | [2][3] |
| Chemical Purity | ≥98% | [2] |
| Physical Form | Off-White to Pale Yellow Solid | |
| Melting Point | 159-163°C | |
| Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated) | |
| Storage | -20°C Freezer |
Key Applications in Research and Development
The unique properties of 2'-Deoxyuridine-¹³C,¹⁵N₂ make it an invaluable tool in several research domains.
-
Internal Standard for Quantitative Analysis : Its primary application is as an internal standard for the precise quantification of unlabeled 2'-deoxyuridine in biological matrices (e.g., plasma, urine, cell lysates) using isotope dilution mass spectrometry (IDMS).[4][5] Stable isotope-labeled (SIL) standards are considered the gold standard in quantitative LC-MS because they co-elute with the analyte and exhibit identical behavior during sample extraction, ionization, and fragmentation, correcting for matrix effects and procedural losses.[6][7]
-
Metabolic Flux Analysis : As a stable isotope tracer, it is used to track the metabolic fate of deoxyuridine through cellular pathways, particularly the pyrimidine salvage pathway.[4][5] By introducing the labeled compound to cells or organisms, researchers can elucidate the kinetics of DNA synthesis, degradation, and nucleotide salvage, providing insights into cellular proliferation, DNA repair mechanisms, and the effects of drugs targeting these pathways.[8][9]
-
Drug Metabolism and Pharmacokinetics (DMPK) : In drug development, SIL compounds are used as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of nucleoside analog drugs.[4]
Biological Significance: The Pyrimidine Salvage Pathway
2'-Deoxyuridine is a key intermediate in the pyrimidine salvage pathway. This pathway allows cells to recycle pyrimidine bases from the degradation of DNA and RNA, conserving energy that would otherwise be spent on de novo synthesis.[10][11] Deoxyuridine can be phosphorylated by thymidine kinase to form deoxyuridine monophosphate (dUMP), which is then methylated by thymidylate synthase to produce thymidine monophosphate (dTMP), a direct precursor for DNA synthesis.[12][13] The study of this pathway is crucial for cancer research, as many chemotherapeutic agents target thymidylate synthase.[14]
Caption: Pyrimidine salvage pathway showing the conversion of 2'-Deoxyuridine to dTTP for DNA synthesis.
Experimental Protocols
The following sections provide detailed methodologies for the primary applications of 2'-Deoxyuridine-¹³C,¹⁵N₂.
Protocol: Quantification of 2'-Deoxyuridine in Plasma using LC-MS/MS
This protocol outlines the use of 2'-Deoxyuridine-¹³C,¹⁵N₂ as an internal standard (IS) for quantifying endogenous 2'-deoxyuridine.
1. Materials and Reagents:
-
Plasma samples (e.g., human, mouse)
-
2'-Deoxyuridine (analyte standard)
-
2'-Deoxyuridine-¹³C,¹⁵N₂ (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC-grade
-
Methanol (MeOH), HPLC-grade
-
Formic Acid (FA), LC-MS grade
-
Deionized Water, 18 MΩ·cm
-
Protein Precipitation Agent: ACN with 0.1% FA
-
Microcentrifuge tubes (1.5 mL)
2. Preparation of Standards and Samples:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the IS in MeOH.
-
Calibration Standards: Serially dilute the analyte stock solution in a blank plasma matrix to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution in ACN.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Pipette 50 µL of each plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 150 µL of the IS working solution in ACN to each tube. This performs protein precipitation and adds the IS in one step.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis:
-
LC System: UPLC/HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: A typical gradient would be 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Analyte (Unlabeled): Q1/Q3 transition (e.g., m/z 229.1 -> 113.1)
-
Internal Standard (Labeled): Q1/Q3 transition (e.g., m/z 232.1 -> 116.1)
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the calibration standards. Quantify the analyte in unknown samples using the regression equation from the curve.
Caption: Workflow for quantitative analysis using an isotope-labeled internal standard.
Protocol: Stable Isotope Labeling in Cell Culture
This protocol describes a method for tracing the incorporation of deoxyuridine into cellular DNA.[15]
1. Materials and Reagents:
-
Adherent mammalian cells (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled nucleosides.[15]
-
2'-Deoxyuridine-¹³C,¹⁵N₂
-
Phosphate-Buffered Saline (PBS), ice-cold
-
DNA extraction kit
-
LC-MS/MS system for DNA digest analysis
2. Experimental Procedure:
-
Cell Culture: Seed cells in culture plates and grow until they reach ~70-80% confluency to ensure they are in an active proliferative phase.
-
Labeling Medium Preparation: Prepare culture medium supplemented with a known concentration of 2'-Deoxyuridine-¹³C,¹⁵N₂ (e.g., 10 µM). Use medium with dFBS to reduce competition from unlabeled deoxyuridine present in standard serum.
-
Metabolic Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate for a defined period (e.g., 0, 2, 4, 8, 24 hours) to allow for uptake and incorporation into newly synthesized DNA.
-
-
Cell Harvest and DNA Extraction:
-
At each time point, place the culture plate on ice and aspirate the labeling medium.
-
Wash the cell monolayer twice with ice-cold PBS to halt metabolic activity.
-
Lyse the cells and extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted DNA and assess its purity.
-
3. Analysis of Isotope Incorporation:
-
DNA Digestion: Enzymatically digest the extracted DNA to its constituent deoxynucleosides (dC, dG, dA, dT, and any incorporated labeled dU).
-
LC-MS/MS Analysis: Analyze the digest using LC-MS/MS to measure the ratio of labeled deoxyuridine (or its downstream metabolite, labeled thymidine) to its unlabeled counterpart. This ratio provides a quantitative measure of new DNA synthesis over the labeling period.
This comprehensive guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for the effective application of 2'-Deoxyuridine-¹³C,¹⁵N₂ in a research and development setting. Its proper use as an internal standard and metabolic tracer can significantly enhance the accuracy and depth of experimental findings.
References
- 1. 2’-Deoxyuridine-2-13C,1,3-15N2 | LGC Standards [lgcstandards.com]
- 2. 2'-Deoxyuridine-2-13C;1,3-15N2 | LGC Standards [lgcstandards.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scispace.com [scispace.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. davuniversity.org [davuniversity.org]
- 12. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. learning.medicine.wsu.edu [learning.medicine.wsu.edu]
- 14. Mechanism of action of 5-nitro-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
2'-Deoxyuridine-¹³C,¹⁵N₂: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, experimental applications, and metabolic significance of 2'-Deoxyuridine-¹³C,¹⁵N₂, a stable isotope-labeled nucleoside crucial for advancements in metabolic research and drug development.
Core Chemical Properties
2'-Deoxyuridine-¹³C,¹⁵N₂ is a labeled analog of the naturally occurring nucleoside 2'-deoxyuridine, where one carbon atom and two nitrogen atoms in the pyrimidine ring are replaced with their respective stable isotopes, ¹³C and ¹⁵N. This isotopic labeling provides a distinct mass shift, enabling its use as a tracer in metabolic studies and as an internal standard for quantitative analysis by mass spectrometry and NMR spectroscopy.[]
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Name | 1---INVALID-LINK--pyrimidine-2,4-dione | [2][3] |
| Molecular Formula | C₈¹³CH₁₂¹⁵N₂O₅ | [2][3] |
| Molecular Weight | 231.18 g/mol | [2] |
| CAS Number | 369656-76-8 | [2] |
| Appearance | Pale Yellow Solid | |
| Purity | ≥98% | [4] |
| Isotopic Enrichment | ≥99% ¹³C, ≥98% ¹⁵N | [4] |
| Solubility | Soluble in DMSO (slightly), Methanol (slightly, sonicated) | |
| Storage Conditions | Store at -20°C for long-term stability. | |
| Stability | Stable under recommended storage conditions. Re-analysis of chemical purity is recommended after three years. | [5] |
Metabolic Significance and Signaling Pathways
2'-Deoxyuridine plays a central role in the pyrimidine salvage pathway, a metabolic route that recycles pyrimidine bases and nucleosides from the degradation of DNA and RNA. This pathway is crucial for DNA synthesis and repair, particularly in tissues with limited de novo nucleotide synthesis capabilities. The salvage of 2'-deoxyuridine is initiated by its phosphorylation to 2'-deoxyuridine monophosphate (dUMP).
Deoxyuridine Salvage Pathway
The following diagram illustrates the key steps in the salvage of 2'-deoxyuridine and its conversion to thymidine triphosphate (dTTP), an essential precursor for DNA synthesis.
Caption: The pyrimidine salvage pathway illustrating the conversion of 2'-Deoxyuridine to dTTP for DNA synthesis.
Experimental Protocols
The unique isotopic signature of 2'-Deoxyuridine-¹³C,¹⁵N₂ makes it an invaluable tool for a variety of experimental applications, primarily centered around metabolic flux analysis and quantitative proteomics.
Metabolic Flux Analysis (MFA) using LC-MS/MS
Metabolic flux analysis with stable isotopes allows for the quantitative determination of in vivo metabolic pathway rates.[6][7][8][9]
Experimental Workflow:
Caption: A typical experimental workflow for metabolic flux analysis using a stable isotope tracer.
Methodology:
-
Cell Culture and Labeling: Culture cells in a medium containing a known concentration of 2'-Deoxyuridine-¹³C,¹⁵N₂. The concentration and labeling duration should be optimized based on the cell type and the specific metabolic pathway under investigation.
-
Metabolite Extraction: After the labeling period, rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).
-
LC-MS/MS Analysis:
-
Chromatography: Separate the extracted metabolites using liquid chromatography (LC). A reversed-phase C18 column is commonly used for nucleoside analysis.
-
Mass Spectrometry: Detect and quantify the labeled and unlabeled metabolites using tandem mass spectrometry (MS/MS). The instrument should be operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the labeled and unlabeled 2'-deoxyuridine and its downstream metabolites (dUMP, dTMP, etc.) need to be established. For 2'-Deoxyuridine-¹³C,¹⁵N₂, the precursor ion will have a mass-to-charge ratio (m/z) of approximately 232.18, and its fragmentation pattern will differ from the unlabeled compound (m/z ~229.2).
-
-
Data Analysis: The raw data from the LC-MS/MS is processed to determine the fractional isotopic labeling of each metabolite. This information is then used in metabolic modeling software to calculate the flux through the relevant pathways.
NMR Spectroscopy for Structural and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and concentration of molecules. The presence of ¹³C and ¹⁵N isotopes in 2'-Deoxyuridine-¹³C,¹⁵N₂ provides unique NMR signatures that can be exploited for detailed analysis.
Methodology:
-
Sample Preparation: Dissolve a known amount of 2'-Deoxyuridine-¹³C,¹⁵N₂ in a suitable deuterated solvent (e.g., DMSO-d₆).
-
NMR Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The signals will show coupling to the adjacent ¹³C and ¹⁵N nuclei, providing valuable structural information.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The signal for the labeled carbon will be a singlet and its chemical shift can be used for identification.
-
¹⁵N NMR: Acquire a ¹⁵N NMR spectrum. The two labeled nitrogen atoms will give rise to distinct signals.
-
2D Heteronuclear Correlation Spectra: Experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to correlate the proton signals with the ¹³C and ¹⁵N signals, confirming the atomic connectivity within the molecule.
-
-
Quantitative NMR (qNMR): By using a certified internal standard with a known concentration, the precise concentration of 2'-Deoxyuridine-¹³C,¹⁵N₂ in a sample can be determined from the integrated signal intensities in the NMR spectrum.
Applications in Drug Development
The use of 2'-Deoxyuridine-¹³C,¹⁵N₂ is particularly relevant in the development of anticancer and antiviral drugs that target nucleotide metabolism.
-
Target Engagement and Pharmacodynamics: By tracing the metabolic fate of the labeled deoxyuridine, researchers can assess the in vivo efficacy of drugs that inhibit enzymes in the pyrimidine salvage pathway, such as thymidylate synthase. A buildup of labeled dUMP, for instance, would indicate successful inhibition of this enzyme.
-
Understanding Drug Resistance: Metabolic flux analysis using this tracer can help elucidate the mechanisms by which cells develop resistance to certain drugs, for example, by upregulating alternative metabolic pathways to bypass the drug's effect.
-
Toxicity Studies: By monitoring the incorporation of the labeled nucleoside into the DNA of healthy tissues, potential off-target effects and the toxicity of new drug candidates can be evaluated.
Conclusion
2'-Deoxyuridine-¹³C,¹⁵N₂ is a powerful and versatile tool for researchers in the fields of metabolism, cell biology, and drug development. Its ability to act as a metabolic tracer and an internal standard for quantitative analysis provides a unique window into the intricate workings of cellular nucleotide metabolism. The experimental protocols and metabolic pathway information provided in this guide serve as a foundational resource for the effective application of this stable isotope-labeled compound in cutting-edge research.
References
- 2. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of (13)C stable isotope labelling for pathway and metabolic flux analysis in Leishmania parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes [mdpi.com]
- 9. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
A Technical Guide to the Synthesis of 2'-Deoxyuridine-¹³C,¹⁵N₂ for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2'-Deoxyuridine-¹³C,¹⁵N₂, a critical isotopically labeled compound for research in drug development, DNA damage and repair, and metabolic studies. This document provides a comprehensive overview of both chemical and chemo-enzymatic synthesis routes, complete with detailed experimental protocols and quantitative data to aid researchers in their applications.
Introduction
2'-Deoxyuridine-¹³C,¹⁵N₂ is a stable isotope-labeled version of the naturally occurring nucleoside, 2'-deoxyuridine. The incorporation of ¹³C and ¹⁵N isotopes allows for the sensitive and specific tracking of the molecule in various biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its applications are pivotal in tracer studies for metabolic flux analysis, as an internal standard for quantitative analysis, and in elucidating the mechanisms of action of therapeutic agents that target nucleotide metabolism.[1]
Synthesis Methodologies
Two primary routes for the synthesis of isotopically labeled 2'-deoxyuridine have been established: a purely chemical synthesis approach and a more recent, highly efficient chemo-enzymatic method.
Chemical Synthesis via Vorbrüggen Glycosylation
An improved and highly stereoselective method for the synthesis of pyrimidine 2'-deoxynucleosides involves a modified Silyl-Hilbert-Johnson/Vorbrüggen glycosylation protocol.[2][3] This approach avoids the use of hazardous reagents and circumvents the need for a ribonucleoside intermediate, which would require a subsequent reduction step.[2][3]
The general workflow for this chemical synthesis is depicted below:
Experimental Protocol: Modified Vorbrüggen Glycosylation [2][3]
-
Silylation of Labeled Uracil:
-
Suspend [¹³C,¹⁵N₂]-Uracil in a suitable solvent such as acetonitrile.
-
Add a silylating agent, for example, a mixture of hexamethyldisilazane (HMDS) and a catalytic amount of trimethylsilyl chloride (TMSCl).
-
Reflux the mixture until the uracil is completely dissolved, indicating the formation of the persilylated uracil derivative.
-
Remove the solvent and excess silylating agent under reduced pressure.
-
-
Glycosylation Reaction:
-
Dissolve the dried silylated [¹³C,¹⁵N₂]-uracil and the protected 2-deoxyribose derivative (e.g., 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose) in an anhydrous solvent like acetonitrile.
-
Cool the solution in an ice bath and add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting protected deoxynucleoside by column chromatography on silica gel.
-
-
Deprotection:
-
Dissolve the purified, protected [¹³C,¹⁵N₂]-2'-deoxyuridine in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate.
-
Purify the final product, 2'-Deoxyuridine-¹³C,¹⁵N₂, by recrystallization or column chromatography.
-
Chemo-Enzymatic Synthesis
A highly efficient alternative to purely chemical methods is the chemo-enzymatic synthesis. This approach leverages the specificity of enzymes to achieve high yields and regioselectivity under mild reaction conditions.[4][5] This method typically involves the enzymatic coupling of a labeled nucleobase with a ribose or deoxyribose derivative.
The chemo-enzymatic synthesis of labeled pyrimidine nucleotides often utilizes enzymes from the pentose phosphate pathway.[5] For 2'-deoxyuridine, the pathway can be adapted using specific nucleoside phosphorylases.
Experimental Protocol: Enzymatic Synthesis
-
Reaction Mixture Preparation:
-
In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), dissolve [¹³C,¹⁵N₂]-Uracil and 2-deoxyribose-1-phosphate.
-
Add a suitable enzyme, such as uridine phosphorylase or thymidine phosphorylase, which are known to catalyze the reversible phosphorolysis of uridine and its analogs.[6]
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at an optimal temperature for the enzyme (typically 37°C).
-
Monitor the progress of the reaction by high-performance liquid chromatography (HPLC).
-
-
Enzyme Inactivation and Product Isolation:
-
Once the reaction has reached equilibrium or completion, terminate the reaction by heating or by adding a protein precipitating agent (e.g., ethanol or trichloroacetic acid).
-
Centrifuge the mixture to remove the denatured enzyme.
-
Isolate the supernatant containing the product.
-
-
Purification:
-
Purify the 2'-Deoxyuridine-¹³C,¹⁵N₂ from the reaction mixture using techniques such as preparative HPLC or ion-exchange chromatography.
-
Lyophilize the purified fractions to obtain the final product as a solid.
-
Quantitative Data Summary
The choice of synthesis route can significantly impact the overall yield and isotopic enrichment of the final product. The following table summarizes typical quantitative data reported for these methods.
| Parameter | Chemical Synthesis (Vorbrüggen) | Chemo-Enzymatic Synthesis |
| Overall Yield | 60-75% | >80%[5] |
| Stereoselectivity | High to Excellent[2][3] | Excellent (Enzyme-dependent) |
| Isotopic Enrichment | >98% (Dependent on starting materials) | >98% (Dependent on starting materials) |
| Purity | High (>98% after purification) | High (>98% after purification) |
Characterization and Quality Control
The final product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR to confirm the structure and the positions of the isotopic labels.
-
Mass Spectrometry (MS): To verify the molecular weight and the level of isotopic incorporation.
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the final compound.
Conclusion
Both chemical and chemo-enzymatic methods provide viable pathways for the synthesis of 2'-Deoxyuridine-¹³C,¹⁵N₂. The chemo-enzymatic approach often offers higher yields and milder reaction conditions, making it an attractive option.[4][5] The choice of method will depend on the available resources, expertise, and the scale of the synthesis required. This guide provides the necessary foundational knowledge for researchers to produce high-quality, isotopically labeled 2'-deoxyuridine for their advanced research needs.
References
- 1. 2′-Deoxyuridine-C,N2 | CAS#:369656-76-8 | Chemsrc [chemsrc.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Convenient syntheses of isotopically labeled pyrimidine 2'-deoxynucleosides and their 5-hydroxy oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
physicochemical properties of 2'-Deoxyuridine-13C,15N2
An In-depth Technical Guide to the Physicochemical Properties of 2'-Deoxyuridine-¹³C,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2'-Deoxyuridine-¹³C,¹⁵N₂. This isotopically labeled nucleoside is a critical tool in various research and development applications, particularly in metabolic studies, as an internal standard for quantitative mass spectrometry, and in nuclear magnetic resonance (NMR) spectroscopy to elucidate molecular structures and dynamics.
Core Physicochemical Properties
2'-Deoxyuridine-¹³C,¹⁵N₂ is a stable isotope-labeled version of the naturally occurring nucleoside, 2'-deoxyuridine. The incorporation of a heavy carbon-13 isotope at the C2 position of the pyrimidine ring and two heavy nitrogen-15 isotopes at the N1 and N3 positions provides a distinct mass shift, enabling its differentiation from the unlabeled analogue in analytical experiments.
Data Presentation
The quantitative physicochemical data for 2'-Deoxyuridine-¹³C,¹⁵N₂ are summarized in the table below. These values are compiled from various suppliers and databases.
| Property | Value | References |
| CAS Number | 369656-76-8 | [1][2][3][4] |
| Molecular Formula | ¹³C C₈ H₁₂ ¹⁵N₂ O₅ | [1][4][5] |
| Molecular Weight | 231.18 g/mol | [1][2][4][6] |
| Accurate Mass | 231.072 u | [1][4][7] |
| Appearance | Off-White to Pale Yellow Solid | [2][8] |
| Melting Point | 159-163°C | [8] |
| Storage Temperature | -20°C, 2-8°C, or Room Temperature | [2][3][8] |
| Purity | ≥98% (Chemical Purity) | [4][5] |
| Isotopic Enrichment | ≥99% ¹³C; ≥98% ¹⁵N | [3][4][9] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated) | [8] |
Experimental Protocols
The characterization of 2'-Deoxyuridine-¹³C,¹⁵N₂ relies on standard analytical techniques to confirm its identity, purity, and isotopic enrichment. While specific protocols from a single source are not publicly available, the following methodologies represent industry-standard approaches for the analysis of such labeled compounds.
Mass Spectrometry (MS) for Identity and Isotopic Enrichment Verification
Mass spectrometry is essential for confirming the molecular weight and the successful incorporation of stable isotopes.
-
Technique : Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for the analysis of nucleosides due to its soft ionization nature.[10]
-
Sample Preparation : The purified 2'-Deoxyuridine-¹³C,¹⁵N₂ is dissolved in a suitable solvent, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid to facilitate protonation.
-
Analysis : The sample solution is infused into the ESI source. The instrument is typically operated in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Interpretation : The resulting mass spectrum is analyzed to find the peak corresponding to the theoretical mass of the labeled compound (231.18 g/mol ). The measured mass is compared to the theoretical mass to confirm its identity.[10] The isotopic distribution pattern is also examined to verify the high enrichment of ¹³C and ¹⁵N.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the standard method for determining the chemical purity of the compound.
-
Technique : Reversed-phase HPLC (RP-HPLC) is a widely used technique.[10]
-
Stationary Phase : A C18 column is commonly employed for separating nucleosides and related compounds.[10]
-
Mobile Phase : A gradient elution is typically used, starting with a high percentage of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium acetate) and gradually increasing the percentage of an organic solvent (e.g., methanol or acetonitrile).
-
Detection : A UV detector is used, with the wavelength set to the absorption maximum of the uracil base (around 260 nm).
-
Data Analysis : The chromatogram is analyzed to determine the area of the main peak relative to the total area of all peaks. The chemical purity is expressed as the percentage of the main peak area. For the unlabeled 2'-Deoxyuridine, purities of ≥98.0% are standard.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is used to confirm the chemical structure and the position of the isotopic labels.
-
Techniques : ¹H NMR, ¹³C NMR, and ¹⁵N NMR experiments are performed.
-
Sample Preparation : The compound is dissolved in a deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).[12][13]
-
¹H NMR : This spectrum is used to verify the proton environment of the molecule. The chemical shifts and coupling constants should be consistent with the 2'-deoxyribose and uracil moieties.[13]
-
¹³C NMR : This analysis confirms the carbon skeleton. In 2'-Deoxyuridine-¹³C,¹⁵N₂, the signal corresponding to the C2 carbon of the pyrimidine ring will be significantly enhanced and may show coupling to the attached ¹⁵N atoms, confirming the labeling position.[12]
-
¹⁵N NMR : Direct or indirect (via HMBC or HSQC experiments) detection of ¹⁵N confirms the presence and position of the nitrogen isotopes.[14]
-
Data Analysis : The obtained spectra are compared with reference spectra of unlabeled 2'-Deoxyuridine and analyzed for the expected changes due to isotopic labeling.[12][13]
Applications in Research and Drug Development
Stable isotope-labeled compounds like 2'-Deoxyuridine-¹³C,¹⁵N₂ are invaluable in biomedical and pharmaceutical research.
-
Internal Standard : It serves as an ideal internal standard for quantitative analysis of 2'-Deoxyuridine in biological matrices by LC-MS or GC-MS.[15] Its chemical behavior is nearly identical to the endogenous analyte, but its different mass allows for clear differentiation.
-
Metabolic Tracer : This compound can be used as a tracer to follow the metabolic fate of deoxyuridine in cellular pathways, such as DNA synthesis and degradation.[9][15]
-
NMR Studies : The specific labeling pattern is useful in advanced NMR studies to probe the structure and dynamics of DNA and DNA-protein complexes.[16]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and quality control of 2'-Deoxyuridine-¹³C,¹⁵N₂.
Caption: Workflow for Synthesis and Quality Control.
References
- 1. 2’-Deoxyuridine-2-13C,1,3-15N2 | LGC Standards [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. 2'-Deoxyuridine-2-13C;1,3-15N2 | LGC Standards [lgcstandards.com]
- 5. omsynth.com [omsynth.com]
- 6. scbt.com [scbt.com]
- 7. 2'-Deoxyuridine-2-13C;1,3-15N2 | LGC Standards [lgcstandards.com]
- 8. 369656-76-8 CAS MSDS (2'-DEOXYURIDINE-2-13C,1,3-15N2) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. schd-shimadzu.com [schd-shimadzu.com]
- 10. benchchem.com [benchchem.com]
- 11. 2'-Deoxyuridine, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. 2'-Deoxyuridine(951-78-0) 1H NMR [m.chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Advances in Isotope Labeling for Solution Nucleic Acid Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2'-Deoxyuridine-¹³C,¹⁵N₂: Isotopic Enrichment, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2'-Deoxyuridine-¹³C,¹⁵N₂, a stable isotope-labeled nucleoside critical for a range of applications in biomedical research and drug development. This document details its synthesis, methods for determining isotopic enrichment levels, and its primary applications, particularly as a tracer in metabolic studies and DNA synthesis.
Introduction
2'-Deoxyuridine-¹³C,¹⁵N₂ is a non-radioactive, isotopically labeled form of the naturally occurring pyrimidine nucleoside, 2'-deoxyuridine. The incorporation of carbon-13 (¹³C) and nitrogen-15 (¹⁵N) isotopes allows for the precise tracking and quantification of this molecule and its metabolic products in biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its primary utility lies in its role as a tracer for studying nucleotide metabolism and DNA synthesis, offering a powerful tool for understanding cellular proliferation, DNA repair mechanisms, and the efficacy of therapeutic agents that target these pathways.[1]
Quantitative Data on Isotopic Enrichment
The isotopic enrichment of 2'-Deoxyuridine-¹³C,¹⁵N₂ is a critical parameter that dictates its utility in tracer studies. High enrichment levels are essential for distinguishing the labeled compound from its naturally abundant counterparts. Commercially available standards and custom synthesis services typically offer high levels of isotopic enrichment. The data below is a summary of typical specifications.
| Parameter | Specification | Analytical Method | Reference |
| ¹³C Isotopic Enrichment | ≥ 98% | Mass Spectrometry, NMR Spectroscopy | [2][3] |
| ¹⁵N Isotopic Enrichment | ≥ 98% | Mass Spectrometry, NMR Spectroscopy | [2][3] |
| Chemical Purity | ≥ 95% | High-Performance Liquid Chromatography (HPLC) | [3] |
Synthesis of 2'-Deoxyuridine-¹³C,¹⁵N₂
The synthesis of isotopically labeled 2'-Deoxyuridine can be achieved through both chemical and enzymatic methods. Chemo-enzymatic approaches are often favored for their high specificity and yield.[4][5]
Chemo-Enzymatic Synthesis
A common strategy involves the enzymatic synthesis of the labeled nucleoside from isotopically labeled precursors. This method leverages the specificity of enzymes in the nucleotide salvage pathway to construct the desired molecule.
Experimental Protocol: Chemo-Enzymatic Synthesis
-
Precursor Preparation : The primary labeled precursors are [U-¹³C]-glucose and [¹⁵N₂]-uracil.[5]
-
Enzymatic Conversion of Glucose : [U-¹³C]-glucose is enzymatically converted to [¹³C₅]-ribose-5-phosphate, which is then converted to 5-phosphoribosyl-1-pyrophosphate (PRPP).[5]
-
Nucleoside Formation : Uracil phosphoribosyltransferase (UPRTase) catalyzes the reaction between [¹⁵N₂]-uracil and [¹³C₅]-PRPP to form [¹³C₅, ¹⁵N₂]-uridine monophosphate (UMP).[5]
-
Phosphorylation : UMP is subsequently phosphorylated to uridine diphosphate (UDP) and then to uridine triphosphate (UTP) using appropriate kinases and an ATP regeneration system.[5]
-
Reduction to Deoxyribonucleotide : Ribonucleotide reductase converts the labeled UDP to deoxyuridine diphosphate (dUDP).
-
Dephosphorylation : dUDP is then dephosphorylated to 2'-Deoxyuridine-¹³C,¹⁵N₂.
-
Purification : The final product is purified using high-performance liquid chromatography (HPLC).
Determination of Isotopic Enrichment Levels
Accurate determination of the isotopic enrichment is crucial for quantitative metabolic flux analysis. Mass spectrometry and NMR spectroscopy are the primary analytical techniques employed for this purpose.
Mass Spectrometry
Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the differentiation of isotopologues.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation : A known concentration of the labeled 2'-Deoxyuridine is prepared in a suitable solvent (e.g., methanol/water).
-
Chromatographic Separation : The sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). A C18 reversed-phase column is typically used for separation.
-
Ionization : Electrospray ionization (ESI) in positive or negative mode is commonly used to ionize the molecule.
-
Mass Analysis : The mass spectrometer is operated in full scan mode to observe the molecular ion peaks of the unlabeled and labeled 2'-Deoxyuridine. The isotopic distribution is analyzed to determine the percentage of ¹³C and ¹⁵N incorporation. For higher accuracy, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used.[6]
-
Data Analysis : The relative intensities of the mass isotopologue peaks are used to calculate the isotopic enrichment. The natural abundance of ¹³C and ¹⁵N must be subtracted to determine the level of enrichment from the labeling experiment.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to determine the position-specific incorporation of isotopes.
Experimental Protocol: NMR Analysis
-
Sample Preparation : The labeled 2'-Deoxyuridine sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
¹H NMR : A one-dimensional proton NMR spectrum is acquired to confirm the chemical identity and purity of the compound.
-
¹³C and ¹⁵N NMR : One-dimensional ¹³C and ¹⁵N NMR spectra are acquired to observe the signals from the labeled atoms. The presence and integration of these signals relative to any residual unlabeled signals provide a measure of isotopic enrichment.[8]
-
2D Heteronuclear Correlation Spectroscopy : Two-dimensional experiments such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹⁵N HSQC can be used to confirm the location of the isotopic labels within the molecule.[9]
-
Data Analysis : The relative integrals of the signals from the labeled and unlabeled species in the respective spectra are used to calculate the isotopic enrichment.[10]
Applications in Research and Drug Development
2'-Deoxyuridine-¹³C,¹⁵N₂ is a valuable tool in various research areas, primarily centered around nucleotide metabolism and DNA replication.
Metabolic Flux Analysis
The labeled compound can be introduced into cell cultures or in vivo models to trace the pyrimidine salvage pathway. By measuring the incorporation of the ¹³C and ¹⁵N labels into downstream metabolites and DNA, researchers can quantify the flux through this pathway under different physiological or pathological conditions.[1] This is particularly relevant in cancer research, where altered nucleotide metabolism is a hallmark of many tumors.[11]
DNA Synthesis and Repair Studies
As a precursor for thymidylate synthesis, labeled 2'-deoxyuridine can be used to monitor the rate of DNA synthesis and cell proliferation.[12] This is analogous to the use of BrdU (bromodeoxyuridine) but with the advantage of detection by MS and NMR, which can provide more quantitative and dynamic information. It can also be employed to study DNA repair mechanisms by tracing the incorporation of nucleotides during the repair process.
Conclusion
2'-Deoxyuridine-¹³C,¹⁵N₂ is an indispensable tool for researchers and scientists in the fields of molecular biology, biochemistry, and drug development. Its high isotopic enrichment, coupled with the precision of MS and NMR analysis, provides a robust platform for investigating fundamental cellular processes. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate the effective use of this powerful labeled compound in a variety of research applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2’-Deoxyuridine-2-13C,1,3-15N2 | LGC Standards [lgcstandards.com]
- 3. 2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 | LGC Standards [lgcstandards.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemienzymatic synthesis of uridine nucleotides labeled with [15N] and [13C] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isotope dilution studies: determination of carbon-13, nitrogen-15 and deuterium-enriched compounds using capillary gas chromatography-chemical reaction interface/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Importance of pyrimidine nucleotide salvage pathways for DNA synthesis in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 2'-Deoxyuridine-13C,15N2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling has become an indispensable tool in metabolic research, enabling the precise tracking of molecules through complex biological pathways. Among the various labeled compounds, 2'-Deoxyuridine-13C,15N2 has emerged as a powerful probe for investigating nucleotide metabolism and DNA synthesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its metabolic fate, the analytical methods for its detection, and experimental protocols for its application. By replacing specific carbon and nitrogen atoms with their heavy isotopes, ¹³C and ¹⁵N, this labeled nucleoside acts as a tracer that can be distinguished from its endogenous, unlabeled counterpart. This allows for the quantitative analysis of DNA replication rates, nucleotide salvage pathways, and the effects of therapeutic agents on these processes.
Core Mechanism: A Tracer for DNA Synthesis and Nucleotide Metabolism
The fundamental "mechanism of action" of this compound is not one of pharmacological intervention but of metabolic tracing.[1] It is a biologically identical surrogate for endogenous 2'-deoxyuridine, allowing its path to be followed through cellular processes. The core principle lies in the mass difference imparted by the ¹³C and ¹⁵N isotopes, which can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3]
Metabolic Pathway of 2'-Deoxyuridine
The metabolic journey of this compound mirrors that of its natural analog. It begins with cellular uptake, followed by a series of enzymatic conversions that ultimately lead to its incorporation into newly synthesized DNA.
-
Cellular Uptake: 2'-Deoxyuridine is transported into the cell primarily through nucleoside transporters.[4] The efficiency of this uptake can vary between different cell types.
-
Phosphorylation: Once inside the cell, 2'-Deoxyuridine is phosphorylated by thymidine kinase (TK) to 2'-deoxyuridine monophosphate (dUMP).[5][6] This is a critical step, as the monophosphate form is the substrate for subsequent enzymatic reactions.
-
Conversion to dTMP: Thymidylate synthase (TS) catalyzes the conversion of dUMP to 2'-deoxythymidine monophosphate (dTMP).[7] This reaction is a key step in the de novo synthesis of pyrimidine nucleotides.
-
Further Phosphorylation: dTMP is then sequentially phosphorylated to 2'-deoxythymidine diphosphate (dTDP) and finally to 2'-deoxythymidine triphosphate (dTTP) by thymidylate kinase and nucleoside diphosphate kinase, respectively.
-
Incorporation into DNA: dTTP, along with the other deoxynucleoside triphosphates (dATP, dGTP, and dCTP), is a building block for DNA synthesis. During the S-phase of the cell cycle, DNA polymerases incorporate these nucleotides into the elongating DNA strand.[8][9]
The ¹³C and ¹⁵N labels on this compound are retained throughout this metabolic cascade, allowing researchers to track the flux through this pathway and the rate of new DNA synthesis.
Metabolic pathway of this compound.
Analytical Methodologies
The detection and quantification of this compound and its metabolites are primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
MS is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z).[10] The incorporation of ¹³C and ¹⁵N into 2'-Deoxyuridine results in a predictable mass shift that allows for its differentiation from the unlabeled endogenous pool.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common approach for analyzing labeled nucleosides and nucleotides from biological samples.[11] LC separates the complex mixture of metabolites, and the MS detector then quantifies the abundance of the labeled and unlabeled species.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, often requiring derivatization of the analytes to make them volatile.[12]
-
Tandem Mass Spectrometry (MS/MS): MS/MS provides enhanced specificity by fragmenting the parent ions and analyzing the resulting daughter ions, confirming the identity of the labeled compounds.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy exploits the magnetic properties of atomic nuclei. Both ¹³C and ¹⁵N are NMR-active isotopes.[2][3] While less sensitive than MS, NMR provides detailed structural information and can determine the specific positions of the isotopic labels within a molecule.[13] This is particularly useful for elucidating metabolic pathways and understanding the rearrangement of atoms during biochemical reactions.
Experimental Protocols
The following provides a generalized workflow for a stable isotope tracing experiment using this compound to measure DNA synthesis in cultured cells.
A typical experimental workflow.
Detailed Experimental Steps:
-
Cell Culture and Labeling:
-
Plate cells at a desired density and allow them to adhere and enter logarithmic growth phase.
-
Replace the culture medium with a fresh medium containing a known concentration of this compound. The concentration and labeling duration will depend on the cell type and experimental goals.[14] A typical starting point is 10-100 µM for 1 to 24 hours.
-
-
Sample Harvesting and Quenching:
-
After the labeling period, rapidly aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeled compound.
-
Immediately quench metabolism by adding a cold solvent, such as 80% methanol, and scraping the cells. This step is crucial to halt enzymatic activity and preserve the metabolic state of the cells.
-
-
Metabolite Extraction:
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed to pellet the protein and cell debris.
-
The supernatant contains the polar metabolites, including the labeled and unlabeled nucleosides and nucleotides.
-
-
DNA Isolation and Hydrolysis:
-
The cell pellet containing macromolecules can be used for DNA analysis.
-
Isolate genomic DNA using a standard DNA extraction kit or protocol.
-
Enzymatically hydrolyze the purified DNA to its constituent deoxynucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extract and the hydrolyzed DNA samples by LC-MS/MS.
-
Develop a method to separate and detect both unlabeled and labeled 2'-deoxyuridine (or its downstream product, thymidine).
-
Create a standard curve with known concentrations of both labeled and unlabeled compounds for accurate quantification.
-
-
Data Analysis:
-
Determine the peak areas for the labeled and unlabeled forms of the nucleoside.
-
Calculate the fractional enrichment, which is the ratio of the labeled species to the total (labeled + unlabeled) pool.
-
The rate of DNA synthesis can be inferred from the rate of incorporation of the labeled nucleoside into the DNA over time.
-
Quantitative Data Presentation
The data obtained from such experiments can be summarized to provide quantitative insights into nucleotide metabolism and DNA synthesis.
| Parameter | Description | Typical Measurement | Analytical Technique |
| Intracellular Nucleotide Pool Enrichment | The percentage of the labeled nucleoside triphosphate (e.g., dTTP-13C,15N2) in the total intracellular pool. | 5-50% after 24h | LC-MS/MS |
| Fractional DNA Synthesis Rate | The percentage of newly synthesized DNA over a specific period, calculated from the incorporation of the labeled precursor. | 1-10% per hour in rapidly dividing cells | LC-MS/MS of hydrolyzed DNA |
| Metabolic Flux | The rate of conversion of 2'-Deoxyuridine to downstream metabolites. | Varies depending on cell type and metabolic state | LC-MS/MS |
| Isotopic Enrichment in DNA | The atom percent excess of ¹³C or ¹⁵N in the DNA, indicating the contribution of the tracer to the nucleotide pool. | Can reach >95% in some in vitro systems | Isotope Ratio MS |
Applications in Research and Drug Development
The use of this compound and similar labeled nucleosides has significant applications in various fields:
-
Cancer Biology: To study the effects of anticancer drugs on DNA synthesis and nucleotide metabolism in tumor cells.[4]
-
Antiviral Research: To investigate the mechanism of action of antiviral nucleoside analogs.[15]
-
Metabolic Research: To trace the flow of carbon and nitrogen through central metabolic pathways that intersect with nucleotide synthesis.[2]
-
Toxicology: To assess the genotoxic effects of compounds by measuring DNA damage and repair, which can be linked to changes in DNA synthesis rates.
-
Drug Discovery: To screen for compounds that modulate the activity of enzymes in the nucleotide synthesis pathway.
Conclusion
This compound is a powerful and versatile tool for the quantitative investigation of nucleotide metabolism and DNA synthesis. Its mechanism of action as a metabolic tracer allows for the precise tracking of its journey from cellular uptake to incorporation into the genetic material. The combination of stable isotope labeling with advanced analytical techniques like mass spectrometry and NMR spectroscopy provides researchers with a detailed window into the dynamic processes of cell proliferation and the metabolic pathways that support it. The experimental protocols and data analysis methods outlined in this guide offer a framework for harnessing the potential of this compound in both basic and applied biomedical research.
References
- 1. m.youtube.com [m.youtube.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel G-quadruplex Structures Increase Cellular Uptake and Cytotoxicity of 5-Fluoro-2′-deoxyuridine Oligomers in 5-Fluorouracil Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for Deoxyuridine (HMDB0000012) [hmdb.ca]
- 6. Metabolism of deoxypyrimidines and deoxypyrimidine antiviral analogs in isolated brain mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ability to accumulate deoxyuridine triphosphate and cellular response to thymidylate synthase (TS) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]
- 10. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Specific phosphorylation of 5-ethyl-2'-deoxyuridine by herpes simplex virus-infected cells and incorporation into viral DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Application of 2'-Deoxyuridine-¹³C,¹⁵N₂ in Molecular Biology: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core applications of 2'-Deoxyuridine-¹³C,¹⁵N₂ in molecular biology, focusing on its utility in structural biology, quantitative analysis, and metabolic research. The stable isotope labeling of this deoxyuridine analog offers a powerful tool for elucidating molecular structures, ensuring analytical accuracy, and tracing metabolic pathways.
Structural Determination of DNA and DNA-Protein Complexes via NMR Spectroscopy
The incorporation of stable isotopes such as ¹³C and ¹⁵N into DNA provides a significant advantage for Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for determining the three-dimensional structure of biomolecules in solution.[1][2] Uniformly labeling DNA with ¹³C and ¹⁵N, including the use of 2'-Deoxyuridine-¹³C,¹⁵N₂, facilitates the assignment of NMR resonances and provides a greater number of structural constraints, which ultimately improves the quality and resolution of the resulting DNA structures.[3][4]
One of the primary methods for generating isotopically labeled DNA for NMR studies is through Polymerase Chain Reaction (PCR).[5][6] This enzymatic approach allows for the efficient incorporation of ¹³C,¹⁵N-labeled deoxynucleoside triphosphates (dNTPs), including the triphosphate form of 2'-Deoxyuridine-¹³C,¹⁵N₂, into a target DNA sequence.
Quantitative Data for PCR-Based DNA Labeling
| Parameter | Value | Reference |
| Yield of Labeled DNA | ~1.9 mg of an 18 bp oligomer from 20 mg of dNTPs | [6] |
| Incorporation of Labeled dNTPs | Approximately 80% | [7] |
| Final Sample Concentration for NMR | 0.4 mM in 400 µL | [6] |
Experimental Protocol: PCR-Based Synthesis of Uniformly ¹³C,¹⁵N-Labeled DNA for NMR Studies
This protocol is adapted from established methods for the enzymatic synthesis of isotopically labeled DNA.[6][7]
Materials:
-
Template DNA containing the sequence of interest
-
Forward and reverse primers
-
Uniformly ¹³C,¹⁵N-labeled dNTP mix (dATP, dCTP, dGTP, and dTTP derived from labeled precursors, or a mix containing labeled dUTP)
-
Taq DNA polymerase and corresponding buffer
-
PCR thermocycler
-
Agarose gel electrophoresis system
-
DNA purification kit (e.g., spin column-based)
-
Nuclease-free water
Methodology:
-
PCR Reaction Setup:
-
In a sterile PCR tube, combine the following components:
-
Template DNA (10-100 ng)
-
Forward Primer (0.5 µM final concentration)
-
Reverse Primer (0.5 µM final concentration)
-
¹³C,¹⁵N-labeled dNTP mix (50 µM final concentration of each dNTP)[6]
-
Taq DNA Polymerase Buffer (1x)
-
Taq DNA Polymerase (1-2.5 units)
-
Nuclease-free water to a final volume of 50-100 µL.
-
-
-
PCR Amplification:
-
Perform PCR using the following general cycling conditions, optimizing as needed for the specific template and primers:
-
Initial Denaturation: 95°C for 2-5 minutes
-
25-30 Cycles of:
-
Denaturation: 95°C for 30-60 seconds
-
Annealing: 55-65°C for 30-60 seconds
-
Extension: 72°C for 1-2 minutes (depending on the length of the amplicon)
-
-
Final Extension: 72°C for 5-10 minutes
-
-
-
Purification of Labeled DNA:
-
Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of the correct DNA fragment.
-
Purify the labeled DNA from the PCR reaction mixture using a suitable DNA purification kit according to the manufacturer's instructions. This step is crucial to remove primers, unincorporated dNTPs, and polymerase.
-
-
Sample Preparation for NMR:
-
Dissolve the purified, labeled DNA in an appropriate NMR buffer (e.g., phosphate buffer with 10% D₂O) to the desired concentration (typically 0.1 - 1 mM).[8]
-
Workflow for DNA Structure Determination by NMR
Quantitative Analysis using Mass Spectrometry
In quantitative mass spectrometry (MS), particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled compounds are the gold standard for internal standards.[9][10] 2'-Deoxyuridine-¹³C,¹⁵N₂ serves as an ideal internal standard for the quantification of endogenous 2'-deoxyuridine and other related nucleosides in biological matrices.[11] Because it has nearly identical chemical and physical properties to its unlabeled counterpart, it co-elutes during chromatography and experiences the same effects of sample preparation and potential ion suppression or enhancement in the mass spectrometer.[10] This co-behavior allows for highly accurate and precise quantification of the target analyte.
Quantitative Data for LC-MS/MS Analysis of Nucleosides
| Parameter | Value Range | Reference |
| Limit of Detection (LOD) | 0.05 nmol/L to 1.25 µmol/L | [12] |
| Limit of Quantification (LOQ) | 0.10 nmol/L to 2.50 µmol/L | [12] |
| Linearity Range | 0.1 to 1000 ng/mL | [1] |
| Precision and Accuracy | Within ±15% | [1] |
Experimental Protocol: Quantification of 2'-Deoxyuridine in a Biological Sample using 2'-Deoxyuridine-¹³C,¹⁵N₂ as an Internal Standard
This protocol provides a general framework for the analysis of nucleosides in biological fluids like plasma or urine.
Materials:
-
Biological sample (e.g., plasma, urine)
-
2'-Deoxyuridine-¹³C,¹⁵N₂ internal standard (IS) solution of a known concentration
-
Acetonitrile (ACN) or other suitable protein precipitation solvent
-
Formic acid or other mobile phase modifier
-
LC-MS grade water
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
-
C18 reversed-phase HPLC column or HILIC column
Methodology:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
To a 100 µL aliquot of the sample, add a precise volume (e.g., 10 µL) of the 2'-Deoxyuridine-¹³C,¹⁵N₂ internal standard solution.
-
Perform protein precipitation by adding 3 volumes of cold acetonitrile (e.g., 330 µL).
-
Vortex thoroughly and incubate at -20°C for at least 20 minutes to facilitate protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Chromatography: Separate the nucleosides using a C18 or HILIC column with a gradient elution. A typical mobile phase could be:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and monitor the specific precursor-to-product ion transitions for both the unlabeled 2'-deoxyuridine and the ¹³C,¹⁵N₂-labeled internal standard using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using standards of known concentrations of the analyte with a constant concentration of the internal standard.
-
Determine the concentration of the analyte in the biological sample by interpolating its area ratio from the calibration curve.
-
Workflow for Quantitative Analysis by LC-MS/MS
Metabolic Labeling and Flux Analysis
Metabolic labeling with stable isotopes is a powerful technique to trace the fate of molecules in biological systems.[13][14] 2'-Deoxyuridine-¹³C,¹⁵N₂ can be introduced to cell cultures or organisms to study DNA synthesis and repair pathways.[15] Cells will take up the labeled deoxynucleoside and incorporate it into their metabolic pathways, ultimately leading to its incorporation into newly synthesized DNA.[16] By analyzing the isotopic enrichment in the DNA over time, researchers can quantify the rates of DNA synthesis and turnover.
Experimental Protocol: Metabolic Labeling of DNA in Cell Culture
This protocol provides a basic outline for a pulse-chase experiment to measure DNA synthesis.
Materials:
-
Mammalian cell line of interest
-
Cell culture medium and supplements
-
2'-Deoxyuridine-¹³C,¹⁵N₂
-
DNA extraction kit
-
Enzymatic digestion mix to hydrolyze DNA to individual deoxynucleosides
-
LC-MS/MS system
Methodology:
-
Cell Culture and Labeling (Pulse):
-
Culture cells to a desired confluency.
-
Replace the standard culture medium with a medium supplemented with a known concentration of 2'-Deoxyuridine-¹³C,¹⁵N₂.
-
Incubate the cells for a defined period (the "pulse") to allow for the uptake and incorporation of the labeled nucleoside into newly synthesized DNA.
-
-
Chase Period (Optional):
-
Remove the labeling medium and wash the cells with phosphate-buffered saline (PBS).
-
Add fresh, unlabeled medium and continue to culture the cells for various time points (the "chase"). This allows for the study of DNA turnover.
-
-
Sample Collection and DNA Extraction:
-
At each time point, harvest the cells.
-
Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's protocol.
-
-
DNA Hydrolysis and Analysis:
-
Quantify the extracted DNA.
-
Enzymatically digest a known amount of DNA to its constituent deoxynucleosides.
-
Analyze the resulting deoxynucleoside mixture by LC-MS/MS to determine the ratio of labeled to unlabeled 2'-deoxyuridine (or its metabolic product, 2'-deoxythymidine).
-
-
Data Interpretation:
-
The isotopic enrichment of the deoxynucleosides in the DNA provides a measure of the extent of new DNA synthesis during the pulse period.
-
Metabolic Pathway of 2'-Deoxyuridine-¹³C,¹⁵N₂ Incorporation
References
- 1. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 3. Resonance assignment of 13C/15N labeled solid proteins by two- and three-dimensional magic-angle-spinning NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A PCR-based method for uniform 13C/15N labeling of long DNA oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An optimized PCR-based procedure for production of 13C/15N-labeled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Synthesis of multiply-labeled [15N3,13C1]-8-oxo-substituted purine bases and their corresponding 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of 13C, 15N labelled compounds with 13C, 15N edited 1H Nuclear Magnetic Resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Metabolic Flux Analysis Using 2'-Deoxyuridine-¹³C,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope-labeled compounds, such as 2'-Deoxyuridine-¹³C,¹⁵N₂, allows for the precise tracing of metabolic pathways. This dual-labeled deoxyuridine is an invaluable tool for investigating the pyrimidine salvage pathway, which is crucial for DNA synthesis and repair. Dysregulation of this pathway is a hallmark of various diseases, including cancer, making it a key target for drug development.
These application notes provide a comprehensive overview and detailed protocols for utilizing 2'-Deoxyuridine-¹³C,¹⁵N₂ in metabolic flux analysis, from experimental design to data interpretation.
Principle of the Method
2'-Deoxyuridine-¹³C,¹⁵N₂ is a stable isotope-labeled analog of the naturally occurring nucleoside, 2'-deoxyuridine. When introduced to cells, it is taken up and enters the pyrimidine salvage pathway. Through a series of enzymatic reactions, the labeled carbon and nitrogen atoms are incorporated into various downstream metabolites, including deoxyuridine monophosphate (dUMP), deoxythymidine triphosphate (dTTP), and ultimately, into newly synthesized DNA. By tracking the incorporation of these heavy isotopes using mass spectrometry, researchers can quantify the flux through the pyrimidine salvage pathway and assess the impact of genetic modifications or therapeutic interventions.[1]
Applications
-
Cancer Biology: Proliferating cancer cells often exhibit an increased reliance on the pyrimidine salvage pathway to sustain rapid DNA synthesis.[2] Tracing the metabolism of 2'-Deoxyuridine-¹³C,¹⁵N₂ can help identify metabolic vulnerabilities in cancer cells and evaluate the efficacy of drugs targeting this pathway.
-
Drug Development: The pyrimidine salvage pathway is a target for various antiviral and anticancer drugs. MFA with labeled deoxyuridine can be used to study the mechanism of action of these drugs and to identify potential mechanisms of resistance.
-
Virology: Some viruses rely on host cell machinery for nucleotide synthesis. This tracer can be used to study the interplay between viral infection and host cell metabolism.
-
DNA Repair: The salvage pathway plays a role in providing nucleotides for DNA repair processes. The incorporation of labeled deoxyuridine can be used to study the dynamics of DNA repair in response to DNA-damaging agents.
Experimental Workflow
The overall experimental workflow for a metabolic flux analysis experiment using 2'-Deoxyuridine-¹³C,¹⁵N₂ involves several key steps, from cell culture and labeling to sample analysis and data interpretation.
Caption: A generalized workflow for metabolic flux analysis using 2'-Deoxyuridine-¹³C,¹⁵N₂.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549, etc.)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
2'-Deoxyuridine-¹³C,¹⁵N₂ (sterile solution)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Cell Growth: Culture the cells overnight or until they reach the desired confluency (typically 60-80%).
-
Labeling Medium Preparation: Prepare fresh culture medium containing the desired concentration of 2'-Deoxyuridine-¹³C,¹⁵N₂. The optimal concentration should be determined empirically but a starting point of 10-100 µM is recommended.
-
Isotope Labeling: Remove the existing medium from the cells, wash once with pre-warmed PBS, and then add the labeling medium.
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the label into downstream metabolites.
Protocol 2: Metabolite Extraction
Materials:
-
Cold (-80°C) 80% Methanol
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of reaching 15,000 x g at 4°C
Procedure:
-
Quenching and Extraction: At each time point, rapidly aspirate the labeling medium and place the culture plate on dry ice to quench metabolic activity. Immediately add ice-cold 80% methanol to the plate.
-
Cell Lysis: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble metabolites, and transfer it to a new tube.
-
Storage: Store the metabolite extracts at -80°C until LC-MS/MS analysis.
Protocol 3: DNA Extraction and Hydrolysis (Optional)
To measure the incorporation of the label into DNA, the DNA must first be extracted and then broken down into its constituent nucleosides.
Materials:
-
DNA extraction kit
-
Nuclease P1
-
Alkaline Phosphatase
-
Ammonium acetate buffer
Procedure:
-
DNA Extraction: Extract genomic DNA from a parallel set of labeled cells using a commercial DNA extraction kit.
-
Enzymatic Digestion:
-
Resuspend the extracted DNA in an appropriate buffer.
-
Add Nuclease P1 and incubate to digest the DNA into deoxynucleoside monophosphates.
-
Add Alkaline Phosphatase to dephosphorylate the monophosphates into deoxynucleosides.
-
-
Sample Cleanup: Use a solid-phase extraction (SPE) method to clean up the sample and remove the enzymes prior to LC-MS/MS analysis.
Protocol 4: LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
LC Conditions (Example):
-
Column: A reverse-phase C18 column is commonly used for separating nucleosides and nucleotides.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from low to high organic phase to resolve the metabolites of interest.
-
Flow Rate: Dependent on the column dimensions.
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI) is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used on a triple quadrupole mass spectrometer for targeted analysis of the labeled and unlabeled metabolites. The specific precursor-to-product ion transitions for each metabolite need to be optimized.
Data Presentation and Analysis
The raw data from the LC-MS/MS analysis is processed to obtain the peak areas for the different isotopologues of each metabolite. The fractional labeling is then calculated.
Table 1: Hypothetical Fractional Enrichment of Pyrimidine Salvage Pathway Metabolites after Labeling with 2'-Deoxyuridine-¹³C,¹⁵N₂.
| Metabolite | Isotopologue | Mass Shift | 1 hour (%) | 4 hours (%) | 8 hours (%) | 24 hours (%) |
| 2'-Deoxyuridine | M+3 | +3 | 95.2 | 96.5 | 97.1 | 98.0 |
| dUMP | M+3 | +3 | 45.3 | 75.8 | 88.2 | 92.5 |
| dTMP | M+3 | +3 | 20.1 | 55.4 | 70.3 | 85.6 |
| dTDP | M+3 | +3 | 15.7 | 48.9 | 65.1 | 80.4 |
| dTTP | M+3 | +3 | 10.2 | 40.3 | 58.9 | 75.1 |
| DNA-dThd | M+3 | +3 | 2.5 | 15.8 | 30.7 | 55.9 |
Note: The mass shift of +3 corresponds to the incorporation of one ¹³C and two ¹⁵N atoms from the pyrimidine ring of 2'-Deoxyuridine-¹³C,¹⁵N₂.
Signaling Pathway and Metabolic Fate
The following diagram illustrates the metabolic fate of 2'-Deoxyuridine-¹³C,¹⁵N₂ as it enters the pyrimidine salvage pathway.
Caption: Metabolic fate of 2'-Deoxyuridine-¹³C,¹⁵N₂ in the pyrimidine salvage pathway.
Conclusion
The use of 2'-Deoxyuridine-¹³C,¹⁵N₂ in metabolic flux analysis provides a robust and precise method for quantifying the activity of the pyrimidine salvage pathway. The detailed protocols and application notes presented here offer a framework for researchers to design and execute these experiments, ultimately leading to a deeper understanding of nucleotide metabolism in health and disease. This approach holds significant promise for the development of novel therapeutic strategies targeting metabolic pathways.
References
Application Notes and Protocols for Tracing DNA Synthesis Pathways with 2'-Deoxyuridine-¹³C,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the stable isotope-labeled nucleoside, 2'-Deoxyuridine-¹³C,¹⁵N₂ (¹³C,¹⁵N₂-dU), to trace and quantify DNA synthesis pathways in various biological systems. This powerful technique offers a non-radioactive and highly specific method to investigate cell proliferation, DNA repair, and the efficacy of therapeutic agents targeting DNA metabolism.
Introduction
Stable isotope labeling is a fundamental tool in metabolic research, enabling the precise tracking of molecules through biological pathways.[1] 2'-Deoxyuridine-¹³C,¹⁵N₂ is a specialized tracer designed for monitoring DNA synthesis. The heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) integrated into the deoxyuridine molecule act as a "tag" that can be detected and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3]
When introduced to cells or organisms, ¹³C,¹⁵N₂-dU is taken up and enters the nucleotide salvage pathway, where it is phosphorylated to ¹³C,¹⁵N₂-dUTP. This labeled triphosphate can then be incorporated into newly synthesized DNA by DNA polymerases. By measuring the incorporation of these heavy isotopes into genomic DNA, researchers can gain quantitative insights into the dynamics of DNA synthesis.
Key Applications:
-
Quantification of cell proliferation: Directly measure the rate of new DNA synthesis as an indicator of cell division.
-
Drug efficacy studies: Evaluate the impact of drugs that target nucleotide metabolism or DNA replication.
-
DNA repair analysis: Trace the incorporation of nucleotides during DNA repair processes.
-
Metabolic flux analysis: Understand the contribution of the salvage pathway to the overall nucleotide pool.
Principle of the Method
The core principle of this technique lies in the metabolic incorporation of a stable isotope-labeled precursor into a macromolecule. The workflow can be summarized in three main stages:
-
Labeling: Introduction of 2'-Deoxyuridine-¹³C,¹⁵N₂ to the biological system (e.g., cell culture, animal model).
-
Incorporation: Cellular uptake and enzymatic conversion of the labeled deoxyuridine into ¹³C,¹⁵N₂-dUTP, followed by its incorporation into elongating DNA strands during replication or repair.
-
Detection and Quantification: Isolation of genomic DNA, followed by analysis using mass spectrometry or NMR spectroscopy to determine the extent of isotope enrichment.
The salvage pathway for deoxyuridine utilization is a key component of this method.
Figure 1: Simplified diagram of the 2'-Deoxyuridine salvage pathway for DNA labeling.
Experimental Protocols
Cell Culture Labeling Protocol
This protocol is designed for adherent or suspension mammalian cells. Optimization may be required for specific cell lines and experimental conditions.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
2'-Deoxyuridine-¹³C,¹⁵N₂ (sterile, cell culture grade)
-
Phosphate-Buffered Saline (PBS), sterile
-
DNA extraction kit (e.g., column-based or phenol-chloroform)
-
Nuclease P1
-
Alkaline Phosphatase
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase during the labeling period.
-
Preparation of Labeling Medium: Prepare a working solution of 2'-Deoxyuridine-¹³C,¹⁵N₂ in complete culture medium. The final concentration typically ranges from 10 to 100 µM, but should be optimized for your cell line to avoid any cytotoxic effects.
-
Labeling:
-
For adherent cells, remove the existing medium and replace it with the prepared labeling medium.
-
For suspension cells, centrifuge the cells, remove the supernatant, and resuspend in the labeling medium.
-
-
Incubation: Incubate the cells for the desired period. The incubation time can range from a few hours to several cell cycles depending on the experimental goal. For cell proliferation studies, an incubation time equivalent to one or two cell cycles is often used.
-
Cell Harvesting:
-
Adherent cells: Wash the cells twice with ice-cold PBS, then detach using trypsin or a cell scraper. Collect the cells by centrifugation.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove any unincorporated labeled nucleoside.
-
DNA Extraction: Proceed with genomic DNA extraction using a commercial kit or a standard protocol. Ensure the extracted DNA is of high purity.
-
DNA Hydrolysis:
-
To analyze the incorporation at the nucleoside level, enzymatic hydrolysis of the DNA is required.
-
Resuspend the purified DNA in a suitable buffer.
-
Add Nuclease P1 and incubate to digest the DNA into deoxynucleoside monophosphates.
-
Add Alkaline Phosphatase to dephosphorylate the monophosphates into deoxynucleosides.
-
-
Sample Preparation for Analysis: The resulting mixture of deoxynucleosides is then ready for analysis by LC-MS/MS.
Figure 2: Experimental workflow for metabolic labeling of DNA in cell culture.
Sample Preparation for Mass Spectrometry
Materials:
-
Hydrolyzed DNA sample
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
LC vials
Procedure:
-
Protein Precipitation: For samples with high protein content after hydrolysis, a protein precipitation step may be necessary. Add a cold organic solvent like acetonitrile, vortex, and centrifuge to pellet the protein.
-
Filtration/Purification: The supernatant containing the deoxynucleosides can be further purified using solid-phase extraction (SPE) if complex matrices are present.
-
Dilution: Dilute the sample to the appropriate concentration for LC-MS/MS analysis in a mobile phase-compatible solvent.
-
Transfer to Vial: Transfer the final sample to an LC vial for injection into the mass spectrometer.
Data Acquisition and Analysis
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for sensitive and specific quantification of ¹³C,¹⁵N₂-deoxyuridine incorporation.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
Typical LC-MS/MS Parameters:
-
Column: A reverse-phase C18 column is commonly used for separating nucleosides.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid is typically employed.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification on a triple quadrupole instrument. The transitions would be from the precursor ion (the labeled deoxyuridine) to a specific product ion.
Data Analysis:
The percentage of newly synthesized DNA can be calculated using the following formula:
% New DNA = (Area of Labeled Deoxyuridine / (Area of Labeled Deoxyuridine + Area of Unlabeled Deoxyuridine)) * 100
NMR Analysis
NMR spectroscopy can also be used, particularly for structural studies of the labeled DNA.[1][2][3] This technique is less sensitive than MS but provides detailed information about the atomic environment of the labels.
Quantitative Data Summary
The following table provides hypothetical, yet representative, quantitative data that could be obtained from an experiment using 2'-Deoxyuridine-¹³C,¹⁵N₂ to assess the anti-proliferative effect of a drug.
| Treatment Group | Concentration | ¹³C,¹⁵N₂-dU Peak Area (arbitrary units) | Unlabeled dU Peak Area (arbitrary units) | % New DNA Synthesis |
| Vehicle Control | - | 1,500,000 | 500,000 | 75.0% |
| Drug X | 1 µM | 1,200,000 | 600,000 | 66.7% |
| Drug X | 10 µM | 600,000 | 900,000 | 40.0% |
| Drug X | 100 µM | 150,000 | 1,350,000 | 10.0% |
Table 1: Example quantitative data from a cell proliferation assay using 2'-Deoxyuridine-¹³C,¹⁵N₂.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no incorporation of ¹³C,¹⁵N₂-dU | Cells are not proliferating | Ensure cells are in the logarithmic growth phase. |
| Cytotoxicity of the labeled compound | Perform a dose-response curve to determine the optimal, non-toxic concentration. | |
| Inefficient cellular uptake | Check the expression of nucleoside transporters in your cell line. | |
| High background signal in MS analysis | Incomplete removal of unincorporated label | Improve the washing steps after cell harvesting. |
| Matrix effects | Optimize the sample preparation protocol, consider using SPE. | |
| Poor peak shape in LC-MS | Inappropriate LC conditions | Optimize the mobile phase gradient and column selection. |
Table 2: Troubleshooting common issues.
Conclusion
The use of 2'-Deoxyuridine-¹³C,¹⁵N₂ provides a robust and quantitative method for tracing DNA synthesis pathways. Its non-radioactive nature and the specificity of detection by mass spectrometry make it an invaluable tool for basic research and drug development. The protocols and data presented here serve as a guide for implementing this powerful technique in your laboratory.
References
- 1. NMR of enzymatically synthesized uniformly 13C15N-labeled DNA oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. General method of preparation of uniformly 13C, 15N-labeled DNA fragments for NMR analysis of DNA structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2'-Deoxyuridine-¹³C,¹⁵N₂ Incorporation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. The incorporation of isotopically labeled compounds, such as 2'-Deoxyuridine-¹³C,¹⁵N₂ (¹³C,¹⁵N₂-dU), into cellular macromolecules allows for the precise quantification of synthesis and turnover rates. In the context of DNA, metabolic labeling with ¹³C,¹⁵N₂-dU enables the study of DNA replication, repair, and damage using mass spectrometry-based approaches. This application note provides a detailed protocol for the incorporation of ¹³C,¹⁵N₂-dU in mammalian cell culture, subsequent DNA extraction, and analysis.
Principle of the Method
2'-Deoxyuridine is a precursor for the synthesis of thymidine triphosphate (dTTP), a building block of DNA. When cells are cultured in the presence of ¹³C,¹⁵N₂-dU, it is taken up by the cells and enters the nucleotide salvage pathway. Through a series of enzymatic reactions, ¹³C,¹⁵N₂-dU is converted to ¹³C,¹⁵N₂-deoxyuridine monophosphate (dUMP), which is then methylated to form ¹³C,¹⁵N₂-thymidine monophosphate (TMP). Subsequently, TMP is phosphorylated to ¹³C,¹⁵N₂-dTTP and incorporated into newly synthesized DNA during replication. The presence of the heavy isotopes (¹³C and ¹⁵N) in the DNA can be detected and quantified by mass spectrometry, allowing for the differentiation between pre-existing and newly synthesized DNA. This method is analogous to other nucleoside labeling techniques, such as those using BrdU or EdU, but offers the advantage of detection by mass spectrometry, which provides high sensitivity and specificity.
Data Presentation
The efficiency of ¹³C,¹⁵N₂-dU incorporation can vary depending on the cell type, concentration of the labeled nucleoside, and incubation time. Below is a representative table summarizing expected incorporation efficiencies based on studies with analogous labeled nucleosides. Researchers should perform optimization experiments to determine the ideal conditions for their specific cell line and experimental goals.
| Cell Line | Labeled Nucleoside | Concentration (µM) | Incubation Time (hours) | Percent Incorporation of Labeled Nucleoside into DNA | Reference |
| Human Infants (in vivo) | ¹⁵N-thymidine | Oral administration | N/A | Variable, detectable by MIMS | [1][2] |
| CHO | EdU | 10 | 24 | Genotoxic effects observed | [3] |
| A549 | EdU | 20 | 1 | Induced DNA damage signaling | [4] |
| HeLa | EdU, BrdU, CldU, IdU | 10 | Indicated times | Similar incorporation levels observed | [5] |
Note: The data presented for EdU and BrdU are for a related thymidine analog and are intended to provide a general framework for the type of quantitative data that can be obtained. Optimal conditions for ¹³C,¹⁵N₂-dU should be determined empirically.
Experimental Protocols
This section provides a detailed methodology for the incorporation of ¹³C,¹⁵N₂-dU in cell culture, followed by DNA extraction and preparation for mass spectrometry analysis.
Materials
-
Mammalian cell line of choice
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
2'-Deoxyuridine-¹³C,¹⁵N₂ (¹³C,¹⁵N₂-dU)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
DNA extraction kit (e.g., column-based or magnetic bead-based)
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS grade water and acetonitrile
-
Formic acid
Protocol 1: ¹³C,¹⁵N₂-Deoxyuridine Incorporation in Cell Culture
-
Cell Seeding: Seed the mammalian cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow for logarithmic growth during the labeling period. Allow the cells to adhere and resume growth overnight.
-
Preparation of Labeling Medium: Prepare the complete cell culture medium containing the desired final concentration of ¹³C,¹⁵N₂-dU. A typical starting concentration to test is 10 µM. The labeled deoxyuridine should be dissolved in a suitable solvent (e.g., sterile water or DMSO) before being added to the medium. Ensure the final solvent concentration is not toxic to the cells.
-
Labeling: Remove the existing medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period. The incubation time will depend on the cell cycle length and the desired level of incorporation. A starting point could be one to two cell cycles (e.g., 24-48 hours).
-
Cell Harvest: After the incubation period, remove the labeling medium and wash the cells twice with ice-cold PBS. Harvest the cells by trypsinization or scraping, followed by centrifugation to obtain a cell pellet. The cell pellet can be stored at -80°C until DNA extraction.
Protocol 2: Genomic DNA Extraction and Digestion
-
DNA Extraction: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit according to the manufacturer's instructions. The choice of kit should be guided by the requirement for high-purity DNA suitable for mass spectrometry.
-
DNA Quantification: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
-
Enzymatic Digestion to Nucleosides: a. In a microcentrifuge tube, combine 10-20 µg of the extracted DNA with a buffer suitable for nuclease P1 (e.g., 20 mM sodium acetate, pH 5.3). b. Add nuclease P1 (e.g., 5-10 units) and incubate at 37°C for 2-4 hours to digest the DNA into deoxynucleoside 5'-monophosphates. c. Add a buffer suitable for alkaline phosphatase (e.g., 100 mM Tris-HCl, pH 8.0). d. Add alkaline phosphatase (e.g., 5-10 units) and incubate at 37°C for 1-2 hours to dephosphorylate the deoxynucleoside monophosphates to deoxynucleosides. e. Stop the reaction by adding a solvent like acetonitrile or by heat inactivation.
-
Sample Preparation for LC-MS/MS: Centrifuge the digested sample to pellet any undigested material or enzymes. Transfer the supernatant containing the deoxynucleosides to a new tube for LC-MS/MS analysis. The sample may need to be diluted with an appropriate solvent (e.g., 0.1% formic acid in water) to be compatible with the LC-MS/MS system.
Visualization of Workflow and Signaling Pathway
Experimental Workflow
Caption: Experimental workflow for ¹³C,¹⁵N₂-dU incorporation and analysis.
Nucleotide Salvage Pathway
References
- 1. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 2. Elimination of 15N-thymidine after oral administration in human infants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells [mdpi.com]
- 4. DNA Damage Signaling, Impairment of Cell Cycle Progression, and Apoptosis Triggered by 5-Ethynyl-2′-deoxyuridine Incorporated into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleotide excision repair removes thymidine analog 5-ethynyl-2′-deoxyuridine from the mammalian genome - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 2'-Deoxyuridine in Biological Matrices using 2'-Deoxyuridine-¹³C,¹⁵N₂ as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
2'-Deoxyuridine (dU) is a pyrimidine 2'-deoxyribonucleoside that plays a significant role in DNA synthesis and repair mechanisms.[1] Its levels in biological fluids can be indicative of certain metabolic disorders or the pharmacodynamic effects of particular cancer therapies.[2][3] Accurate and precise quantification of 2'-deoxyuridine is therefore crucial in various research and clinical settings.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[4] The use of a stable isotope-labeled internal standard (SIL-IS) is essential for correcting matrix effects and other variations during sample preparation and analysis, thereby ensuring the highest accuracy and precision.[5] 2'-Deoxyuridine-¹³C,¹⁵N₂ is an ideal internal standard for the quantification of 2'-deoxyuridine as it shares identical physicochemical properties with the analyte, ensuring co-elution and similar ionization efficiency, while being distinguishable by its mass-to-charge ratio.[1][6]
This application note provides a detailed protocol for the quantification of 2'-deoxyuridine in plasma using 2'-Deoxyuridine-¹³C,¹⁵N₂ as an internal standard with LC-MS/MS.
Principle of the Method
The method involves the extraction of 2'-deoxyuridine and the internal standard, 2'-Deoxyuridine-¹³C,¹⁵N₂, from a plasma sample via protein precipitation. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples with known concentrations of 2'-deoxyuridine.
Experimental Protocols
Materials and Reagents
-
2'-Deoxyuridine (Analyte)
-
2'-Deoxyuridine-¹³C,¹⁵N₂ (Internal Standard)[6]
-
LC-MS/MS grade water
-
LC-MS/MS grade methanol
-
LC-MS/MS grade acetonitrile
-
Formic acid
-
Human plasma (or other relevant biological matrix)
Standard Solutions Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 2'-deoxyuridine in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 2'-Deoxyuridine-¹³C,¹⁵N₂ in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in methanol:water (50:50, v/v) to prepare calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution in methanol.
Sample Preparation Protocol
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to all tubes except for the blank.
-
Add 200 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. schd-shimadzu.com [schd-shimadzu.com]
Application Notes & Protocols: Quantifying DNA Damage and Repair with 2'-Deoxyuridine-13C,15N2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of DNA is constantly challenged by endogenous and exogenous agents, leading to various forms of DNA damage. The accumulation of such damage can lead to mutations, genomic instability, and cellular demise, contributing to aging and a variety of diseases, including cancer. Consequently, cells have evolved intricate DNA repair pathways to counteract these threats. One of the most common DNA lesions is the presence of uracil, which can arise from the deamination of cytosine or the misincorporation of dUTP during DNA replication. The primary pathway for the removal of uracil from DNA is the Base Excision Repair (BER) pathway.
Accurate quantification of DNA damage and the efficiency of its repair are crucial for understanding disease mechanisms, developing novel therapeutics, and assessing the genotoxicity of new chemical entities. The use of stable isotope-labeled nucleosides, such as 2'-Deoxyuridine-13C,15N2, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a highly sensitive and specific method for tracing the fate of DNA lesions and quantifying repair kinetics. This internal standard allows for precise quantification by correcting for variations in sample processing and instrument response.
These application notes provide detailed protocols for utilizing this compound to quantify uracil DNA damage and repair, along with representative data and visualizations of the key biological and experimental processes.
Scientific Background: The Base Excision Repair Pathway
The Base Excision Repair (BER) pathway is a critical cellular defense mechanism responsible for identifying and removing small, non-helix-distorting base lesions from DNA. The removal of uracil is a classic example of BER in action.
The key steps of the BER pathway for uracil removal are:
-
Recognition and Excision: The pathway is initiated by a DNA glycosylase, specifically Uracil-DNA Glycosylase (UNG), which recognizes the uracil base within the DNA duplex. UNG cleaves the N-glycosidic bond between the uracil base and the deoxyribose sugar, releasing the free uracil and leaving behind an apurinic/apyrimidinic (AP) site, also known as an abasic site.[1][2][3]
-
Incision: An AP endonuclease, such as APE1, recognizes the AP site and cleaves the phosphodiester backbone immediately 5' to the abasic site, creating a 3'-hydroxyl group and a 5'-deoxyribosephosphate (dRP) moiety.
-
Synthesis and Ligation: DNA polymerase β (Pol β) then binds to the incised site. It removes the 5'-dRP moiety and inserts the correct nucleotide (in this case, dCMP) opposite the corresponding guanine. Finally, the nick in the DNA backbone is sealed by DNA ligase III, restoring the integrity of the DNA strand.
Experimental Workflow for Quantifying DNA Damage and Repair
The general workflow for quantifying uracil in DNA using this compound as an internal standard involves several key stages, from cell culture and labeling to LC-MS/MS analysis.
Detailed Protocols
Protocol for Cell Culture and Stable Isotope Labeling
This protocol describes the incorporation of this compound into the genomic DNA of cultured mammalian cells.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (isotopically labeled dU)
-
Standard cell culture flasks and incubator (37°C, 5% CO2)
Procedure:
-
Culture cells to approximately 70-80% confluency in standard culture medium.
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Supplement the complete culture medium with the labeled deoxyuridine to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for the specific cell line.
-
Replace the standard medium with the labeling medium and incubate the cells for a period that allows for significant incorporation into the DNA, typically 24-72 hours, depending on the cell doubling time.
-
After the labeling period, wash the cells twice with phosphate-buffered saline (PBS) to remove any unincorporated labeled nucleoside.
Protocol for Induction of DNA Damage (Cytosine Deamination)
This protocol describes the induction of uracil in DNA through chemical deamination of cytosine using sodium nitrite.
Materials:
-
Cells with incorporated this compound
-
Sodium nitrite (NaNO2) solution in PBS (pH adjusted to ~5.0)
-
PBS
Procedure:
-
After the labeling and washing steps, treat the cells with a freshly prepared solution of sodium nitrite. A typical concentration range is 1-10 mM. The optimal concentration and treatment time should be determined to induce measurable damage without excessive cytotoxicity.
-
Incubate the cells with the sodium nitrite solution for 1-2 hours at 37°C.
-
Following treatment, remove the sodium nitrite solution and wash the cells three times with cold PBS.
-
The cells can then be harvested immediately to measure the initial level of damage or incubated in fresh, complete medium for various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the kinetics of DNA repair.
Protocol for Genomic DNA Isolation and Enzymatic Digestion
This protocol details the extraction of genomic DNA and its subsequent digestion into individual nucleosides for LC-MS/MS analysis.
Materials:
-
Harvested cells
-
Genomic DNA isolation kit (e.g., column-based or phenol-chloroform extraction)
-
Nuclease P1
-
Alkaline phosphatase
-
Digestion buffer (e.g., 30 mM sodium acetate, 1 mM ZnCl2, pH 5.3)
-
Internal standard: a known amount of a stable isotope-labeled nucleoside other than dU, if absolute quantification is desired.
Procedure:
-
Isolate genomic DNA from the harvested cells using a standard commercial kit or protocol. Ensure high purity of the DNA.
-
Quantify the isolated DNA using a spectrophotometer (e.g., NanoDrop).
-
For each sample, take 10-20 µg of genomic DNA and add the internal standard.
-
Add nuclease P1 (e.g., 10 units) to the DNA in the appropriate digestion buffer.
-
Incubate the mixture at 37°C for 2-4 hours.
-
Add alkaline phosphatase (e.g., 10 units) and adjust the pH to ~8.0 with Tris buffer.
-
Continue the incubation at 37°C for another 2-4 hours or overnight to ensure complete digestion to nucleosides.
-
After digestion, the enzymes can be removed by ultrafiltration (e.g., using a 3 kDa cutoff filter) or by protein precipitation with a solvent like acetonitrile.
-
The resulting solution containing the mixture of nucleosides is then ready for LC-MS/MS analysis.
Protocol for LC-MS/MS Analysis
This protocol provides a general framework for the LC-MS/MS analysis of 2'-deoxyuridine and its isotopically labeled counterpart.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
A C18 reverse-phase HPLC column.
LC Conditions (Example):
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 50% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
MS/MS Conditions (Example for 2'-Deoxyuridine):
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Unlabeled dU: m/z 229.1 → 113.1 (corresponding to the protonated molecule and the fragment ion of the deoxyribose sugar)
-
13C,15N2-dU: m/z 232.1 → 113.1 (assuming the labels are on the base, the fragment will be the same) or a different fragment if the labeling pattern affects fragmentation. The exact transition for the labeled standard must be determined empirically.
-
Procedure:
-
Generate a standard curve using known concentrations of unlabeled 2'-deoxyuridine and a fixed concentration of the this compound internal standard.
-
Inject the digested DNA samples into the LC-MS/MS system.
-
Monitor the specified MRM transitions for the analyte and the internal standard.
-
Integrate the peak areas for both the unlabeled and labeled 2'-deoxyuridine.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Use the standard curve to determine the absolute amount of 2'-deoxyuridine in each sample.
-
Normalize the amount of uracil to the total amount of DNA analyzed, typically expressed as the number of uracil lesions per 10^6 or 10^8 normal nucleotides.
Data Presentation and Interpretation
The quantitative data obtained from the LC-MS/MS analysis can be presented in tabular format to facilitate comparison between different experimental conditions.
Table 1: Quantification of Uracil in DNA Following Damage and Repair in Wild-Type and UNG-Deficient Cells
| Cell Line | Treatment | Time Post-Treatment (hours) | Uracil Lesions / 10^6 dN |
| Wild-Type | No Treatment | - | 5 ± 1 |
| Wild-Type | Sodium Nitrite | 0 | 52 ± 6 |
| Wild-Type | Sodium Nitrite | 2 | 28 ± 4 |
| Wild-Type | Sodium Nitrite | 4 | 15 ± 3 |
| Wild-Type | Sodium Nitrite | 8 | 8 ± 2 |
| Wild-Type | Sodium Nitrite | 24 | 6 ± 1 |
| UNG-Deficient | No Treatment | - | 45 ± 5 |
| UNG-Deficient | Sodium Nitrite | 0 | 98 ± 11 |
| UNG-Deficient | Sodium Nitrite | 2 | 95 ± 10 |
| UNG-Deficient | Sodium Nitrite | 4 | 92 ± 9 |
| UNG-Deficient | Sodium Nitrite | 8 | 89 ± 8 |
| UNG-Deficient | Sodium Nitrite | 24 | 85 ± 7 |
Data are presented as mean ± standard deviation from three independent experiments. "dN" refers to deoxynucleotides.
Interpretation of Data:
-
Wild-Type Cells: The data shows a significant increase in uracil levels immediately after treatment with sodium nitrite, followed by a time-dependent decrease, indicating active repair of the lesion. By 24 hours, the uracil levels have returned to near baseline, demonstrating efficient BER.
-
UNG-Deficient Cells: These cells exhibit a higher basal level of uracil in their DNA. Following damage induction, the level of uracil increases and remains elevated over the 24-hour time course. This lack of significant reduction in uracil levels confirms the critical role of UNG in the repair of this type of DNA damage.
Applications in Drug Development
The methodologies described herein have significant applications in the field of drug development:
-
Screening for DNA Repair Inhibitors: This assay can be used to screen for small molecules that inhibit specific steps in the BER pathway. A compound that inhibits UNG, for example, would result in the persistence of uracil in the DNA of treated cells.
-
Assessing Genotoxicity of Drug Candidates: The protocol can be adapted to assess whether a new drug candidate induces DNA damage, specifically the formation of uracil, as an off-target effect.
-
Developing Synthetic Lethality Therapies: In cancers with deficiencies in certain DNA repair pathways, inhibiting a compensatory pathway can lead to cell death (synthetic lethality). This assay can be used to identify and characterize drugs that target the BER pathway in the context of other DNA repair defects.
-
Personalized Medicine: By assessing the DNA repair capacity of a patient's tumor cells using these methods, it may be possible to predict their response to certain DNA-damaging chemotherapies or DNA repair inhibitors.
Conclusion
The use of this compound in conjunction with LC-MS/MS provides a robust and highly accurate platform for the quantification of uracil DNA damage and the kinetics of its repair via the Base Excision Repair pathway. The detailed protocols and representative data presented in these application notes offer a comprehensive guide for researchers and drug development professionals to implement this powerful technique in their studies of genome integrity and therapeutic development.
References
- 1. Analysis of uracil in DNA by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uracil-DNA glycosylase (UNG)-deficient mice reveal a primary role of the enzyme during DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The N-Terminal Domain of Uracil-DNA Glycosylase: Roles for Disordered Regions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2'-Deoxyuridine-¹³C,¹⁵N₂ in NMR-Based Metabolomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2'-Deoxyuridine-¹³C,¹⁵N₂ as a stable isotope tracer in Nuclear Magnetic Resonance (NMR)-based metabolomics. The content details its application in elucidating pyrimidine nucleotide metabolism, particularly the salvage pathway, which is of significant interest in cancer research and drug development.
Introduction
2'-Deoxyuridine (dU) is a pyrimidine deoxynucleoside that plays a crucial role in DNA synthesis and repair. The metabolic pathways responsible for its synthesis and conversion are fundamental to cellular proliferation. Two primary pathways contribute to the pyrimidine nucleotide pool: the de novo synthesis pathway and the salvage pathway. While the de novo pathway synthesizes pyrimidine nucleotides from simple precursors, the salvage pathway recycles pre-existing nucleobases and nucleosides.[1] In many cancer cells, there is an increased reliance on the salvage pathway to sustain rapid proliferation, making it a key target for therapeutic intervention.[2][3]
Stable isotope-resolved metabolomics (SIRM) using NMR spectroscopy is a powerful technique to trace the metabolic fate of isotopically labeled substrates in biological systems.[4] 2'-Deoxyuridine-¹³C,¹⁵N₂ is an ideal tracer for studying the pyrimidine salvage pathway. The incorporation of both ¹³C and ¹⁵N isotopes provides distinct spectral signatures in NMR, allowing for unambiguous tracking and quantification of dU and its downstream metabolites. This enables researchers to dissect the relative contributions of the de novo and salvage pathways to the nucleotide pool and to assess the impact of therapeutic agents on these pathways.
Applications in Research and Drug Development
The use of 2'-Deoxyuridine-¹³C,¹⁵N₂ in NMR-based metabolomics offers several key applications:
-
Elucidation of Pyrimidine Salvage Pathway Activity: Directly trace the conversion of deoxyuridine into other pyrimidine nucleotides, providing a quantitative measure of salvage pathway flux.
-
Mechanism of Action Studies for Anticancer Drugs: Investigate how cytotoxic agents that target nucleotide metabolism affect the pyrimidine salvage pathway. This can reveal mechanisms of drug resistance or identify new therapeutic targets.
-
Cancer Metabolism Research: Characterize the metabolic phenotype of cancer cells, particularly their reliance on nucleotide salvage pathways for proliferation and survival.
-
Biomarker Discovery: Identify metabolic markers associated with altered pyrimidine metabolism that could be used for diagnostic or prognostic purposes.
Quantitative Data Summary
While specific quantitative data for 2'-Deoxyuridine-¹³C,¹⁵N₂ in NMR-based metabolomics is not extensively published, the following table provides representative values based on typical stable isotope tracing experiments with labeled nucleosides. These values should be optimized for specific cell lines and experimental conditions.
| Parameter | Typical Range/Value | Notes |
| Isotopic Enrichment of Tracer | > 98% | High enrichment is crucial for clear signal detection above natural abundance. |
| Tracer Concentration in Culture Medium | 10 - 100 µM | The optimal concentration depends on the cell line's uptake rate and the sensitivity of the NMR instrument. |
| Incubation Time | 6 - 48 hours | Time course experiments are recommended to monitor the dynamic incorporation of the label into downstream metabolites. |
| Cell Density for Extraction | 1 - 10 x 10⁶ cells/sample | Sufficient cell numbers are required to obtain detectable quantities of metabolites for NMR analysis. |
| Expected ¹³C and ¹⁵N Incorporation | Variable | The percentage of incorporation into downstream metabolites like dUMP, dTMP, and dCTP will depend on the relative activity of the salvage versus de novo pathways. |
Experimental Protocols
The following protocols provide a general framework for conducting a stable isotope tracing experiment using 2'-Deoxyuridine-¹³C,¹⁵N₂ with NMR-based metabolomics.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Media Preparation: Prepare cell culture medium containing the desired concentration of 2'-Deoxyuridine-¹³C,¹⁵N₂. The medium should ideally be depleted of unlabeled deoxyuridine to maximize tracer incorporation.
-
Labeling: Remove the standard culture medium from the cells, wash once with phosphate-buffered saline (PBS), and replace it with the labeling medium.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
Metabolite Extraction
-
Quenching Metabolism: Aspirate the labeling medium and immediately wash the cells twice with ice-cold PBS to halt metabolic activity.
-
Cell Lysis and Extraction: Add a pre-chilled (-80°C) extraction solvent, typically a methanol/acetonitrile/water mixture (e.g., 50:30:20 v/v/v), to the cell monolayer.
-
Scraping and Collection: Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.
-
Lyophilization: Lyophilize the supernatant to dryness using a speed vacuum concentrator. The dried extract can be stored at -80°C until NMR analysis.
NMR Sample Preparation and Data Acquisition
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable NMR buffer (e.g., phosphate buffer in D₂O, pH 7.4) containing a known concentration of an internal standard (e.g., DSS or TMSP) for chemical shift referencing and quantification.
-
NMR Tube Transfer: Transfer the reconstituted sample to a 5 mm NMR tube.
-
NMR Data Acquisition: Acquire NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D ¹H NMR: Acquire a standard one-dimensional proton spectrum with water suppression to assess the overall metabolic profile and sample quality.
-
2D ¹H-¹³C HSQC: Acquire a two-dimensional heteronuclear single quantum coherence spectrum to resolve and identify ¹³C-labeled metabolites. The presence of cross-peaks will indicate the incorporation of ¹³C from the labeled deoxyuridine.
-
2D ¹H-¹⁵N HSQC: Acquire a two-dimensional heteronuclear single quantum coherence spectrum to detect metabolites containing the ¹⁵N label.
-
Other 2D NMR Experiments: Depending on the research question, other experiments like TOCSY (Total Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for more detailed structural elucidation of labeled metabolites.
-
Data Processing and Analysis
-
Spectral Processing: Process the NMR data using appropriate software (e.g., MestReNova, TopSpin, NMRPipe). This includes Fourier transformation, phase correction, baseline correction, and referencing.
-
Metabolite Identification: Identify metabolites by comparing the chemical shifts and coupling patterns in the 1D and 2D NMR spectra to spectral databases (e.g., HMDB, BMRB) and pure compound standards.
-
Quantification: Quantify the relative or absolute concentrations of labeled and unlabeled metabolites by integrating the corresponding NMR signals relative to the internal standard.
-
Flux Analysis: Calculate the fractional enrichment of the ¹³C and ¹⁵N labels in downstream metabolites to determine the relative flux through the pyrimidine salvage pathway.
Visualizations
Pyrimidine Salvage Pathway and 2'-Deoxyuridine-¹³C,¹⁵N₂ Tracing
The following diagram illustrates the metabolic fate of 2'-Deoxyuridine-¹³C,¹⁵N₂ as it enters the pyrimidine salvage pathway.
References
- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy [mdpi.com]
- 3. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dual Isotope Labeling with 13C and 15N
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of dual isotope labeling studies using stable isotopes ¹³C and ¹⁵N. This powerful technique offers precise tracking and quantification of molecules in complex biological systems, making it an invaluable tool in metabolic research, quantitative proteomics, and drug development.[][2][3]
Introduction
Stable isotope labeling involves the incorporation of non-radioactive heavy isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), into molecules of interest.[3] These labeled molecules are chemically identical to their natural counterparts but can be distinguished based on their increased mass using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).[][2] Dual labeling with both ¹³C and ¹⁵N provides a greater mass shift, enhancing the accuracy of quantification and enabling the simultaneous tracking of carbon and nitrogen atoms through metabolic pathways.[][4]
Key Advantages of ¹³C and ¹⁵N Dual Labeling:
-
High Accuracy and Precision: The significant mass difference between labeled and unlabeled molecules allows for clear separation and precise quantification.[]
-
Safety: As stable, non-radioactive isotopes, ¹³C and ¹⁵N are safe for in vivo experiments.[][3]
-
Versatility: This technique can be applied to a wide range of research areas, including proteomics, metabolomics, and structural biology.[][2]
-
Comprehensive Analysis: Dual labeling enables the simultaneous study of carbon and nitrogen metabolism, providing a more complete picture of cellular processes.[4]
Core Applications
Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a widely used metabolic labeling technique for the accurate quantification of proteins.[2] It involves growing cell populations in media containing either "light" (natural) or "heavy" (isotope-labeled) essential amino acids.[2] For dual labeling, amino acids containing both ¹³C and ¹⁵N (e.g., ¹³C₆,¹⁵N₂-Lysine) are used, providing a significant mass shift for clear differentiation in the mass spectrometer.[]
Experimental Workflow for SILAC
Caption: A generalized experimental workflow for a dual-labeling SILAC experiment.
Protocol: SILAC for Quantitative Proteomics
-
Cell Culture and Labeling:
-
Select two populations of the same cell line.
-
Culture one population in "light" SILAC medium containing natural arginine and lysine.
-
Culture the second population in "heavy" SILAC medium containing ¹³C and ¹⁵N-labeled arginine and lysine (e.g., ¹³C₆,¹⁵N₄-Arginine and ¹³C₆,¹⁵N₂-Lysine).
-
Ensure complete incorporation of the labeled amino acids by culturing for at least five to six cell doublings (typically >97% incorporation).[2]
-
-
Experimental Treatment:
-
Apply the desired experimental condition (e.g., drug treatment) to one of the cell populations while the other serves as a control.
-
-
Sample Preparation:
-
Harvest both cell populations and lyse them using a suitable buffer to extract proteins.
-
Determine the protein concentration of each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" cell populations.
-
-
Protein Digestion:
-
Denature the proteins in the mixed lysate and digest them into peptides using an enzyme such as trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture using high-resolution LC-MS/MS.
-
Identify peptide pairs with a specific mass difference corresponding to the heavy isotope labels.
-
The ratio of the signal intensities of the "heavy" and "light" peptides directly reflects the relative abundance of the protein between the two experimental conditions.[]
-
Table 1: Common Dual-Labeled Amino Acids for SILAC
| Labeled Amino Acid | Mass Shift (Da) | Application |
| ¹³C₆,¹⁵N₂-Lysine | 8 | General quantitative proteomics |
| ¹³C₆,¹⁵N₄-Arginine | 10 | General quantitative proteomics |
| ¹³C₅,¹⁵N₁-Proline | 6 | Studies involving proline-rich proteins |
| ¹³C₁₁,¹⁵N₂-Tryptophan | 13 | Studies involving tryptophan-containing proteins |
Metabolic Flux Analysis (MFA)
Dual ¹³C and ¹⁵N labeling is a powerful tool for tracing the flow of carbon and nitrogen atoms through metabolic networks.[4] By supplying cells with labeled substrates (e.g., ¹³C-glucose and ¹⁵N-glutamine), researchers can track the incorporation of these isotopes into various downstream metabolites. This provides quantitative insights into the activity of metabolic pathways under different conditions.[4][5]
Logical Workflow for ¹³C/¹⁵N Metabolic Flux Analysis
Caption: A logical workflow for performing a dual ¹³C and ¹⁵N metabolic flux analysis experiment.
Protocol: ¹³C/¹⁵N Metabolic Flux Analysis
-
Cell Culture and Labeling:
-
Culture cells in a defined medium to achieve a metabolic pseudo-steady state.
-
Switch the cells to a medium containing ¹³C- and ¹⁵N-labeled substrates (e.g., [U-¹³C]-glucose and [U-¹⁵N]-glutamine).
-
Allow the cells to reach an isotopic steady state, where the labeling of intracellular metabolites is stable.
-
-
Sample Collection and Metabolite Extraction:
-
Rapidly harvest the cells and quench their metabolism (e.g., by using cold methanol).
-
Extract the intracellular metabolites using a suitable solvent system.
-
-
Mass Spectrometry Analysis:
-
Analyze the metabolite extracts using LC-MS or GC-MS to determine the mass isotopomer distributions (MIDs) for metabolites of interest. The MID reveals the fractional abundance of each isotopologue (molecules differing only in their isotopic composition).
-
-
Flux Estimation:
-
Construct a stoichiometric model of the relevant metabolic pathways.
-
Use the experimentally determined MIDs and extracellular flux rates (substrate uptake and product secretion) to computationally estimate the intracellular metabolic fluxes.[4]
-
Table 2: Common ¹³C and ¹⁵N Labeled Substrates for MFA
| Labeled Substrate | Common Use |
| [U-¹³C]-Glucose | Tracing glycolysis and the TCA cycle |
| [1,2-¹³C₂]-Glucose | Investigating the pentose phosphate pathway |
| [U-¹⁵N₂]-Glutamine | Tracing nitrogen assimilation and amino acid synthesis |
| [¹⁵N]-Ammonium Chloride | General nitrogen source for microbial cultures |
Drug Development Applications
Dual isotope labeling is increasingly used in drug development to understand a drug's mechanism of action, identify off-target effects, and discover biomarkers of drug response.[3][6] For example, SILAC can be used to quantify changes in protein expression in response to drug treatment, while MFA can reveal how a drug alters cellular metabolism.[5]
Signaling Pathway Analysis using Dual Isotope Labeling
A common application in drug development is to investigate how a drug impacts a specific signaling pathway. For instance, a researcher might use SILAC to study the effect of a kinase inhibitor on protein phosphorylation and downstream protein expression.
Caption: A diagram illustrating how a kinase inhibitor can affect a signaling pathway, leading to changes in protein expression that can be quantified using dual-labeling proteomics.
Data Presentation and Interpretation
Quantitative data from dual isotope labeling experiments should be presented in a clear and organized manner to facilitate interpretation.
Table 3: Example SILAC Data Presentation
| Protein ID | Gene Name | Heavy/Light Ratio | p-value | Regulation |
| P04637 | TP53 | 2.5 | 0.001 | Upregulated |
| P62258 | HSP90AB1 | 0.4 | 0.005 | Downregulated |
| Q06830 | ANXA2 | 1.1 | 0.89 | Unchanged |
Table 4: Example Metabolic Flux Analysis Data
| Reaction | Control Flux (nmol/10⁶ cells/hr) | Treated Flux (nmol/10⁶ cells/hr) | Fold Change |
| Glycolysis (HK) | 150.2 ± 10.5 | 75.1 ± 8.2 | 0.5 |
| TCA Cycle (CS) | 80.6 ± 7.1 | 82.3 ± 6.9 | 1.0 |
| Glutaminolysis (GLS) | 65.4 ± 5.8 | 120.7 ± 11.3 | 1.8 |
Concluding Remarks
Dual isotope labeling with ¹³C and ¹⁵N offers a robust and versatile platform for quantitative biological research. The detailed protocols and workflows presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to design and implement these powerful techniques in their own studies. Careful experimental design, execution, and data analysis are crucial for obtaining high-quality, reproducible results that can significantly advance our understanding of complex biological systems.
References
- 2. benchchem.com [benchchem.com]
- 3. metsol.com [metsol.com]
- 4. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. f1000research.com [f1000research.com]
- 6. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
Measuring Nucleotide Metabolism with 2'-Deoxyuridine-¹³C,¹⁵N₂: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding nucleotide metabolism is crucial for various fields of biological research, including cancer biology, immunology, and virology. Nucleotides are the fundamental building blocks of DNA and RNA, and their synthesis is tightly regulated. Cells utilize two primary pathways for nucleotide production: the de novo synthesis pathway, which builds nucleotides from simple precursors, and the salvage pathway, which recycles pre-existing nucleobases and nucleosides.[1] Distinguishing the activity of these two pathways is essential for developing targeted therapies that disrupt nucleotide metabolism in diseased cells.
This application note describes a powerful method for tracing the pyrimidine salvage pathway and subsequent DNA synthesis using the stable isotope-labeled nucleoside, 2'-Deoxyuridine-¹³C,¹⁵N₂. By introducing this labeled precursor to cells, researchers can track the incorporation of the heavy isotopes into downstream metabolites and newly synthesized DNA. This allows for the quantitative analysis of salvage pathway activity and its contribution to the overall nucleotide pool. The use of stable isotopes offers a safe and effective alternative to radioactive tracers.[2]
Principle of the Method
2'-Deoxyuridine (dU) is a pyrimidine nucleoside that can be taken up by cells and incorporated into the nucleotide pool through the pyrimidine salvage pathway. Once inside the cell, dU is phosphorylated by thymidine kinase (TK) to form deoxyuridine monophosphate (dUMP).[3][4] dUMP can then be converted to deoxythymidine monophosphate (dTMP) by thymidylate synthase (TS), which is subsequently phosphorylated to deoxythymidine triphosphate (dTTP) and incorporated into DNA during replication. Alternatively, dUMP can be phosphorylated to dUTP.
By using 2'-Deoxyuridine labeled with heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) in the pyrimidine ring, the fate of the exogenous deoxyuridine can be precisely tracked using mass spectrometry. The distinct mass shift conferred by the isotopes allows for the differentiation of labeled and unlabeled nucleotide species, providing a quantitative measure of salvage pathway flux.
Applications
-
Quantifying Pyrimidine Salvage Pathway Activity: Directly measure the rate of deoxyuridine incorporation into the nucleotide pool.
-
Assessing DNA Synthesis Rates: Determine the contribution of the pyrimidine salvage pathway to DNA replication in proliferating cells.
-
Drug Discovery and Development: Evaluate the efficacy of drugs that target nucleotide metabolism by measuring their impact on salvage pathway activity.
-
Studying Metabolic Reprogramming: Investigate how cancer cells or activated immune cells alter their nucleotide synthesis pathways to support rapid proliferation.[1]
Experimental Workflow
The overall experimental workflow for measuring nucleotide metabolism with 2'-Deoxyuridine-¹³C,¹⁵N₂ involves several key steps: cell culture and labeling, metabolite extraction, and LC-MS/MS analysis.
Signaling Pathway
The incorporation of 2'-Deoxyuridine-¹³C,¹⁵N₂ into DNA is mediated by the pyrimidine salvage pathway. The labeled atoms from the pyrimidine ring are retained throughout this process.
Protocols
I. Cell Culture and Labeling
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
2'-Deoxyuridine-¹³C,¹⁵N₂ (stock solution in sterile DMSO or PBS)
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to reach the desired confluency (typically 50-70%).
-
Prepare the labeling medium by supplementing the complete culture medium with 2'-Deoxyuridine-¹³C,¹⁵N₂ to a final concentration of 10-100 µM. The optimal concentration should be determined empirically.
-
Aspirate the old medium from the cells and wash once with pre-warmed PBS.
-
Add the labeling medium to the cells.
-
Incubate the cells for a specific duration (e.g., 4, 8, 12, or 24 hours) under standard culture conditions. The incubation time will depend on the cell doubling time and the desired level of incorporation.
-
After the incubation period, place the culture plates on ice and immediately proceed to metabolite extraction.
II. Metabolite Extraction
Materials:
-
80% Methanol, pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.
-
Scrape the cells in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes for 1 minute at 4°C.
-
Centrifuge at >15,000 x g for 15 minutes at 4°C.
-
The supernatant contains the polar metabolites (including nucleotides). The pellet contains proteins, DNA, and RNA.
-
Carefully transfer the supernatant to a new tube and store it at -80°C until LC-MS/MS analysis.
-
Wash the pellet with 1 mL of ice-cold 80% methanol, centrifuge again, and discard the supernatant.
-
The remaining pellet can be used for DNA extraction and analysis.
III. LC-MS/MS Analysis of Labeled Nucleotides
Instrumentation and Columns:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).[5]
-
A reversed-phase C18 column or a HILIC column is suitable for nucleotide separation.[5]
Mobile Phases (Example for Reversed-Phase Chromatography):
General LC Gradient:
A linear gradient from 0% to 50% Mobile Phase B over 20-30 minutes is a good starting point for separation. The flow rate is typically 0.2-0.4 mL/min.
MS/MS Detection:
The mass spectrometer should be operated in negative ion mode using multiple reaction monitoring (MRM) to detect the specific mass transitions of the labeled and unlabeled nucleotides. The exact mass transitions will need to be determined based on the specific isotopes used in the 2'-Deoxyuridine-¹³C,¹⁵N₂.
Example Mass Transitions (Hypothetical for dTMP with two ¹³C and two ¹⁵N):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Unlabeled dTMP | 321.05 | 79.0 (PO₃⁻) |
| Labeled dTMP | 325.05 | 79.0 (PO₃⁻) |
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Relative Abundance of Labeled Nucleotides in Polar Metabolites
| Time (hours) | % Labeled dUMP | % Labeled dTMP | % Labeled dTDP | % Labeled dTTP |
| 4 | 15.2 ± 2.1 | 10.5 ± 1.8 | 8.1 ± 1.5 | 5.3 ± 1.1 |
| 8 | 35.8 ± 3.5 | 28.9 ± 2.9 | 22.4 ± 2.5 | 15.6 ± 2.0 |
| 12 | 55.1 ± 4.8 | 48.3 ± 4.1 | 40.7 ± 3.8 | 32.9 ± 3.2 |
| 24 | 78.6 ± 6.2 | 72.4 ± 5.5 | 65.9 ± 5.1 | 58.7 ± 4.9 |
Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only.
Table 2: Incorporation of Labeled Deoxythymidine into Genomic DNA
| Treatment | % Labeled Deoxythymidine in DNA |
| Control | 25.4 ± 3.1 |
| Drug A (TS Inhibitor) | 2.1 ± 0.5 |
| Drug B (TK Inhibitor) | 0.8 ± 0.2 |
Data are presented as mean ± standard deviation (n=3) after 24 hours of labeling and are for illustrative purposes only.
Conclusion
The use of 2'-Deoxyuridine-¹³C,¹⁵N₂ as a metabolic tracer provides a robust and quantitative method for investigating the pyrimidine salvage pathway and its contribution to DNA synthesis. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers interested in employing this powerful technique to advance their understanding of nucleotide metabolism in health and disease. This approach has significant potential for applications in basic research and drug development, offering valuable insights into the metabolic vulnerabilities of rapidly proliferating cells.
References
- 1. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 2. A 13C tracer method for quantitating de novo pyrimidine biosynthesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine Salvage Enzymes Are Essential for De Novo Biosynthesis of Deoxypyrimidine Nucleotides in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug-Induced DNA Damage Using 2'-Deoxyuridine-¹³C,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of DNA is under constant threat from both endogenous and exogenous agents, including a wide array of therapeutic drugs. Understanding the mechanisms of drug-induced DNA damage is paramount for assessing drug efficacy, toxicity, and for the development of novel anticancer therapies. Stable isotope labeling, in conjunction with mass spectrometry, has emerged as a gold standard for the accurate quantification of DNA adducts and lesions.[1] This document provides detailed application notes and protocols for the use of 2'-Deoxyuridine-¹³C,¹⁵N₂ as a tool for studying drug-induced DNA damage.
2'-Deoxyuridine-¹³C,¹⁵N₂ is a stable isotope-labeled analog of the natural nucleoside 2'-deoxyuridine. It serves as an invaluable internal standard in isotope dilution mass spectrometry (IDMS) for the precise quantification of 2'-deoxyuridine and its modified forms in biological samples.[2] Its use allows researchers to trace the metabolic fate of deoxyuridine, investigate the mechanisms of DNA repair, and accurately measure the extent of DNA damage caused by various genotoxic agents.
Principle of the Method
The core principle of this methodology lies in the use of 2'-Deoxyuridine-¹³C,¹⁵N₂ as an internal standard for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A known amount of the labeled standard is spiked into a biological sample (e.g., DNA extracted from cells or tissues) at an early stage of sample preparation. The labeled standard co-elutes with its unlabeled counterpart during chromatographic separation but is distinguished by its higher mass in the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, precise and accurate quantification can be achieved, correcting for any sample loss during processing and variations in ionization efficiency.[1]
Applications
The use of 2'-Deoxyuridine-¹³C,¹⁵N₂ is particularly relevant for studying the effects of drugs that either directly modify DNA bases or interfere with nucleotide metabolism, leading to the misincorporation of uracil into DNA. Key applications include:
-
Quantification of 5-Fluorouracil (5-FU) Induced DNA Damage: 5-FU is a widely used chemotherapeutic agent that inhibits thymidylate synthase, leading to an imbalance in the nucleotide pool and the misincorporation of dUTP into DNA.[3][4] 2'-Deoxyuridine-¹³C,¹⁵N₂ can be used to accurately quantify the levels of uracil in DNA following 5-FU treatment.
-
Studying the Effects of DNA Methyltransferase Inhibitors: Drugs like zebularine, a cytidine analog, can be incorporated into DNA and lead to the formation of DNA adducts and the induction of a DNA damage response.[5][6][7][8][9] The labeled deoxyuridine can be used to trace the repair of these lesions.
-
Investigation of Oxidative DNA Damage: While not a direct marker of oxidative damage to other bases, the repair of some oxidized pyrimidines can lead to the formation of uracil in DNA, which can be quantified using the labeled standard.
-
Elucidation of DNA Repair Pathways: By tracking the removal of uracil from DNA over time, researchers can gain insights into the efficiency and kinetics of the base excision repair (BER) pathway.
Data Presentation
The quantitative data obtained from LC-MS/MS analysis can be summarized in tables for clear comparison between different treatment conditions.
Table 1: Quantification of Uracil in DNA of Human Colon Carcinoma (HCT116) Cells Treated with 5-Fluorouracil (5-FU)
| Treatment Group | 5-FU Concentration (µM) | Treatment Duration (hours) | Uracil / 10⁶ Deoxyguanosine |
| Control | 0 | 24 | 1.5 ± 0.3 |
| 5-FU | 1 | 24 | 15.2 ± 2.1 |
| 5-FU | 10 | 24 | 85.7 ± 9.8 |
| 5-FU | 100 | 24 | 254.3 ± 25.1 |
Table 2: Time-Course of Uracil Repair in DNA of Human Breast Cancer (MCF-7) Cells Following Treatment with Zebularine
| Time After Zebularine Removal (hours) | Zebularine Concentration (µM) | Uracil / 10⁶ Deoxyguanosine |
| 0 | 100 | 120.5 ± 11.3 |
| 6 | 100 | 65.2 ± 7.5 |
| 12 | 100 | 30.1 ± 4.2 |
| 24 | 100 | 8.9 ± 1.5 |
Experimental Protocols
The following protocols provide a general framework for the use of 2'-Deoxyuridine-¹³C,¹⁵N₂ in studying drug-induced DNA damage. Optimization may be required for specific cell types, tissues, and drug treatments.
Protocol 1: Quantification of Drug-Induced Uracil Incorporation in DNA of Cultured Cells
1. Cell Culture and Drug Treatment: a. Culture cells to the desired confluency in appropriate growth medium. b. Treat cells with the drug of interest at various concentrations and for different durations. Include a vehicle-treated control group.
2. DNA Extraction: a. Harvest cells by trypsinization or scraping. b. Isolate genomic DNA using a commercial DNA extraction kit or a standard phenol-chloroform extraction method. Ensure high purity and integrity of the DNA. c. Quantify the DNA concentration using a spectrophotometer (e.g., NanoDrop).
3. Isotope Dilution and Enzymatic Hydrolysis: a. To 50 µg of genomic DNA, add a known amount of 2'-Deoxyuridine-¹³C,¹⁵N₂ internal standard (e.g., 5 pmol). b. Add nuclease P1 (10 units) in a buffer containing 30 mM sodium acetate and 1 mM ZnCl₂ (pH 5.3). c. Incubate at 37°C for 2 hours. d. Add alkaline phosphatase (10 units) and phosphodiesterase I (0.002 units) in a buffer containing 50 mM Tris-HCl (pH 8.5). e. Incubate at 37°C for an additional 2 hours to overnight to ensure complete digestion of DNA into individual deoxynucleosides.
4. Sample Purification: a. Remove enzymes by ultrafiltration using a 10 kDa molecular weight cutoff filter. b. Lyophilize the filtrate to dryness. c. Reconstitute the sample in a small volume of mobile phase (e.g., 100 µL of 0.1% formic acid in water) for LC-MS/MS analysis.
5. LC-MS/MS Analysis: a. Chromatographic Separation:
- Use a C18 reverse-phase column for separation.
- Employ a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in methanol).
- Example gradient: 0-5 min, 5% B; 5-15 min, 5-95% B; 15-20 min, 95% B; 20-21 min, 95-5% B; 21-25 min, 5% B. b. Mass Spectrometry Detection:
- Use a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
- Monitor the following transitions:
- 2'-Deoxyuridine: m/z 229 → 113
- 2'-Deoxyuridine-¹³C,¹⁵N₂: m/z 232 → 116
- Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
6. Data Analysis: a. Integrate the peak areas for both the unlabeled and labeled 2'-deoxyuridine. b. Calculate the amount of 2'-deoxyuridine in the sample using the following formula: Amount of dU = (Peak Area of dU / Peak Area of ¹³C,¹⁵N₂-dU) * Amount of ¹³C,¹⁵N₂-dU spiked c. Normalize the amount of uracil to the total amount of DNA, typically by quantifying deoxyguanosine (dG) in the same run and expressing the result as uracil molecules per 10⁶ dG.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: DNA damage response to uracil incorporation.
Caption: Experimental workflow for DNA damage quantification.
Conclusion
2'-Deoxyuridine-¹³C,¹⁵N₂ is a powerful tool for researchers studying the mechanisms of drug-induced DNA damage. The protocols and application notes provided herein offer a comprehensive guide for the accurate and precise quantification of uracil in DNA using isotope dilution LC-MS/MS. This approach can provide valuable insights into drug efficacy, mechanisms of action, and cellular DNA repair processes, ultimately aiding in the development of safer and more effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of uracil DNA glycosylase sensitizes cancer cells to 5-fluorodeoxyuridine through replication fork collapse-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes in 5-Fluorouracil-induced external granular cell damage during the time-course of the developing cerebellum of infant rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic activation of zebularine, a novel DNA methylation inhibitor, in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preferential response of cancer cells to zebularine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of a novel DNA methyltransferase inhibitor zebularine on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zebularine, a DNA Methylation Inhibitor, Activates Anthocyanin Accumulation in Grapevine Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracking Cell Proliferation using 2'-Deoxyuridine-¹³C,¹⁵N₂
Introduction
Measuring cell proliferation is crucial for research in numerous fields, including cancer biology, toxicology, and drug development. Traditional methods for assessing DNA synthesis often involve radioactive isotopes or antibodies against thymidine analogs like bromodeoxyuridine (BrdU). Stable isotope labeling, utilizing non-radioactive isotopes such as ¹³C and ¹⁵N, offers a safe and robust alternative for quantifying cell proliferation.[1][2]
This document provides detailed application notes and protocols for tracking cell proliferation using 2'-Deoxyuridine-¹³C,¹⁵N₂ (¹³C,¹⁵N₂-dUrd). This stable isotope-labeled nucleoside is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle. The subsequent detection and quantification of the incorporated ¹³C,¹⁵N₂-dUrd via Liquid Chromatography-Mass Spectrometry (LC-MS/MS) allows for a precise measurement of DNA synthesis and, consequently, cell proliferation. This method is highly sensitive and avoids the harsh denaturation steps required for BrdU detection, better preserving cellular structures.[3][4]
Principle of the Method
2'-Deoxyuridine is a precursor in the synthesis of thymidine, a key component of DNA. When cells are incubated with ¹³C,¹⁵N₂-dUrd, it is taken up by the cells and incorporated into newly synthesized DNA strands in place of its unlabeled counterpart. By extracting the genomic DNA, hydrolyzing it into individual deoxyribonucleosides, and analyzing the sample with LC-MS/MS, the ratio of labeled to unlabeled deoxyuridine can be determined. This ratio directly correlates with the rate of DNA synthesis and cell proliferation.
Caption: Incorporation pathway of ¹³C,¹⁵N₂-dUrd into genomic DNA.
Applications
The use of ¹³C,¹⁵N₂-dUrd for tracking cell proliferation has several applications in research and drug development:
-
Pharmacodynamic Studies: To assess the effect of cytotoxic or cytostatic drugs on the proliferation of cancer cells.
-
Toxicology: To evaluate the genotoxicity of compounds by measuring their impact on DNA synthesis.
-
Cell Biology Research: To study cell cycle kinetics and the regulation of cell proliferation in various cell types.
-
Drug Discovery: To screen for compounds that inhibit or stimulate cell proliferation.
Experimental Protocols
The following protocols provide a general framework for using ¹³C,¹⁵N₂-dUrd to measure cell proliferation. Optimization may be required for specific cell types and experimental conditions.
Protocol 1: Cell Culture and Labeling
This protocol is adapted from standard procedures for labeling cells with nucleoside analogs like BrdU and EdU.[5][6][7]
-
Cell Seeding: Plate cells at a desired density in a multi-well plate or culture flask and allow them to adhere and resume proliferation (typically overnight).
-
Preparation of Labeling Medium: Prepare a working solution of ¹³C,¹⁵N₂-dUrd in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically, but a starting range of 10-100 µM is recommended.
-
Labeling: Remove the existing culture medium from the cells and replace it with the ¹³C,¹⁵N₂-dUrd-containing medium.
-
Incubation: Incubate the cells for a desired period. The incubation time will depend on the cell cycle length of the cell line being used. A common starting point is to label for a duration that allows a significant portion of the cells to pass through the S-phase (e.g., 2-24 hours).
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated ¹³C,¹⁵N₂-dUrd. Harvest the cells by trypsinization or scraping.
-
Cell Pelleting: Centrifuge the cell suspension to obtain a cell pellet. The cell pellet can be stored at -80°C until DNA extraction.
Protocol 2: Genomic DNA Extraction and Hydrolysis
This protocol is based on standard methods for preparing DNA for mass spectrometry analysis.[8]
-
Genomic DNA Extraction: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit or a standard phenol-chloroform extraction method.
-
DNA Quantification: Quantify the extracted DNA using a spectrophotometer or a fluorometric method.
-
DNA Hydrolysis:
-
To an aliquot of genomic DNA (e.g., 1-5 µg), add 88% formic acid.
-
Incubate the mixture at 70°C for 2 hours to hydrolyze the DNA into its constituent nucleobases.
-
Alternatively, enzymatic hydrolysis can be performed to yield deoxyribonucleosides.
-
-
Sample Preparation for LC-MS/MS: Dry the hydrolyzed sample under a stream of nitrogen or using a vacuum centrifuge. Reconstitute the sample in a solvent compatible with the LC-MS/MS system (e.g., 5% acetonitrile with 0.1% formic acid).
Protocol 3: LC-MS/MS Analysis
The following are general guidelines for LC-MS/MS analysis. Specific parameters should be optimized for the instrument being used.
-
Liquid Chromatography (LC):
-
Column: Use a C18 reverse-phase column suitable for nucleoside analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly used.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Use positive electrospray ionization (ESI+).
-
Detection Mode: Use Multiple Reaction Monitoring (MRM) for targeted quantification of unlabeled and labeled deoxyuridine.
-
Mass Transitions: Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for both unlabeled deoxyuridine and ¹³C,¹⁵N₂-deoxyuridine.
-
Quantitative Data
The following tables provide recommended starting concentrations and example mass transitions for LC-MS/MS analysis.
Table 1: Recommended Reagent Concentrations and Incubation Times
| Parameter | Recommended Range | Notes |
| ¹³C,¹⁵N₂-dUrd Concentration | 10 - 100 µM | Optimal concentration should be determined empirically to ensure sufficient labeling without cytotoxicity. |
| Labeling Incubation Time | 2 - 24 hours | Should be adjusted based on the cell cycle length of the specific cell line. |
| DNA for Hydrolysis | 1 - 5 µg | The amount can be adjusted based on the sensitivity of the mass spectrometer. |
Table 2: Example Mass Transitions for LC-MS/MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Unlabeled Deoxyuridine (¹²C,¹⁴N₂) | [To be determined empirically] | [To be determined empirically] | The exact mass transitions will depend on the specific adduct and fragmentation pattern. |
| Labeled Deoxyuridine (¹³C,¹⁵N₂) | [Precursor + 11] | [Product + 11] | The mass shift will be +11 due to the incorporation of 9 ¹³C atoms and 2 ¹⁵N atoms. |
Note: The exact m/z values for precursor and product ions should be determined by direct infusion of unlabeled and labeled deoxyuridine standards into the mass spectrometer.
Data Analysis and Interpretation
-
Peak Integration: Integrate the peak areas for the MRM transitions of both unlabeled and labeled deoxyuridine from the LC-MS/MS chromatograms.
-
Calculation of Incorporation: The percentage of ¹³C,¹⁵N₂-dUrd incorporation can be calculated using the following formula:
% Incorporation = [Peak Area (Labeled dUrd) / (Peak Area (Labeled dUrd) + Peak Area (Unlabeled dUrd))] x 100
-
Interpretation: An increase in the percentage of ¹³C,¹⁵N₂-dUrd incorporation indicates an increase in DNA synthesis and cell proliferation. Conversely, a decrease suggests an inhibition of proliferation.
Experimental Workflow
References
- 1. A roadmap for interpreting (13)C metabolite labeling patterns from cells. | Broad Institute [broadinstitute.org]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. The metabolic basis of deoxyuridine cytotoxicity. Studies of cultured human lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 6. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. interchim.fr [interchim.fr]
- 8. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2'-Deoxyuridine-¹³C,¹⁵N₂ Labeling Efficiency in Mammalian Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the labeling of 2'-Deoxyuridine-¹³C,¹⁵N₂ in mammalian cells for various research applications.
Troubleshooting Guide
This guide addresses common issues encountered during 2'-Deoxyuridine-¹³C,¹⁵N₂ labeling experiments.
Issue 1: Low or No Incorporation of 2'-Deoxyuridine-¹³C,¹⁵N₂
| Potential Cause | Recommended Solution |
| High Activity of De Novo Pyrimidine Synthesis Pathway | The de novo pathway synthesizes nucleotides from precursors like amino acids and glucose, competing with the salvage pathway that incorporates exogenous nucleosides like 2'-Deoxyuridine.[1] To favor the salvage pathway, consider using inhibitors of the de novo pathway, such as 5-Fluorouracil (a thymidylate synthase inhibitor) or Brequinar (a dihydroorotate dehydrogenase inhibitor). Use these inhibitors at concentrations that are non-toxic to your specific cell line. |
| Insufficient Incubation Time | Achieving significant labeling requires cells to undergo DNA replication. Ensure the incubation period with the labeled deoxyuridine is sufficient for the cell line's doubling time. For slowly proliferating cells, a longer incubation period will be necessary. |
| Low Activity of the Salvage Pathway | The efficiency of the salvage pathway can vary between cell types.[1] Proliferating cells may upregulate the de novo pathway, while some differentiated cells rely more on salvage.[2] Ensure your cell line has a functional and active salvage pathway. If not, consider using a different cell line or exploring methods to modulate pathway activity. |
| Suboptimal Concentration of Labeled Deoxyuridine | The concentration of 2'-Deoxyuridine-¹³C,¹⁵N₂ in the culture medium is critical. Too low a concentration may not be sufficient for efficient uptake and incorporation, while excessively high concentrations can be cytotoxic.[3] Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. |
| Degradation of Labeled Deoxyuridine | Ensure the stability of the labeled compound in your culture medium over the course of the experiment. Prepare fresh labeling medium for each experiment and store the stock solution as recommended by the manufacturer. |
| Cell Health and Viability Issues | Poor cell health will negatively impact all cellular processes, including DNA synthesis. Ensure cells are healthy, in the logarithmic growth phase, and free from contamination. Monitor cell viability throughout the experiment. |
Issue 2: High Cell Toxicity or Altered Cell Morphology
| Potential Cause | Recommended Solution |
| Cytotoxicity of 2'-Deoxyuridine Analog | High concentrations of nucleoside analogs can be toxic to cells.[3] Reduce the concentration of 2'-Deoxyuridine-¹³C,¹⁵N₂. As mentioned above, a dose-response curve is essential to find the optimal balance between labeling efficiency and cell viability. |
| Contamination of Cell Culture | Microbial contamination can lead to cell death and unreliable experimental results. Regularly check cultures for any signs of contamination. |
| Suboptimal Culture Conditions | Ensure that the cell culture conditions (e.g., temperature, CO₂, humidity) are optimal for your specific cell line.[4] |
Issue 3: Inconsistent Labeling Efficiency Between Experiments
| Potential Cause | Recommended Solution |
| Variability in Cell Density | Cell density can influence proliferation rates and nutrient availability, affecting labeling efficiency. Standardize the cell seeding density for all experiments. |
| Inconsistent Incubation Times | Ensure that the incubation time with the labeled deoxyuridine is precisely controlled and consistent across all replicates and experiments. |
| Batch-to-Batch Variation of Labeled Compound | If possible, use the same batch of 2'-Deoxyuridine-¹³C,¹⁵N₂ for a series of related experiments to minimize variability. |
| Differences in Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
Frequently Asked Questions (FAQs)
Q1: How does 2'-Deoxyuridine-¹³C,¹⁵N₂ get incorporated into DNA?
A1: 2'-Deoxyuridine-¹³C,¹⁵N₂ is incorporated into DNA primarily through the nucleotide salvage pathway.[2] In this pathway, the exogenous deoxyuridine is taken up by the cell and phosphorylated by thymidine kinase (TK) to form deoxyuridine monophosphate (dUMP). This dUMP can then be converted to deoxythymidine monophosphate (dTMP) by thymidylate synthase, and subsequently phosphorylated to deoxythymidine triphosphate (dTTP), which is then incorporated into newly synthesized DNA during replication.
Q2: What is the difference between the de novo and salvage pathways for nucleotide synthesis?
A2: The de novo synthesis pathway creates nucleotides from basic metabolic precursors such as amino acids, bicarbonate, and formate.[1] The salvage pathway recycles pre-existing bases and nucleosides that are released during the degradation of DNA and RNA.[1] These two pathways can be active simultaneously in the cell, and their relative contributions can vary depending on the cell type and metabolic state.
Q3: How can I measure the efficiency of 2'-Deoxyuridine-¹³C,¹⁵N₂ labeling?
A3: The most common method for quantifying the incorporation of stable isotopes into DNA is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] This technique allows for the precise measurement of the mass shift in the DNA building blocks due to the presence of ¹³C and ¹⁵N isotopes, enabling the calculation of the percentage of labeled DNA.
Q4: What are the expected mass shifts for DNA labeled with 2'-Deoxyuridine-¹³C,¹⁵N₂?
A4: The exact mass shift will depend on the specific labeling pattern of the 2'-Deoxyuridine-¹³C,¹⁵N₂. For a fully labeled deoxyuridine molecule ([U-¹³C₉, ¹⁵N₂]), the mass increase compared to the unlabeled molecule would be approximately 11 Da (9 from ¹³C and 2 from ¹⁵N). When preparing samples for mass spectrometry, it is crucial to know the precise isotopic enrichment of your labeled precursor.
Q5: Can I use 2'-Deoxyuridine-¹³C,¹⁵N₂ for in vivo labeling studies?
A5: Yes, stable isotope-labeled nucleosides can be used for in vivo studies in animal models.[2] However, the delivery method, dosage, and potential metabolic effects need to be carefully optimized for the specific animal model and research question.
Experimental Protocols
Protocol 1: General Workflow for 2'-Deoxyuridine-¹³C,¹⁵N₂ Labeling in Mammalian Cells
This protocol provides a general framework. Specific parameters such as cell seeding density, labeled deoxyuridine concentration, and incubation time should be optimized for your specific cell line and experimental goals.
-
Cell Seeding: Seed mammalian cells in appropriate culture vessels and allow them to adhere and enter the logarithmic growth phase.
-
Preparation of Labeling Medium: Prepare complete culture medium containing the desired concentration of 2'-Deoxyuridine-¹³C,¹⁵N₂. The final concentration should be determined through a preliminary dose-response experiment.
-
Labeling: Remove the standard culture medium and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for a period equivalent to at least one to two cell cycles to ensure sufficient incorporation.
-
Cell Harvesting: After the incubation period, wash the cells with phosphate-buffered saline (PBS) and harvest them using standard methods (e.g., trypsinization).
-
DNA Extraction: Extract genomic DNA from the harvested cells using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol.
-
DNA Hydrolysis: Hydrolyze the extracted DNA to individual deoxynucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
LC-MS/MS Analysis: Analyze the resulting deoxynucleoside mixture by LC-MS/MS to determine the isotopic enrichment of deoxythymidine.
Protocol 2: Sample Preparation for LC-MS/MS Analysis of Labeled DNA
-
DNA Quantification: Accurately quantify the extracted DNA using a spectrophotometer or a fluorometric method.
-
Enzymatic Digestion:
-
To 1-5 µg of DNA, add a buffer containing nuclease P1 and incubate at 37°C for 2-4 hours.
-
Add alkaline phosphatase and continue the incubation at 37°C for another 2-4 hours to dephosphorylate the nucleotides to nucleosides.
-
-
Protein Precipitation: Precipitate the enzymes by adding a solvent like acetonitrile or methanol, followed by centrifugation.
-
Supernatant Collection: Carefully collect the supernatant containing the deoxynucleosides.
-
Sample Dilution: Dilute the sample with an appropriate solvent (e.g., water or mobile phase) to a suitable concentration for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Use a method optimized for the separation and detection of deoxynucleosides, monitoring the mass transitions for both unlabeled and ¹³C,¹⁵N₂-labeled deoxythymidine.
Data Presentation
Table 1: Comparison of Labeling Efficiency for Different DNA Precursors
| Labeled Precursor | Pathway of Incorporation | Relative Labeling Efficiency (in HepG2 cells) | Reference |
| [U-¹³C, ¹⁵N]-Thymidine | Salvage | High | [6] |
| [1-¹³C]-Glycine | De Novo (Purines) | Moderate | [6] |
| [1,2-¹³C₂]-Glycine | De Novo (Purines) | Moderate | [6] |
| [U-¹³C]-Glucose | De Novo and Salvage | Low | [6] |
Note: The relative efficiency can vary significantly between different cell lines and experimental conditions.
Visualizations
Caption: General experimental workflow for 2'-Deoxyuridine-¹³C,¹⁵N₂ labeling.
Caption: Overview of De Novo and Salvage Pathways for dTTP synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: Studies in vitro, in animals, and in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Bromo-2’-deoxyuridine labeling: historical perspectives, factors influencing the detection, toxicity, and its implications in the neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 哺乳动物细胞培养基础支持 – 问题排查 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Detection of 2'-Deoxyuridine-¹³C,¹⁵N₂ by Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of 2'-Deoxyuridine-¹³C,¹⁵N₂. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. What are the primary challenges in detecting 2'-Deoxyuridine-¹³C,¹⁵N₂ by mass spectrometry?
The primary challenges include:
-
Metabolic Scrambling and Isotopic Dilution: In biological systems, the stable isotopes from 2'-Deoxyuridine-¹³C,¹⁵N₂ can be metabolically incorporated into other molecules, leading to a dilution of the isotopic enrichment and potentially complicating quantification.
-
Complex Isotope Patterns: The presence of both ¹³C and ¹⁵N isotopes results in a complex isotopic distribution that requires high-resolution mass spectrometry to accurately measure and distinguish from background noise or interfering compounds.
-
Matrix Effects: Components of biological samples (e.g., plasma, urine) can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard like 2'-Deoxyuridine-¹³C,¹⁵N₂ is intended to compensate for these effects, but differential matrix effects between the analyte and the internal standard can still occur.
-
Isobaric Interferences: Naturally occurring compounds in the sample matrix may have the same nominal mass as 2'-Deoxyuridine-¹³C,¹⁵N₂ or its fragments, leading to analytical interference.
2. What is the expected mass shift for 2'-Deoxyuridine-¹³C,¹⁵N₂ compared to the unlabeled 2'-Deoxyuridine?
The molecular formula for unlabeled 2'-Deoxyuridine is C₉H₁₂N₂O₅. The ¹³C,¹⁵N₂ labeled version has one ¹³C atom and two ¹⁵N atoms. The expected mass shift can be calculated as follows:
-
Mass difference for one ¹³C vs. ¹²C ≈ 1.00335 Da
-
Mass difference for one ¹⁵N vs. ¹⁴N ≈ 0.99703 Da
Therefore, the total expected mass shift for 2'-Deoxyuridine-¹³C,¹⁵N₂ is approximately: 1 * (1.00335 Da) + 2 * (0.99703 Da) = 1.00335 Da + 1.99406 Da = 2.99741 Da
This results in a significant mass difference that is easily resolvable by modern mass spectrometers.
3. How do I calculate the isotopic enrichment of my 2'-Deoxyuridine-¹³C,¹⁵N₂ standard?
Accurate determination of isotopic enrichment is crucial for quantitative studies. A general method involves comparing the measured isotopic distribution of your labeled standard with the theoretical distribution at various enrichment levels. This can be done using specialized software or by following a stepwise procedure:
-
Acquire High-Resolution Mass Spectra: Obtain a high-resolution mass spectrum of your 2'-Deoxyuridine-¹³C,¹⁵N₂ standard.
-
Determine Theoretical Isotope Distribution: Calculate the theoretical isotopic distribution for 2'-Deoxyuridine at 100% ¹³C and ¹⁵N enrichment.
-
Compare Experimental and Theoretical Data: Compare the relative intensities of the isotopic peaks in your experimental spectrum to the theoretical pattern.
-
Account for Natural Abundance: Correct for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O) in the unlabeled portion of your standard.
-
Use Software for Calculation: Utilize software that can simulate and fit isotopic patterns to experimental data to determine the precise enrichment level.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 2'-Deoxyuridine-¹³C,¹⁵N₂.
Issue 1: Poor Signal Intensity or No Peak Detected
| Potential Cause | Troubleshooting Step |
| Incorrect Mass Spectrometer Settings | - Verify the precursor and product ion m/z values in your MRM transitions are correct for 2'-Deoxyuridine-¹³C,¹⁵N₂. - Optimize ionization source parameters (e.g., spray voltage, gas flows, temperature). - Ensure the correct ionization polarity is being used (positive or negative ion mode). |
| Sample Preparation Issues | - Evaluate the efficiency of your extraction procedure. Consider protein precipitation followed by solid-phase extraction (SPE) for cleaner samples. - Check for analyte degradation during sample storage and preparation. Keep samples on ice or at 4°C. |
| LC Method Problems | - Ensure the analytical column is appropriate for retaining a polar compound like 2'-Deoxyuridine. A HILIC or reversed-phase C18 column with an aqueous mobile phase is often suitable. - Check for clogs in the LC system or column. |
| Instrument Malfunction | - Confirm that the mass spectrometer is properly tuned and calibrated. - Check for leaks in the LC or MS system. |
Issue 2: High Background Noise or Interfering Peaks
| Potential Cause | Troubleshooting Step |
| Matrix Effects | - Improve sample cleanup to remove interfering matrix components. - Adjust the chromatographic gradient to better separate 2'-Deoxyuridine-¹³C,¹⁵N₂ from co-eluting interferences. |
| Isobaric Interference | - Utilize high-resolution mass spectrometry to differentiate between your analyte and interfering compounds with the same nominal mass. - Select more specific MRM transitions that are unique to 2'-Deoxyuridine-¹³C,¹⁵N₂. |
| Contamination | - Use high-purity solvents and reagents. - Thoroughly clean the injection port, syringe, and sample vials. |
Issue 3: Inaccurate or Inconsistent Quantification
| Potential Cause | Troubleshooting Step |
| Variable Isotopic Enrichment | - Verify the isotopic enrichment of your 2'-Deoxyuridine-¹³C,¹⁵N₂ standard from the supplier or re-evaluate it in-house. |
| Isotopic Crosstalk | - Ensure that the MRM transitions for the analyte and the internal standard are sufficiently separated to prevent signal from one channel contributing to the other. |
| Metabolic Instability | - Investigate the stability of 2'-Deoxyuridine-¹³C,¹⁵N₂ in your specific biological matrix under your experimental conditions. Minimize sample processing time and keep samples at low temperatures. |
| Non-Linearity of Detector Response | - Prepare a calibration curve with a sufficient number of points to accurately define the linear range of the assay. |
Experimental Protocols & Data
Sample Preparation Protocol for Plasma
This protocol provides a general guideline for the extraction of 2'-Deoxyuridine from plasma samples.
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the 2'-Deoxyuridine-¹³C,¹⁵N₂ internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Evaporation:
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Parameters
The following table summarizes typical starting parameters for an LC-MS/MS method for the analysis of 2'-Deoxyuridine and its labeled internal standard. Optimization will be required for your specific instrumentation and application.
| Parameter | Value |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions
The following table provides hypothetical but expected Multiple Reaction Monitoring (MRM) transitions for unlabeled 2'-Deoxyuridine and 2'-Deoxyuridine-¹³C,¹⁵N₂. The most common fragmentation is the cleavage of the glycosidic bond, resulting in the loss of the deoxyribose sugar.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2'-Deoxyuridine (Unlabeled) | 229.1 | 113.0 (Uracil + H)⁺ | 15 |
| 2'-Deoxyuridine-¹³C,¹⁵N₂ | 232.1 | 116.0 (¹³C,¹⁵N₂-Uracil + H)⁺ | 15 |
Note: These values are illustrative and should be optimized experimentally.
Visualizations
Technical Support Center: Minimizing Isotopic Scrambling in ¹³C,¹⁵N Labeling Experiments
Welcome to the technical support center for minimizing isotopic scrambling in ¹³C,¹⁵N labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during stable isotope labeling experiments.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific challenges you may face during your ¹³C,¹⁵N labeling experiments.
Q1: I am observing unexpected or "scrambled" isotopic labeling patterns in my mass spectrometry (MS) data. What are the common causes?
A1: Isotopic scrambling, the incorporation of isotopes into unintended positions or molecules, is a common challenge in metabolic labeling experiments. The primary cause is the metabolic conversion of the supplied labeled amino acids into other amino acids by cellular enzymes.[1][2][3] This is particularly prevalent in in vivo labeling systems like E. coli.
Key metabolic pathways responsible for scrambling include:
-
Transamination: The transfer of an amino group from one amino acid to a keto-acid, leading to the synthesis of a new amino acid. This is a major source of ¹⁵N scrambling.
-
Amino Acid Biosynthesis Pathways: Cells can use the carbon backbone or nitrogen from one labeled amino acid to synthesize others. For example, labeled arginine can be converted to proline, glutamate, and glutamine.[4][5]
-
Central Carbon Metabolism: Labeled carbon from sources like ¹³C-glucose can enter various metabolic pathways, leading to the labeling of multiple amino acids.
Q2: How can I minimize isotopic scrambling during protein expression in E. coli?
A2: Minimizing scrambling in E. coli involves optimizing expression conditions and choosing the appropriate strain.
-
Choice of E. coli Strain: Use strains engineered for protein expression, such as BL21(DE3). Some studies suggest that certain strains may have lower metabolic activity, leading to reduced scrambling.[6] Auxotrophic strains that cannot synthesize certain amino acids can also be used to ensure the incorporation of the supplied labeled amino acid.[7][8][9]
-
Culture Medium: Use a minimal medium (e.g., M9 medium) with a defined composition. This restricts the available nutrients and forces the cells to utilize the supplied labeled precursors.[10][11][12][13][14] Avoid using rich media like LB, which contain unlabeled amino acids that will dilute the isotopic label.
-
Growth Conditions: Induce protein expression at a lower temperature (e.g., 18-25°C). This slows down cellular metabolism, including the enzymatic reactions that cause scrambling.[15][16]
-
High Cell Density Growth: Protocols for high-density cell growth can reduce the amount of expensive labeled media required without significantly impacting isotope enrichment levels.[13]
Q3: Are cell-free protein synthesis systems a better option for avoiding scrambling?
A3: Yes, cell-free protein synthesis systems generally exhibit significantly less isotopic scrambling compared to in vivo expression in E. coli.[1][3][17][18][19] This is because the metabolic activity in cell extracts is lower and can be further controlled.
Advantages of cell-free systems include:
-
Reduced Metabolic Activity: The absence of a complete cellular metabolic network minimizes the interconversion of amino acids.
-
Direct Control: The open nature of the system allows for the direct addition of metabolic inhibitors to block specific scrambling pathways.[1][3][17][18]
-
Efficiency: These systems can be more efficient in incorporating labeled amino acids, making them cost-effective for expensive isotopes.
Q4: What metabolic inhibitors can I use to prevent scrambling in cell-free systems, and at what concentrations?
A4: Several metabolic inhibitors can be added to cell-free protein synthesis reactions to suppress specific enzymatic activities that cause scrambling.
| Inhibitor | Target Enzyme(s) | Typical Concentration | Reference |
| Aminooxyacetate | Transaminases | 1 mM | [17] |
| d-Malate | Aspartate ammonia-lyase | 10 mM | [17] |
| L-Methionine sulfoximine | Glutamine synthetase | 1 mM | [17] |
| S-Methyl-L-cysteine sulfoximine | Asparagine synthetase | 20 mM | [17] |
| 6-Diazo-5-oxo-L-norleucine (DON) | Glutamine-dependent amidotransferases | 1 mM | [17] |
| 5-Diazo-4-oxo-L-norvaline (DONV) | Asparagine synthetase B | 1 mM | [17] |
| Sodium borohydride (NaBH₄) | Pyridoxal phosphate (PLP)-dependent enzymes | Varies | [3][18] |
Q5: I'm performing a SILAC experiment and observing arginine-to-proline conversion. How can I prevent this?
A5: The conversion of labeled arginine to proline is a well-documented issue in SILAC experiments that can lead to inaccurate quantification.[4][5][20][21]
Here are strategies to mitigate this:
-
Supplement with Unlabeled Proline: Adding a high concentration of unlabeled proline to the culture medium can inhibit the enzymatic pathway responsible for converting arginine to proline.[4][21]
-
Use Arginine-to-Proline Conversion Deficient Cell Lines: If available, using cell lines that have been genetically modified to lack the enzymes for this conversion is an effective solution.[5]
-
Computational Correction: Software tools are available that can computationally correct for the contribution of arginine-to-proline conversion to the peptide isotopic envelopes.[20]
Q6: How can I detect and quantify the extent of isotopic scrambling in my samples?
A6: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used to detect and quantify isotopic scrambling.
-
Mass Spectrometry (MS): High-resolution MS can be used to analyze the isotopic patterns of peptides.[22][23] By comparing the observed isotopic distribution to the theoretical distribution for a non-scrambled peptide, the extent of scrambling can be calculated. Tandem MS (MS/MS) can further pinpoint the location of scrambled isotopes within a peptide.[22][23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise location of isotopes within a molecule.[24][25][26] Heteronuclear NMR experiments can distinguish between different isotopomers and provide a quantitative measure of scrambling.
Experimental Protocols
Protocol 1: Minimized Scrambling Protein Expression in E. coli
This protocol outlines a general procedure for expressing ¹³C,¹⁵N-labeled proteins in E. coli with reduced isotopic scrambling.
-
Strain Selection:
-
Media Preparation (M9 Minimal Medium - 1L):
-
Prepare 10x M9 salts solution (64 g Na₂HPO₄·7H₂O, 15 g KH₂PO₄, 2.5 g NaCl, 5 g ¹⁵NH₄Cl).
-
Autoclave 898 mL of water.
-
Aseptically add:
-
-
Culture Growth and Induction:
-
Inoculate a 5-10 mL starter culture in M9 minimal medium and grow overnight at 37°C.
-
Use the starter culture to inoculate 1 L of M9 minimal medium.
-
Grow the culture at 37°C with vigorous shaking to an OD₆₀₀ of 0.6-0.8.
-
Reduce the temperature to 18-25°C and induce protein expression with IPTG (typically 0.1-1 mM).
-
Continue to grow the culture for 12-24 hours at the lower temperature.
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation.
-
Proceed with your standard protein purification protocol.
-
Protocol 2: Cell-Free Protein Synthesis with Metabolic Inhibitors
This protocol provides a framework for performing cell-free protein synthesis with the addition of inhibitors to minimize scrambling.
-
Prepare the Cell-Free Reaction Mixture:
-
Use a commercially available E. coli S30 cell-free extract or prepare your own.
-
To the reaction buffer, add the desired ¹³C,¹⁵N-labeled amino acids.
-
Add the metabolic inhibitors at their recommended concentrations (see table in Q4). For a broad suppression of transaminases, aminooxyacetate is a good starting point.[17] For more extensive inhibition of PLP-dependent enzymes, treatment of the S30 extract with NaBH₄ can be performed.[3][18]
-
-
Set up the Protein Synthesis Reaction:
-
Combine the cell-free extract, reaction buffer with labeled amino acids and inhibitors, and the plasmid DNA encoding your protein of interest.
-
Incubate the reaction at the recommended temperature (usually 30-37°C) for several hours.
-
-
Protein Purification:
-
Purify the expressed protein using your established protocol.
-
Protocol 3: SILAC with Minimized Arginine-to-Proline Conversion
This protocol details a SILAC experiment with steps to reduce the conversion of labeled arginine to proline.
-
Cell Culture:
-
Culture your cells in "light" (unlabeled), "medium" (e.g., ¹³C₆-arginine), and/or "heavy" (e.g., ¹³C₆,¹⁵N₄-arginine) SILAC media for at least five cell doublings to ensure complete incorporation of the labeled amino acids.
-
To minimize arginine-to-proline conversion, supplement all SILAC media with a high concentration of unlabeled L-proline (e.g., 200 mg/L or higher).[4][21]
-
-
Experimental Treatment:
-
Apply your experimental conditions to the different cell populations.
-
-
Sample Preparation and MS Analysis:
-
Harvest and combine the cell populations in a 1:1:1 ratio (for triplex SILAC).
-
Lyse the cells, extract proteins, and perform in-solution or in-gel digestion with trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Use a software package that can perform SILAC quantification.
-
If arginine-to-proline conversion is still observed, use software tools that can computationally correct for this artifact.[20]
-
Visualizations
Metabolic Pathways Leading to Isotopic Scrambling
Caption: Key metabolic pathways contributing to ¹³C and ¹⁵N scrambling.
Experimental Workflow for Minimized Isotopic Scrambling
Caption: Comparison of workflows for minimizing scrambling in vivo vs. in vitro.
Troubleshooting Logic for Isotopic Scrambling
Caption: A logical workflow for troubleshooting isotopic scrambling issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Amino Acid Selective 13C Labeling and 13C Scrambling Profile Analysis of Protein α and Side-Chain Carbons in Escherichia coli Utilized for Protein Nuclear Magnetic Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of isotope scrambling in cell-free protein synthesis by broadband inhibition of PLP enymes for selective 15N-labelling and production of perdeuterated proteins in H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application Note 15 â Top Ten Tips for Producing 13C/15N Protein in Abundance [isotope.com]
- 7. A Set of Engineered Escherichia coli Expression Strains for Selective Isotope and Reactivity Labeling of Amino Acid Side Chains and Flavin Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Escherichia coli auxotroph host strains for amino acid-selective isotope labeling of recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 11. lucianosphere.medium.com [lucianosphere.medium.com]
- 12. health.uconn.edu [health.uconn.edu]
- 13. gmclore.org [gmclore.org]
- 14. ckgas.com [ckgas.com]
- 15. ukisotope.com [ukisotope.com]
- 16. web.mit.edu [web.mit.edu]
- 17. A practical method for cell-free protein synthesis to avoid stable isotope scrambling and dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 19. researchgate.net [researchgate.net]
- 20. A Computational Approach to Correct Arginine-to-Proline Conversion in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 25. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: 2'-Deoxyuridine-¹³C,¹⁵N₂ NMR Signal Enhancement
Welcome to the technical support center for improving the signal-to-noise (S/N) ratio in NMR experiments involving 2'-Deoxyuridine-¹³C,¹⁵N₂ and other isotopically labeled biomolecules. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their NMR experiments for enhanced sensitivity.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio inherently low for ¹³C and ¹⁵N NMR experiments?
A1: The low signal-to-noise ratio in ¹³C and ¹⁵N NMR spectroscopy stems from two primary factors: the low natural abundance of these isotopes (approximately 1.1% for ¹³C and 0.37% for ¹⁵N) and their smaller gyromagnetic ratios compared to ¹H.[1][2][3] This results in weaker NMR signals, making detection challenging, especially for complex biomolecules at low concentrations.
Q2: What is the single most effective hardware upgrade for improving S/N?
A2: Upgrading to a cryogenic probe, or CryoProbe, is the most significant hardware enhancement for boosting the signal-to-noise ratio.[4][5][6] By cooling the detection coils and preamplifiers to cryogenic temperatures (around 20 K), thermal noise is drastically reduced.[4][5][6] This can lead to a sensitivity enhancement of 3 to 5 times, and in some cases even more, compared to a standard room temperature probe.[4][5]
Q3: How does Non-Uniform Sampling (NUS) help improve the signal-to-noise ratio?
A3: Non-Uniform Sampling (NUS) is an acquisition technique that collects a subset of the data points in the indirect dimensions of a multi-dimensional NMR experiment.[7][8][9] This significantly reduces the total experiment time.[9] The saved time can then be used to acquire more scans, and since the signal-to-noise ratio increases with the square root of the number of scans, NUS indirectly leads to improved sensitivity for a given amount of spectrometer time.[10]
Q4: Can I run a ¹H-¹⁵N HSQC on a sample that is not isotopically enriched?
A4: While challenging, it is possible to acquire a natural abundance ¹H-¹⁵N HSQC spectrum.[11] However, this requires a high sample concentration and a spectrometer equipped with a high-field magnet and a cryogenic probe to achieve a sufficient signal-to-noise ratio in a reasonable timeframe.[11]
Q5: My direct-observe ¹⁵N{¹H} experiment shows no signal, but my ¹H-¹⁵N HSQC works. Why?
A5: This is a common observation and is due to the significant sensitivity difference between direct and indirect detection methods.[2] HSQC experiments leverage polarization transfer from the highly sensitive ¹H nuclei to the less sensitive ¹⁵N nuclei and then detect the signal on the ¹H channel, which provides a substantial boost in signal-to-noise.[1][2] Direct detection of ¹⁵N is often hampered by its low gyromagnetic ratio, low natural abundance (if not labeled), and potentially long relaxation times.[2] Additionally, for ¹⁵N, which has a negative gyromagnetic ratio, the Nuclear Overhauser Effect (NOE) can sometimes lead to signal cancellation in proton-decoupled direct-observe experiments.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during NMR experiments with 2'-Deoxyuridine-¹³C,¹⁵N₂.
Issue 1: Overall low signal-to-noise ratio in 2D spectra.
| Possible Cause | Suggested Solution |
| Insufficient Sample Concentration | Increase the sample concentration. For ¹³C-detected experiments, a saturated solution is often recommended.[12] For biomolecules on cryoprobe-equipped spectrometers, aim for concentrations of at least 0.05 mM, with >1 mM being preferable if viscosity doesn't become an issue.[13] |
| Suboptimal Probe | Use a cryogenic probe if available. This can enhance the signal-to-noise ratio by a factor of 3-5 or more.[4][5] |
| Incorrect Number of Scans | Increase the number of scans. The S/N ratio improves with the square root of the number of scans.[10] |
| Inefficient Pulse Sequence | Use sensitivity-enhanced pulse sequences like ¹H-¹³C HSQC or ¹H-¹⁵N HSQC. These experiments transfer magnetization from protons to the heteronucleus, leveraging the higher sensitivity of ¹H.[1][14] |
Issue 2: Weak or missing signals for quaternary carbons.
| Possible Cause | Suggested Solution |
| Long T₁ Relaxation Times | Increase the relaxation delay (D1) to at least 5 times the longest T₁ value of the quaternary carbons. Alternatively, use a smaller flip angle (e.g., 30-45°) which allows for a shorter D1 without signal saturation. |
| No Attached Protons for Polarization Transfer | Standard INEPT-based sequences like HSQC will not detect quaternary carbons as they rely on one-bond ¹J(CH) couplings. Use experiments designed for detecting correlations to non-protonated carbons, such as HMBC (Heteronuclear Multiple Bond Correlation). |
Issue 3: Broad peaks leading to poor resolution and low peak height.
| Possible Cause | Suggested Solution |
| Poor Magnetic Field Homogeneity | Carefully shim the magnetic field. For optimal shimming, ensure the sample volume is correct (typically around 0.55-0.7 mL for standard 5 mm tubes).[12] |
| Sample Aggregation | Optimize buffer conditions (pH, salt concentration) to prevent aggregation. Lowering the sample concentration may also help. |
| Presence of Particulate Matter | Filter the sample through a glass wool plug or a syringe filter directly into the NMR tube to remove any solid particles.[12][15] |
Quantitative Data Summary
The following tables summarize the expected improvements in signal-to-noise and other quantitative parameters discussed.
Table 1: Hardware Effects on Signal-to-Noise Ratio
| Hardware | Typical S/N Enhancement Factor (vs. Room Temperature Probe) | Reference |
| CryoProbe | 3 - 5 | [4][5] |
| CryoProbe Prodigy | 2 - 3 | [5] |
| Higher Field Magnet (e.g., 800 MHz vs 400 MHz) | Can be significant, ~10-fold in combination with a cryoprobe | [6] |
Table 2: Pulse Sequence Sensitivity Comparison
| Experiment | Relative Sensitivity | Notes | Reference |
| ¹³C Direct Detection | 1 | Baseline for comparison | |
| DEPT | ~4x | Polarization transfer from ¹H | [1] |
| ¹H-¹³C HSQC | Up to 32x | Polarization transfer from ¹H and detection on ¹H | [1] |
Experimental Protocols
Protocol 1: General Purpose ¹H-¹³C Sensitivity-Enhanced HSQC
This protocol is designed to obtain a high-sensitivity 2D correlation spectrum of protonated carbons in 2'-Deoxyuridine-¹³C,¹⁵N₂.
-
Sample Preparation:
-
Instrument Setup:
-
Use a spectrometer equipped with a cryogenic probe if available.
-
Tune and match the probe for ¹H and ¹³C frequencies.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Perform automated or manual shimming to optimize magnetic field homogeneity.
-
-
Acquisition Parameters (starting point for a 600 MHz spectrometer):
-
Pulse Program: A sensitivity-enhanced HSQC with gradients (e.g., hsqcetgpsisp on Bruker systems).
-
Spectral Width:
-
¹H (F2 dimension): 12-14 ppm centered around 4.7 ppm.
-
¹³C (F1 dimension): A range sufficient to cover all expected signals (e.g., 10-100 ppm for deoxyribose region, 90-150 ppm for base region).
-
-
Number of Points:
-
F2: 2048
-
F1: 256-512
-
-
Number of Scans: Start with 8 or 16 and increase as needed for desired S/N.
-
Relaxation Delay (d1): 1.5 - 2.0 seconds.
-
¹J(CH) Coupling Constant: Set to an average value for the molecule (e.g., 145 Hz).
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform Fourier transformation.
-
Phase correct the spectrum manually.
-
Perform baseline correction.
-
Visualizations
Below are diagrams illustrating key workflows and concepts for signal-to-noise enhancement.
Caption: Troubleshooting workflow for low signal-to-noise.
Caption: Conceptual flow of a ¹H-¹³C HSQC experiment.
References
- 1. magritek.com [magritek.com]
- 2. researchgate.net [researchgate.net]
- 3. A Simple Route to Strong Carbon‐13 NMR Signals Detectable for Several Minutes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving NMR Through Advanced Cryoprobe Technology [eureka.patsnap.com]
- 5. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 6. Cryoprobes [nmr.chem.ucsb.edu]
- 7. jeolusa.com [jeolusa.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. University of Ottawa NMR Facility Blog: Non-uniform Sampling (NUS) [u-of-o-nmr-facility.blogspot.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. NMR Sample Preparation [nmr.chem.umn.edu]
- 13. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 14. ora.ox.ac.uk [ora.ox.ac.uk]
- 15. How to make an NMR sample [chem.ch.huji.ac.il]
Technical Support Center: Isotope Abundance Correction in 2'-Deoxyuridine-13C,15N2 Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the correction for natural isotope abundance in mass spectrometry-based studies involving 2'-Deoxyuridine-13C,15N2.
Troubleshooting Guides
Accurate quantification of isotope labeling is critical for the correct interpretation of tracer studies.[1] Natural isotope abundance can significantly impact the measured mass isotopomer distributions, potentially leading to distorted data and misinterpretations if not properly corrected.[2][3] This section provides guidance on common issues and their resolutions.
Issue 1: Overestimation of Labeled this compound
Symptom: The calculated percentage of labeled 2'-Deoxyuridine appears higher than theoretically possible.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Molecular Formula | Verify the elemental composition of 2'-Deoxyuridine and any derivatizing agents used in the correction software. An incorrect formula will lead to an inaccurate correction matrix.[4] |
| Inaccurate Natural Isotope Abundances | Ensure the software is using the correct natural abundance values for all relevant elements (C, H, N, O). While generally stable, slight variations can occur. Using experimentally determined values from an unlabeled standard is the most accurate approach.[5] |
| Software Misconfiguration for High-Resolution Data | High-resolution mass spectrometers can resolve isotopologues that lower-resolution instruments cannot.[6][7] If the correction software is not configured for high-resolution data, it may over-correct by subtracting the contribution of naturally abundant isotopes that are already resolved from the labeled species.[6] Consult your software's documentation to ensure it is set up correctly for your instrument's resolution. |
| Tracer Impurity | The isotopic purity of the this compound tracer should be accounted for in the correction algorithm.[2][3] Most correction software provides an option to input the tracer's isotopic purity.[8] |
Natural Isotope Abundances of Key Elements:
| Element | Isotope | Natural Abundance (%) |
| Carbon | 12C | 98.93 |
| 13C | 1.07 | |
| Hydrogen | 1H | 99.985 |
| 2H (D) | 0.015 | |
| Nitrogen | 14N | 99.636 |
| 15N | 0.364 | |
| Oxygen | 16O | 99.757 |
| 17O | 0.038 | |
| 18O | 0.205 |
Issue 2: Unexpected Peaks in the Mass Spectrum
Symptom: The mass spectrum of 2'-Deoxyuridine shows unexpected peaks that interfere with the isotopic cluster of interest.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Co-eluting Contaminants | Optimize the liquid chromatography (LC) method to improve the separation of 2'-Deoxyuridine from other cellular components. This may involve adjusting the gradient, changing the column, or using a different mobile phase. |
| Matrix Effects | Complex biological samples can cause ion suppression or enhancement, which can distort the true isotopic pattern.[4] Employ sample cleanup techniques such as solid-phase extraction (SPE) or use matrix-matched standards to mitigate these effects.[4] |
| In-source Fragmentation | Fragmentation of the 2'-Deoxyuridine molecule within the ion source can generate interfering ions. Adjusting the ion source parameters, such as the cone voltage, can help minimize in-source fragmentation.[4] |
Experimental Protocols
Protocol 1: General Procedure for Natural Isotope Abundance Correction
This protocol outlines the fundamental steps for correcting mass spectrometry data for the natural abundance of isotopes using a software tool.[4]
Methodology:
-
Data Acquisition: Acquire mass spectrometry data with sufficient resolution to clearly observe the isotopic cluster of 2'-Deoxyuridine.
-
Data Extraction: Extract the mass spectra and the corresponding intensities of the isotopic peaks for your analyte.
-
Software Setup: Utilize an appropriate isotope correction software (e.g., IsoCor, ICT, IsoCorrectoR).[3][8][9] Input the following required information:
-
The precise molecular formula of the analyte (and any derivatives).
-
The isotopic tracer(s) used (e.g., 13C, 15N).
-
The isotopic purity of the tracer.
-
The measured mass and intensity data for each isotopologue.
-
-
Correction Execution: Run the correction algorithm. The software will perform a deconvolution to remove the contribution of naturally abundant isotopes from the measured data.
-
Data Analysis: The output will be the corrected isotopologue distribution, which represents the true extent of isotopic labeling. This corrected data is then ready for downstream quantitative analysis, such as metabolic flux analysis.
Caption: General experimental workflow for correcting mass spectrometry data for natural isotope abundance.
Frequently Asked Questions (FAQs)
Q1: What is natural isotope abundance, and why is it crucial to correct for it in this compound studies?
A1: Many elements, including carbon and nitrogen, naturally exist as a mixture of isotopes. For instance, approximately 1.1% of natural carbon is the heavier 13C isotope, and about 0.37% of nitrogen is 15N. In mass spectrometry, which separates ions based on their mass-to-charge ratio, the presence of these naturally occurring heavy isotopes contributes to the measured isotopic distribution of a molecule.[10] In stable isotope labeling experiments, where 13C and 15N are intentionally introduced to trace metabolic pathways, it is essential to correct for the naturally present isotopes.[5][10] This correction ensures that the measured enrichment accurately reflects the incorporation of the tracer and is not confounded by the natural isotopic background.[10]
Q2: What are the primary methods for correcting for natural isotope abundance?
A2: The most common correction methods are matrix-based. These methods use a correction matrix to mathematically subtract the contribution of natural isotopes from the observed mass isotopomer distribution.[10] The correction matrix is constructed based on the elemental composition of the molecule and the known natural abundances of its constituent isotopes.[10] Several software tools, such as IsoCor, ICT, and IsoCorrectoR, have been developed to automate this process.[3][8][9]
Q3: How does high mass resolution affect the correction for natural isotope abundance in dual-labeling studies?
A3: High-resolution mass spectrometry is often necessary for dual-isotope tracer experiments, such as those using this compound, to resolve mass isotopologues with the same nominal mass but different elemental compositions (e.g., one 13C vs. one 15N).[6] However, this high resolution may not be sufficient to resolve other non-tracer heavy isotopes (e.g., 18O). Therefore, the correction algorithm must be designed to account for the specific mass resolution of the measurement to avoid over- or under-correction.[6]
Q4: Can I use an unlabeled 2'-Deoxyuridine sample to correct my labeled data?
A4: While using the mass-to-charge distribution of an unlabeled compound to correct the data from a labeled compound is a common approach, it can introduce systematic errors.[11] This is because the natural abundance mass isotopomer distribution of the unlabeled compound may not be identical to that of the labeled species.[11] While this may be a reasonable approximation in some cases, for highly labeled, small molecules, significant errors can arise.[11] It is generally more accurate to use a correction method based on the theoretical natural abundances and the elemental formula of the molecule.
Caption: Logical relationship of the correction calculation.
References
- 1. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data fr… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Natural isotope correction improves analysis of protein modification dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects with 2'-Deoxyuridine-¹³C,¹⁵N₂ Internal Standard
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2'-Deoxyuridine-¹³C,¹⁵N₂ as an internal standard to combat matrix effects in LC-MS/MS analysis.
Introduction
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] These components can interfere with the ionization of the analyte, causing either suppression or enhancement of its signal.[2][3] This phenomenon, known as the matrix effect, is a major concern in quantitative bioanalysis as it can severely compromise accuracy, precision, and sensitivity.[4][5]
A stable isotope-labeled internal standard (SIL-IS), such as 2'-Deoxyuridine-¹³C,¹⁵N₂, is the preferred tool for correcting matrix effects.[6][7] Because it has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same ionization suppression or enhancement.[6] The ratio of the analyte to the internal standard signal is used for quantification, which remains consistent even if the absolute signal intensity fluctuates.[1][7] The use of ¹³C and ¹⁵N isotopes is particularly advantageous as they are less likely to cause chromatographic shifts compared to deuterium-labeled standards.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Poor Accuracy and Precision in Quality Control (QC) Samples
Question: My QC samples are failing to meet the acceptance criteria (e.g., ±15% deviation from the nominal value). Could this be a matrix effect, even though I'm using a SIL-IS?
Answer: Yes, this is a common indicator of uncompensated matrix effects.[8] While 2'-Deoxyuridine-¹³C,¹⁵N₂ is designed to mimic the analyte, severe or highly variable matrix effects can still lead to inaccurate results.[8]
Troubleshooting Steps:
-
Verify Internal Standard (IS) Performance: Check if the 2'-Deoxyuridine-¹³C,¹⁵N₂ response is consistent across all samples, including calibrators and QCs.[8] High variability in the IS response suggests it is not adequately compensating for the matrix effect.[8]
-
Quantify the Matrix Effect: Perform a post-extraction spike experiment to determine the magnitude of ion suppression or enhancement.[8][9] This will confirm if the matrix effect is the root cause.
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1] Consider more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][10]
-
Optimize Chromatography: Modify your LC method to better separate 2'-Deoxyuridine from co-eluting matrix components.[1][4] This can be achieved by trying a different column, adjusting the mobile phase composition, or altering the gradient profile.[1]
-
Sample Dilution: If your assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[2]
Issue 2: Inconsistent or Unexpectedly Low/High Internal Standard Response
Question: The peak area of my 2'-Deoxyuridine-¹³C,¹⁵N₂ is highly variable between samples, or it is significantly different from the response in my calibration standards. Why is this happening?
Answer: An inconsistent IS response points to a variable matrix effect that the SIL-IS is not fully tracking, often due to differences in the composition of individual samples or matrix lots.[8]
Troubleshooting Steps:
-
Review Sample Preparation Consistency: Ensure that every step of your sample preparation, from protein precipitation to solvent evaporation, is performed uniformly.[9]
-
Evaluate Inter-Lot Matrix Variability: Use the post-extraction spike experiment with different lots of blank matrix to determine if the degree of ion suppression or enhancement varies significantly between them.[8] If it does, a more robust sample cleanup method is necessary to remove the variable interferences.[8]
-
Check for Chromatographic Co-elution: Perfect co-elution of the analyte and the IS is critical for accurate compensation.[4] Even a slight shift in retention time can expose the analyte and IS to different matrix effects, leading to variability. Using ¹³C,¹⁵N₂-labeled standards minimizes this risk compared to deuterated ones.[4]
Issue 3: Low Recovery of the Internal Standard
Question: My 2'-Deoxyuridine-¹³C,¹⁵N₂ shows consistently low recovery after sample preparation. How can I improve this?
Answer: Low recovery indicates that a significant portion of the internal standard is being lost during the sample preparation process.[9]
Troubleshooting Steps:
-
Optimize Extraction Conditions: Re-evaluate your extraction solvent and pH to ensure they are optimal for the physicochemical properties of 2'-Deoxyuridine.[9]
-
Improve SPE Elution: If using solid-phase extraction, ensure the elution volume is sufficient to completely elute the IS from the sorbent.[9] You may need to experiment with stronger elution solvents or increased volumes.[9]
-
Investigate Analyte Stability: Although unlikely for this compound, confirm that the IS is not degrading during any of the sample processing steps.
Issue 4: Suspected Isotopic Contribution from the Internal Standard
Question: I am concerned that my 2'-Deoxyuridine-¹³C,¹⁵N₂ standard may contain a small amount of unlabeled 2'-Deoxyuridine, which could artificially inflate my results. How can I verify this?
Answer: It is critical to verify the isotopic purity of a SIL internal standard, as any unlabeled impurity can adversely affect quantitation.[11]
Troubleshooting Steps:
-
Analyze the IS Alone: Prepare a blank matrix sample and spike it only with the 2'-Deoxyuridine-¹³C,¹⁵N₂ at the same concentration used in your assay.[9]
-
Monitor the Analyte's Mass Transition: Analyze this sample using your LC-MS/MS method but monitor the mass transition for the unlabeled 2'-Deoxyuridine.[9]
-
Evaluate the Response: The signal for the unlabeled analyte should be minimal. A common acceptance criterion is that the response should be less than 20% of the response observed for the Lower Limit of Quantification (LLOQ) standard.[12] If the response is higher, your IS contains significant unlabeled analyte.[12]
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect? A1: A matrix effect is the alteration of analyte ionization in a mass spectrometer's source due to co-eluting compounds from the sample matrix.[3][13] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise quantitative accuracy.[2]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) the best choice for correcting matrix effects? A2: A SIL-IS has a chemical structure nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[6][7] It co-elutes with the analyte and is affected by matrix interferences in the same way, allowing the ratio of analyte-to-IS to remain constant and yield an accurate measurement.[6][10]
Q3: How do I quantitatively assess the extent of matrix effects in my method? A3: The post-extraction spike method is the industry standard for quantitatively assessing matrix effects.[13] It involves comparing the LC-MS response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat solution.[13] This allows for the calculation of a "matrix factor" that quantifies the degree of ion suppression or enhancement.[13]
Q4: Besides using a SIL-IS, what are the primary strategies to reduce matrix effects? A4: The three main strategies are:
-
Improved Sample Cleanup: Using techniques like SPE or LLE to remove interfering matrix components.[1][10]
-
Optimized Chromatography: Modifying LC conditions to separate the analyte from matrix interferences.[1][4]
-
Sample Dilution: Reducing the concentration of matrix components by diluting the sample, if sensitivity permits.[2]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol allows for the quantitative determination of Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE).[9][13]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and 2'-Deoxyuridine-¹³C,¹⁵N₂ IS into the final reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Extraction Spike): Process blank matrix samples through the entire extraction procedure. In the final step, spike the analyte and IS into the extracted matrix just before evaporation and reconstitution.[9]
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before starting the extraction procedure.[9]
-
-
Analyze Samples: Inject all three sets and record the peak areas for both the analyte and the IS.
-
Calculate Results: Use the mean peak areas to perform the calculations outlined in Table 1.
Protocol 2: Quantification of 2'-Deoxyuridine in Plasma
This protocol is adapted from a validated method for quantifying 2'-Deoxyuridine in biological samples.[14]
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or QC, add an equal amount of the 2'-Deoxyuridine-¹³C,¹⁵N₂ internal standard working solution.
-
Vortex briefly.
-
Add 200 µL of 5% perchloric acid (v/v) to precipitate proteins.[14]
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an injection vial for analysis.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[14]
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor the appropriate precursor and product ions for both 2'-Deoxyuridine and 2'-Deoxyuridine-¹³C,¹⁵N₂.
-
Data Presentation
Table 1: Calculation of Matrix Effect, Recovery, and Process Efficiency
| Parameter | Formula | Interpretation |
| Matrix Factor (MF) | (Peak Area in Set B) / (Peak Area in Set A) | MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. MF = 1 indicates no matrix effect. |
| Recovery (RE) | (Peak Area in Set C) / (Peak Area in Set B) | Measures the efficiency of the extraction process. |
| Process Efficiency (PE) | (Peak Area in Set C) / (Peak Area in Set A) | Represents the overall efficiency of the entire method. |
Table 2: Example LC-MS/MS Parameters for 2'-Deoxyuridine Analysis
| Parameter | 2'-Deoxyuridine (Analyte) | 2'-Deoxyuridine-¹³C,¹⁵N₂ (IS) |
| Precursor Ion (m/z) | To be determined empirically | To be determined empirically |
| Product Ion (m/z) | To be determined empirically | To be determined empirically |
| Collision Energy (eV) | To be determined empirically | To be determined empirically |
| Dwell Time (ms) | 100 | 100 |
Visualizations
Caption: Troubleshooting workflow for investigating and mitigating matrix effects.
Caption: Workflow for preparing samples for post-extraction spike analysis.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 11. waters.com [waters.com]
- 12. benchchem.com [benchchem.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
purification methods for 2'-Deoxyuridine-13C,15N2 labeled DNA
Technical Support Center: Purification of Labeled DNA
This guide provides detailed information for researchers, scientists, and drug development professionals on the purification of 2'-Deoxyuridine-¹³C,¹⁵N₂ labeled DNA oligonucleotides. The principles and methods described are applicable to synthetic DNA, including those with stable isotope labels.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying 2'-Deoxyuridine-¹³C,¹⁵N₂ labeled DNA?
The most common high-resolution methods for purifying synthetic oligonucleotides, including isotopically labeled ones, are High-Performance Liquid Chromatography (HPLC) and Denaturing Polyacrylamide Gel Electrophoresis (PAGE).[1][2]
-
High-Performance Liquid Chromatography (HPLC): This technique separates molecules based on their physical and chemical properties. For DNA, the two primary modes are:
-
Reverse-Phase (RP-HPLC): Separates oligonucleotides based on hydrophobicity. It is highly effective at removing shorter, non-tritylated failure sequences from the desired full-length product.[3][4]
-
Ion-Exchange (IEX-HPLC): Separates oligonucleotides based on the net negative charge of their phosphate backbone. It is excellent for resolving fragments of different lengths.[2][4]
-
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This method separates DNA fragments based on their size (molecular weight) with single-base resolution.[5][6] It is considered the gold standard for achieving the highest purity, especially for longer oligonucleotides (>60 bases).[1][2]
Q2: How do I choose the right purification method for my application?
The choice of method depends on the required purity, the length of the DNA sequence, the scale of the synthesis, and the downstream application.
-
For highest purity (>95%): PAGE is the method of choice.[1] It is recommended for sensitive applications like cloning, crystallography, or antisense therapy.
-
For high purity (>85%) and rapid purification: HPLC is often preferred.[3] RP-HPLC is particularly useful for purifying modified oligonucleotides (e.g., those with fluorescent dyes) and for larger-scale preparations.[3]
-
For oligonucleotides longer than 60 bases: PAGE provides better resolution than HPLC, whose efficiency can decrease with increasing oligo length.[2][3]
-
For removing salt and small molecule impurities: Desalting techniques like size-exclusion chromatography (SEC) are necessary post-purification, especially if the sample will be used in mass spectrometry.[7]
Q3: What common impurities are present after synthesis of labeled DNA?
After chemical synthesis, the crude product contains the full-length labeled DNA along with several process-related impurities:[1][7][8]
-
Failure Sequences (n-1, n-2, etc.): Shorter DNA fragments that result from incomplete coupling at each step of the synthesis cycle.[7]
-
Deprotection Byproducts: Small molecules left over from the cleavage and deprotection steps.[7]
-
Modified or Damaged Sequences: Bases can be modified during synthesis, for instance, depurination can lead to abasic sites.[9]
-
Residual Protecting Groups: Incomplete removal of protecting groups from the nucleobases or the 5'-hydroxyl group.[10]
Q4: How can I assess the purity and integrity of my purified labeled DNA?
Purity assessment is critical to ensure experimental success. Common analytical techniques include:
-
Analytical HPLC (RP or IEX): Provides a chromatogram showing the main product peak relative to any impurities.
-
Capillary Electrophoresis (CE): Offers high-resolution separation to determine the percentage of full-length product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the labeled oligonucleotide, verifying that the correct sequence was synthesized and that isotopic labels are incorporated.
-
UV-Vis Spectroscopy: Used to quantify the DNA concentration. A pure DNA sample should have an A260/A280 ratio of ~1.8.[11] A lower ratio may indicate protein contamination.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Purification | 1. Product lost during extraction from PAGE gel. 2. Poor binding or elution from HPLC column. 3. Precipitation of DNA during desalting/lyophilization. | 1. Optimize gel crush and soak time/temperature; consider electroelution for higher efficiency.[1] 2. Adjust mobile phase composition (e.g., ion-pairing agent concentration, organic solvent gradient). Ensure column is not overloaded. 3. Ensure complete resuspension after lyophilization; avoid over-drying the pellet. |
| Co-elution of Impurities in HPLC | 1. Gradient is too steep, leading to poor resolution. 2. Failure sequences are very close in length/hydrophobicity to the full-length product. 3. Column is aging or contaminated. | 1. Flatten the acetonitrile or salt gradient to improve separation.[12] 2. Switch to a different separation mode (e.g., from RP-HPLC to IEX-HPLC) or use a higher-resolution column.[4] Consider dual purification (e.g., PAGE followed by HPLC).[2] 3. Wash the column according to the manufacturer's protocol or replace it. |
| Presence of n-1 Failure Sequences | 1. Inefficient coupling during solid-phase synthesis. 2. Inadequate resolution of the chosen purification method. | 1. Optimize synthesis chemistry (reagents, coupling times). 2. Use denaturing PAGE for the best possible size resolution.[5] If using HPLC, optimize the gradient extensively. |
| Band Smearing or Distortion in PAGE | 1. Sample overloading. 2. High salt content in the sample. 3. Incomplete denaturation of DNA. 4. Gel overheating. | 1. Reduce the amount of DNA loaded per lane (max ~10 µg).[11] 2. Desalt the crude DNA sample before loading. 3. Ensure the sample is fully denatured by heating in a formamide-based loading buffer (e.g., 95°C for 5 min).[11] 4. Run the gel at a constant power and ensure adequate cooling to maintain a temperature of 45-55°C.[6] |
| G-Rich Sequences Aggregating | Guanine-rich oligonucleotides can form G-quadruplex structures, leading to poor solubility and chromatographic behavior.[13] | 1. Use denaturing conditions (heat, formamide, urea) during purification. 2. For HPLC, reduce cations in the mobile phase and optimize pH to disrupt Hoogsteen base pairing that stabilizes aggregates.[13] |
Experimental Protocols & Data
Data Presentation: Comparison of Purification Methods
| Parameter | Reverse-Phase HPLC (RP-HPLC) | Ion-Exchange HPLC (IEX-HPLC) | Denaturing PAGE |
| Principle | Separation by hydrophobicity[2] | Separation by charge[2] | Separation by size/molecular weight[6] |
| Typical Purity | >85%[3] | >90% | >95%[14] |
| Typical Recovery | 75-80% | ~50%[4] | Variable, can be lower due to extraction losses[15] |
| Best For | DMT-on purification, modified oligos, rapid purification[3][16] | Resolving sequences of different lengths | Highest purity, long oligos (>60 nt), removing n-1 species[2] |
| Limitations | Resolution decreases with oligo length[3] | Cannot separate n-x products from full-length DNA effectively[15] | More time-consuming, potential for product loss during extraction[15] |
| Scale | Analytical to large-scale preparative[17] | Analytical to semi-preparative[16] | Sub-milligram to low milligram quantities[15] |
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification
This protocol is a general guideline for the purification of a DMT-on oligonucleotide.
-
Preparation of Crude DNA: After synthesis and cleavage from the solid support, evaporate the ammonia/methylamine solution. Resuspend the crude DNA pellet in HPLC-grade water.
-
Column & Buffers:
-
Column: C8 or C18 reverse-phase column (e.g., Waters XTerra MS C18, Agilent ZORBAX).
-
Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0-7.5.[12]
-
Buffer B: Acetonitrile.
-
-
Chromatography:
-
Equilibrate the column with a low percentage of Buffer B (e.g., 5-10%).
-
Inject the dissolved crude DNA sample.
-
Run a linear gradient of Buffer B to elute the compounds. A typical gradient might be 10-40% Buffer B over 30 minutes. The hydrophobic, DMT-on full-length product will elute later than the hydrophilic, DMT-off failure sequences.[16]
-
Monitor the elution at 260 nm.
-
-
Fraction Collection & Processing:
-
Collect the peak corresponding to the DMT-on product.
-
Lyophilize the collected fraction to remove the volatile buffer.
-
-
Detritylation (Removal of DMT group):
-
Resuspend the lyophilized product in 80% aqueous acetic acid and incubate for 30-60 minutes at room temperature.
-
Quench the reaction with an appropriate buffer and lyophilize again.
-
-
Desalting:
-
Resuspend the final product in water and desalt using a size-exclusion column (e.g., GE NAP-10) to remove residual salts and acetic acid.
-
Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
-
Gel Preparation:
-
Prepare a high-resolution denaturing polyacrylamide gel. The percentage of acrylamide depends on the size of the DNA (e.g., 20% for 10-40 nt, 12% for 40-80 nt).
-
The gel should contain 7-8 M Urea as a denaturant.[6]
-
-
Sample Preparation:
-
Electrophoresis:
-
Load the sample onto the gel.
-
Run the gel in 1x TBE buffer at a constant power until the tracking dye has migrated to the desired position. Keep the gel temperature between 45-55°C to maintain denaturing conditions.[6]
-
-
Visualization and Excision:
-
Visualize the DNA bands using UV shadowing. The main, most intense band should be the full-length product. Shorter failure sequences will migrate faster (further down the gel).
-
Carefully excise the band corresponding to the full-length product using a clean scalpel.
-
-
Elution from Gel Slice:
-
Crush the excised gel slice into small pieces.
-
Elute the DNA by incubating the crushed gel in an elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA) overnight at 37°C with gentle agitation.
-
-
Recovery and Desalting:
-
Separate the supernatant containing the DNA from the gel fragments by filtration or centrifugation.
-
Desalt the eluted DNA using ethanol precipitation or a desalting column to remove buffer salts and residual acrylamide.
-
Visualizations
Caption: General workflow for the purification of synthetic labeled DNA.
Caption: Troubleshooting logic for low recovery of purified DNA.
Caption: Decision tree for selecting a suitable DNA purification method.
References
- 1. Purification of DNA Oligos by denaturing polyacrylamide gel electrophoresis (PAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Separation of DNA oligonucleotides using denaturing urea PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Denaturing Urea Polyacrylamide Gel Electrophoresis (Urea PAGE) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gilson.com [gilson.com]
- 8. Can we improve the purification of synthetic DNA and RNA sequences? [researchfeatures.com]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. Sample Prep for Denaturing PAGE of DNA - National Diagnostics [nationaldiagnostics.com]
- 12. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. academic.oup.com [academic.oup.com]
- 16. glenresearch.com [glenresearch.com]
- 17. biocompare.com [biocompare.com]
Technical Support Center: 2'-Deoxyuridine-¹³C,¹⁵N₂ Fluxomics Data Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2'-Deoxyuridine-¹³C,¹⁵N₂ as a stable isotope tracer for metabolic flux analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway traced by 2'-Deoxyuridine-¹³C,¹⁵N₂?
A1: 2'-Deoxyuridine-¹³C,¹⁵N₂ is primarily utilized to trace the pyrimidine salvage pathway . This pathway recycles pre-existing nucleosides like deoxyuridine to synthesize nucleotides necessary for DNA and RNA production. By tracking the incorporation of the ¹³C and ¹⁵N labels, researchers can quantify the contribution of this salvage pathway relative to the de novo pyrimidine synthesis pathway, which builds nucleotides from simpler molecules like amino acids and bicarbonate.[1][2][3][4][5]
Q2: Why use a dual-labeled (¹³C,¹⁵N₂) tracer for this analysis?
A2: Using a dual-labeled tracer provides more detailed insights into the metabolic fate of the deoxyuridine molecule. The ¹³C atoms trace the carbon backbone of the ribose sugar and the pyrimidine base, while the ¹⁵N atoms track the nitrogen atoms within the pyrimidine ring. This dual-labeling strategy allows for a more robust analysis of nucleotide metabolism and can help to distinguish between different metabolic routes and potential isotopic scrambling.
Q3: What are the key experimental steps for a 2'-Deoxyuridine-¹³C,¹⁵N₂ fluxomics experiment?
A3: A typical experiment involves several critical stages:
-
Experimental Design: This includes selecting the appropriate cell line or model system, determining the optimal concentration of the tracer, and defining the labeling duration to achieve isotopic steady state.
-
Cell Culture and Labeling: Cells are cultured in a medium containing 2'-Deoxyuridine-¹³C,¹⁵N₂ for a predetermined period.
-
Metabolite Extraction: Metabolites are rapidly extracted from the cells to quench enzymatic activity and preserve the isotopic labeling patterns.
-
LC-MS/MS Analysis: The extracted metabolites are separated by liquid chromatography and analyzed by tandem mass spectrometry to determine the mass isotopomer distributions of key nucleotides and their precursors.
-
Data Analysis and Flux Calculation: The raw mass spectrometry data is processed to correct for natural isotope abundance and then used in computational models to calculate metabolic fluxes.
Q4: How do I determine if my cells have reached isotopic steady state?
A4: To confirm isotopic steady state, you should perform a time-course experiment. This involves collecting samples at multiple time points after introducing the 2'-Deoxyuridine-¹³C,¹⁵N₂ tracer. If the fractional enrichment of the labeled metabolites remains constant across the later time points, it indicates that isotopic steady state has been achieved.[6]
Troubleshooting Guides
This section addresses common issues encountered during the data analysis workflow for 2'-Deoxyuridine-¹³C,¹⁵N₂ fluxomics.
Issue 1: Low or No Detectable Label Incorporation in Downstream Metabolites
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inefficient Tracer Uptake | - Verify the viability and metabolic activity of your cells. - Optimize the concentration of the 2'-Deoxyuridine-¹³C,¹⁵N₂ tracer. - Ensure the cell culture medium does not contain high levels of unlabeled deoxyuridine or other competing nucleosides. |
| Short Labeling Time | - Perform a time-course experiment to determine the optimal labeling duration for your specific cell type and experimental conditions to reach isotopic steady state.[6] |
| Dominant De Novo Synthesis | - In some cell types or conditions, the de novo pyrimidine synthesis pathway may be significantly more active than the salvage pathway.[2][3][4][7] Consider using inhibitors of the de novo pathway to probe the salvage pathway more directly, if appropriate for your research question. |
| Metabolite Extraction Issues | - Ensure your metabolite extraction protocol is efficient and effectively quenches all metabolic activity to prevent loss of labeled metabolites. |
Issue 2: Inconsistent or Unexpected Mass Isotopomer Distributions
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Natural Isotope Abundance Correction | - Use a reliable algorithm or software to correct for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O).[8] Failure to do so will lead to inaccurate mass isotopomer distributions. |
| LC-MS/MS Method Issues | - No Peaks or Low Signal: Check for issues with the LC column, mobile phases, and MS source parameters. Ensure the MS is properly tuned and calibrated.[9][10][11][12] - Peak Tailing or Splitting: This could indicate column degradation, improper mobile phase composition, or sample overload.[11] - Retention Time Shifts: Inconsistent retention times can be caused by changes in mobile phase composition, temperature fluctuations, or column aging.[11] |
| Metabolic Scrambling | - The labeled atoms from 2'-Deoxyuridine-¹³C,¹⁵N₂ may be incorporated into other metabolic pathways, leading to unexpected labeling patterns. A detailed metabolic network model is crucial for interpreting these results. |
| Sample Contamination | - Ensure all reagents and equipment are free from contaminants that could interfere with the LC-MS/MS analysis. |
Issue 3: Difficulty in Calculating Accurate Flux Ratios (Salvage vs. De Novo)
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Metabolic Network Model | - Your computational model should include all relevant reactions of pyrimidine metabolism, including both the de novo and salvage pathways, as well as any interconnected pathways.[1][2] |
| Insufficient Labeling Data | - To accurately resolve fluxes, it may be necessary to use multiple tracers that label different parts of the metabolic network.[13] |
| Data Normalization Issues | - Ensure that your raw data is properly normalized to account for variations in sample loading and instrument response. |
| Software and Algorithm Selection | - Utilize established software packages designed for metabolic flux analysis that can handle dual-labeling data and complex metabolic networks. |
Experimental Protocols & Data Presentation
Illustrative Experimental Protocol: 2'-Deoxyuridine-¹³C,¹⁵N₂ Labeling in Cultured Mammalian Cells
-
Cell Seeding: Plate mammalian cells at a desired density in standard growth medium and allow them to adhere and reach the desired confluency (typically 60-70%).
-
Media Preparation: Prepare a labeling medium by supplementing a base medium deficient in nucleosides with dialyzed fetal bovine serum and the 2'-Deoxyuridine-¹³C,¹⁵N₂ tracer at the desired final concentration (e.g., 100 µM).
-
Labeling: Aspirate the standard growth medium and replace it with the prepared labeling medium. Incubate the cells for a predetermined time (e.g., 24 hours) to allow for the incorporation of the tracer and to reach isotopic steady state.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells to quench metabolism.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet the protein and cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for LC-MS/MS: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the reconstituted samples using a liquid chromatography system coupled to a high-resolution mass spectrometer to determine the mass isotopomer distributions of target metabolites (e.g., dUMP, dTMP, dCTP).
Data Presentation: Example Mass Isotopomer Distribution Data
The following table illustrates typical mass isotopomer distribution data for deoxyuridine monophosphate (dUMP) after labeling with 2'-Deoxyuridine-¹³C,¹⁵N₂.
| Metabolite | Mass Isotopomer | Fractional Abundance (%) - Control | Fractional Abundance (%) - Treated |
| dUMP | M+0 (unlabeled) | 95.2 | 85.1 |
| M+1 | 3.1 | 5.3 | |
| M+2 | 1.0 | 3.2 | |
| M+3 | 0.4 | 2.5 | |
| M+4 | 0.2 | 1.8 | |
| M+5 | 0.1 | 1.1 | |
| M+6 | < 0.1 | 0.6 | |
| M+7 | < 0.1 | 0.4 | |
| M+11 (¹³C₉,¹⁵N₂) | < 0.1 | 5.0 |
This table shows a hypothetical increase in the M+11 isotopomer of dUMP in a "Treated" group, indicating an increased flux through the pyrimidine salvage pathway.
Visualizations
Caption: Data analysis workflow for 2'-Deoxyuridine-¹³C,¹⁵N₂ fluxomics.
Caption: Pyrimidine metabolism showing salvage and de novo pathways.
References
- 1. De novo and salvage pathway of nucleotides synthesis.pptx [slideshare.net]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. pediaa.com [pediaa.com]
- 4. differencebetween.com [differencebetween.com]
- 5. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 10. shimadzu.at [shimadzu.at]
- 11. zefsci.com [zefsci.com]
- 12. myadlm.org [myadlm.org]
- 13. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cytotoxicity of High-Concentration 2'-Deoxyuridine-¹³C,¹⁵N₂
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing high concentrations of 2'-Deoxyuridine-¹³C,¹⁵N₂ in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of high concentrations of 2'-Deoxyuridine-¹³C,¹⁵N₂?
High concentrations of 2'-Deoxyuridine, a nucleoside analog, can induce cytotoxicity in proliferating cells. The underlying mechanism involves its incorporation into DNA during replication, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis. While the isotopic labeling with ¹³C and ¹⁵N is not expected to significantly alter the biological activity, it is crucial to empirically determine the cytotoxic potential in your specific cell model. It is generally accepted that stable isotope labeling does not change how molecules behave, offering a significant safety advantage in many applications.[1][2][3][]
Q2: How does 2'-Deoxyuridine-¹³C,¹⁵N₂ induce cytotoxicity?
2'-Deoxyuridine is a precursor in the pyrimidine salvage pathway.[5][6][7][8] Once it enters the cell, it can be phosphorylated to its triphosphate form and subsequently misincorporated into newly synthesized DNA in place of thymidine. This incorporation can lead to DNA strand breaks and the activation of DNA damage response (DDR) pathways.
Q3: What are the key signaling pathways involved in 2'-Deoxyuridine-induced cytotoxicity?
The primary signaling pathway activated in response to DNA damage induced by nucleoside analogs is the ATM-Chk2-p53 pathway.[9][10][11][12] DNA double-strand breaks activate ATM (Ataxia Telangiectasia Mutated), which in turn phosphorylates and activates the checkpoint kinase Chk2. Chk2 then phosphorylates p53, leading to its stabilization and activation. Activated p53 can induce cell cycle arrest, senescence, or apoptosis.
Q4: Will the ¹³C and ¹⁵N labels on 2'-Deoxyuridine-¹³C,¹⁵N₂ affect its cytotoxicity compared to the unlabeled compound?
Stable isotopes such as ¹³C and ¹⁵N are not radioactive and are generally considered not to significantly alter the chemical and biological properties of a molecule. Therefore, the cytotoxicity of 2'-Deoxyuridine-¹³C,¹⁵N₂ is expected to be comparable to that of unlabeled 2'-Deoxyuridine. However, it is always recommended to perform a comparative analysis in your experimental system to confirm this.
Troubleshooting Guides
Issue 1: Higher than Expected Cytotoxicity at a Given Concentration
Possible Causes:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to nucleoside analogs.
-
High Proliferation Rate: Rapidly dividing cells will incorporate more of the analog into their DNA, leading to increased cytotoxicity.
-
P53 Status: Cells with wild-type p53 are generally more sensitive to DNA damaging agents.
Solutions:
-
Titrate the Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
-
Review Literature: Check for published data on the sensitivity of your cell line to 2'-Deoxyuridine or similar analogs.
-
Assess Cell Proliferation Rate: Ensure that the proliferation rate of your cells is consistent across experiments.
Issue 2: High Background in Fluorescence-Based Cytotoxicity/Apoptosis Assays
Possible Causes:
-
Autofluorescence: Some cell types naturally exhibit higher autofluorescence.
-
Non-specific Antibody Binding (for antibody-based assays): The primary or secondary antibody may be binding non-specifically.[13][14][15][16][17]
-
Reagent Contamination: Buffers or reagents may be contaminated.
-
Inadequate Washing: Insufficient washing steps can leave behind unbound fluorescent reagents.[13][14]
Solutions:
-
Include Unstained Controls: Always include an unstained cell sample to assess the level of autofluorescence.[17]
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentration that gives a good signal-to-noise ratio.
-
Use Blocking Buffers: Employ appropriate blocking buffers (e.g., BSA or serum) to minimize non-specific antibody binding.[14]
-
Ensure Reagent Purity: Use fresh, high-quality reagents and sterile techniques.
-
Increase Washing Steps: Increase the number and duration of washing steps to remove unbound reagents.[13][14]
Issue 3: Inconsistent Results in MTT/XTT Assays
Possible Causes:
-
Variable Cell Seeding Density: Inconsistent cell numbers across wells will lead to variability in results.
-
Edge Effects in 96-well Plates: Wells on the edge of the plate are prone to evaporation, which can affect cell growth and assay results.[18]
-
Incomplete Solubilization of Formazan Crystals (MTT assay): If the formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings.[19]
-
Interference of the Compound with the Assay Reagent: The test compound itself might directly reduce the MTT/XTT reagent.[19]
Solutions:
-
Ensure Uniform Cell Seeding: Be meticulous with cell counting and seeding to ensure a consistent number of cells in each well.
-
Avoid Edge Wells: To minimize edge effects, avoid using the outermost wells of a 96-well plate for experimental samples. Fill them with sterile PBS or media instead.[18]
-
Ensure Complete Solubilization: After adding the solubilization buffer in the MTT assay, visually inspect the wells to ensure all formazan crystals have dissolved. Gentle shaking can aid this process.[19]
-
Run a Cell-Free Control: To check for direct reduction of the assay reagent, incubate your compound with the MTT/XTT reagent in cell-free wells.
Quantitative Data Summary
Table 1: Comparative Cytotoxicity (IC₅₀ Values) of 2'-Deoxyuridine and its Analog 5-Ethynyl-2'-deoxyuridine (EdU) in Various Cancer Cell Lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2'-Deoxyuridine | Human Lymphoblast (CCRF-CEM) | ~100 | Fictional Data for Illustration |
| 2'-Deoxyuridine | Human Lymphoblast (RPMI-8402) | >200 | Fictional Data for Illustration |
| 5-Ethynyl-2'-deoxyuridine (EdU) | Human Osteosarcoma (U2OS) | >100 | [17] |
| 5-Ethynyl-2'-deoxyuridine (EdU) | Human Osteosarcoma (143B) | 0.8 | [17] |
| 5-Ethynyl-2'-deoxyuridine (EdU) | Chinese Hamster Ovary (CHO) | 0.088 | [20] |
Key Experimental Protocols
MTT Assay for Cell Viability
This protocol is for determining the viability of cells after treatment with 2'-Deoxyuridine-¹³C,¹⁵N₂.
Materials:
-
96-well cell culture plates
-
2'-Deoxyuridine-¹³C,¹⁵N₂ stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 2'-Deoxyuridine-¹³C,¹⁵N₂. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
TUNEL Assay for Apoptosis Detection (Flow Cytometry)
This protocol is for quantifying apoptotic cells by detecting DNA fragmentation using a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay with flow cytometry analysis.[21][22][23][24][25]
Materials:
-
TUNEL assay kit (containing TdT enzyme, BrdUTP/FITC-dUTP, and buffers)
-
Fixation buffer (e.g., 1% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 70% ethanol or 0.1% Triton X-100 in PBS)
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with 2'-Deoxyuridine-¹³C,¹⁵N₂ for the desired time. Harvest both adherent and suspension cells.
-
Fixation: Fix the cells in fixation buffer for 15-30 minutes on ice.
-
Permeabilization: Permeabilize the cells by incubating them in ice-cold 70% ethanol for at least 30 minutes at 4°C.
-
TUNEL Staining: Wash the cells and resuspend them in the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs. Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[22]
-
PI Staining (Optional, for cell cycle analysis): Wash the cells and resuspend them in PI/RNase A staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. TUNEL-positive cells will show increased fluorescence.
-
Data Analysis: Quantify the percentage of apoptotic (TUNEL-positive) cells in the population.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with 2'-Deoxyuridine-¹³C,¹⁵N₂.[20][26][27][28]
Materials:
-
Fixation solution (e.g., ice-cold 70% ethanol)
-
PI staining solution (containing Propidium Iodide and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Treat cells with 2'-Deoxyuridine-¹³C,¹⁵N₂ for the desired duration. Harvest the cells.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice.[27][28]
-
Staining: Centrifuge the fixed cells and resuspend the pellet in PI staining solution. Incubate for 30 minutes at room temperature in the dark.[26]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of 2'-Deoxyuridine-¹³C,¹⁵N₂.
Caption: Simplified pyrimidine salvage pathway for 2'-Deoxyuridine-¹³C,¹⁵N₂.
Caption: DNA damage response pathway activated by 2'-Deoxyuridine-¹³C,¹⁵N₂.
References
- 1. metsol.com [metsol.com]
- 2. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]
- 3. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Item - Schematic diagram of de novo and salvage pathways of purine and pyrimidine nucleotide biosynthesis. - Public Library of Science - Figshare [plos.figshare.com]
- 8. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of p53 stabilization by ATM after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sinobiological.com [sinobiological.com]
- 14. hycultbiotech.com [hycultbiotech.com]
- 15. ibidi.com [ibidi.com]
- 16. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 17. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. benchchem.com [benchchem.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. researchgate.net [researchgate.net]
- 22. clyte.tech [clyte.tech]
- 23. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. content.abcam.com [content.abcam.com]
- 25. media.cellsignal.com [media.cellsignal.com]
- 26. medicine.uams.edu [medicine.uams.edu]
- 27. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 28. ucl.ac.uk [ucl.ac.uk]
Validation & Comparative
A Head-to-Head Comparison: 2'-Deoxyuridine-¹³C,¹⁵N₂ vs. BrdU for Cell Proliferation Assays
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal method for measuring DNA synthesis and cell proliferation.
The accurate measurement of cell proliferation is fundamental to research in numerous fields, from cancer biology to regenerative medicine. For decades, the go-to method has been the incorporation of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA. However, the advent of stable isotope labeling coupled with mass spectrometry offers a powerful, non-radioactive alternative. This guide provides a detailed comparison of the well-established BrdU assay with the innovative 2'-Deoxyuridine-¹³C,¹⁵N₂ method, empowering researchers to make informed decisions for their specific experimental needs.
At a Glance: Key Differences and Performance Metrics
The choice between 2'-Deoxyuridine-¹³C,¹⁵N₂ and BrdU hinges on a variety of factors, including the experimental question, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of each method.
| Feature | 2'-Deoxyuridine-¹³C,¹⁵N₂ | 5-Bromo-2'-deoxyuridine (BrdU) |
| Principle of Detection | Mass Spectrometry (LC-MS/MS) | Immunohistochemistry (IHC) or Flow Cytometry using anti-BrdU antibodies |
| Labeling Mechanism | Incorporation of a stable isotope-labeled thymidine analog | Incorporation of a halogenated thymidine analog |
| Sample Preparation | Enzymatic DNA digestion to nucleosides | Harsh DNA denaturation (acid or heat) required for antibody access |
| Toxicity & Perturbation | Generally considered non-toxic and minimally perturbing to the cell cycle | Known to be cytotoxic, mutagenic, and can affect cell cycle progression[1][2][3] |
| Multiplexing | High potential for multiplexing with other stable isotopes | Possible with specific antibodies, but can be complex |
| Sensitivity | High, capable of detecting very low levels of incorporation | High, but can be limited by background signal |
| Quantitative Analysis | Inherently quantitative, providing precise measurements of new DNA synthesis | Semi-quantitative, relies on signal intensity which can be variable |
| Instrumentation | Requires access to a Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS) | Requires a microscope (for IHC) or a flow cytometer |
| Throughput | Lower, due to the nature of LC-MS/MS analysis | Higher, especially with flow cytometry and automated microscopy |
Unraveling the Mechanisms: How They Work
To understand the practical implications of choosing one method over the other, it is crucial to grasp their fundamental mechanisms of action and detection.
The Stable Isotope Approach: 2'-Deoxyuridine-¹³C,¹⁵N₂
The 2'-Deoxyuridine-¹³C,¹⁵N₂ method relies on the cell's natural DNA synthesis machinery to incorporate this "heavy" version of deoxyuridine into newly replicated DNA. The key distinction lies in its detection. Instead of relying on antibodies, this method uses the precision of mass spectrometry to quantify the amount of the stable isotope-labeled nucleoside present in the DNA.
dot
The Established Standard: BrdU
The BrdU assay has been a cornerstone of cell proliferation research for many years.[4][5] Like its stable isotope counterpart, BrdU is a thymidine analog that is incorporated into DNA during the S-phase of the cell cycle. The detection, however, is antibody-based. This requires a crucial and often problematic step: DNA denaturation. The double-stranded DNA must be unwound, typically using harsh acid or heat treatment, to allow the anti-BrdU antibody to access the incorporated BrdU.[4][5]
dot
A Deeper Dive: Comparing the Alternatives
The choice of assay significantly impacts the experimental workflow, the type of data obtained, and the potential for biological artifacts.
dot
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Cell Proliferation Assay using 2'-Deoxyuridine-¹³C,¹⁵N₂ and LC-MS/MS
This protocol provides a general framework. Specific parameters such as incubation times and concentrations should be optimized for the cell type and experimental conditions.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Introduce 2'-Deoxyuridine-¹³C,¹⁵N₂ into the culture medium at a final concentration of 1-10 µM.
-
Incubate for a period that allows for sufficient incorporation, typically corresponding to one or more cell cycles.
-
-
DNA Extraction:
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Extract genomic DNA using a commercial kit or standard phenol-chloroform extraction protocol.
-
Quantify the extracted DNA and assess its purity.
-
-
Enzymatic Digestion of DNA:
-
To 10-20 µg of DNA, add a cocktail of enzymes for complete digestion to deoxynucleosides. A typical cocktail includes nuclease P1, phosphodiesterase I, and alkaline phosphatase.[6]
-
Incubate the reaction at 37°C for 12-24 hours.
-
-
Sample Preparation for LC-MS/MS:
-
Following digestion, precipitate proteins by adding cold acetonitrile or methanol.
-
Centrifuge to pellet the precipitate and transfer the supernatant containing the deoxynucleosides to a new tube.
-
Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried deoxynucleosides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Separate the deoxynucleosides using a C18 reverse-phase column with a gradient of acetonitrile in water containing 0.1% formic acid.
-
Detect and quantify the ¹³C,¹⁵N₂-labeled and unlabeled deoxyuridine using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The transition from the precursor ion (the protonated deoxynucleoside) to a specific product ion (the protonated base) is monitored.
-
Protocol 2: Cell Proliferation Assay using BrdU and Immunocytochemistry
This protocol is a standard method for the detection of BrdU incorporation in cultured cells.
-
Cell Culture and Labeling:
-
Culture cells on coverslips or in multi-well plates.
-
Add BrdU to the culture medium at a final concentration of 10 µM.
-
Incubate for the desired labeling period (e.g., 1-24 hours).
-
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-20 minutes.
-
-
DNA Denaturation:
-
Incubate the cells in 2N HCl for 30-60 minutes at room temperature to denature the DNA.
-
Neutralize the acid by washing with 0.1 M sodium borate buffer (pH 8.5) or several washes with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour.
-
Incubate with a primary anti-BrdU antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the percentage of BrdU-positive cells.
-
Conclusion: Making the Right Choice for Your Research
Both 2'-Deoxyuridine-¹³C,¹⁵N₂ and BrdU are powerful tools for assessing cell proliferation. The choice between them is not a matter of one being definitively "better," but rather which is more appropriate for the specific research question and available resources.
-
For highly quantitative studies where minimizing cellular perturbation is paramount, and access to mass spectrometry is available, 2'-Deoxyuridine-¹³C,¹⁵N₂ is the superior choice. Its non-toxic nature and the precision of mass spectrometric detection provide a level of accuracy that is difficult to achieve with antibody-based methods.
-
For high-throughput screening, routine proliferation assays, and laboratories equipped for immunocytochemistry or flow cytometry, BrdU remains a viable and well-established option. Despite its known toxicity, the vast body of literature and the wide availability of reagents make it a practical choice for many applications.
Ultimately, a thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, will enable researchers to design more robust experiments and generate more reliable and insightful data in their quest to understand the complex processes of cell proliferation.
References
- 1. 5-Bromo-2’-deoxyuridine labeling: historical perspectives, factors influencing the detection, toxicity, and its implications in the neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2'-deoxyuridine is selectively toxic to neuronal precursors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Incorporation of 5-Bromo-2′-deoxyuridine into DNA and Proliferative Behavior of Cerebellar Neuroblasts: All That Glitters Is Not Gold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to LC-MS/MS Method Validation Using 2'-Deoxyuridine-¹³C,¹⁵N₂ for Accurate Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of modified nucleosides and DNA adducts is critical for understanding disease pathology and therapeutic response. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis, offering high sensitivity and specificity. A key element in a robust LC-MS/MS method is the use of an appropriate internal standard (IS) to correct for variability during sample processing and analysis. This guide provides a comparative overview of LC-MS/MS method validation using the stable isotope-labeled (SIL) internal standard 2'-Deoxyuridine-¹³C,¹⁵N₂, and contrasts its performance with alternative internal standards.
Stable isotope-labeled internal standards, such as 2'-Deoxyuridine-¹³C,¹⁵N₂, are considered the gold standard in quantitative bioanalysis.[1] This is because their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization, thus providing the most accurate correction for any variations.[1]
This guide will delve into the validation of LC-MS/MS methods for the analysis of modified nucleosides, which are important biomarkers for various diseases, including cancer. We will present quantitative data from method validation, detail experimental protocols, and provide visualizations to clarify the workflow and principles of using a stable isotope-labeled internal standard.
Performance Comparison: Stable Isotope-Labeled vs. Alternative Internal Standards
The choice of internal standard significantly impacts the accuracy and precision of an LC-MS/MS method. Here, we compare the performance of a stable isotope-labeled internal standard with a structural analog internal standard. For the purpose of this guide, we will use validation data for the analysis of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) with its corresponding ¹⁵N-labeled internal standard as a representative example of the performance of a SIL-IS like 2'-Deoxyuridine-¹³C,¹⁵N₂. We will compare this with a method for the quantification of methylated nucleosides using tubercidin, a structural analog, as the internal standard.
| Validation Parameter | Method with Stable Isotope-Labeled IS (8-oxodG with ¹⁵N₅-8-oxodG) | Method with Structural Analog IS (Methylated Nucleosides with Tubercidin) |
| Linearity (R²) | > 0.998 | > 0.995 |
| Accuracy (%) | 98.7 - 101.0 | 89 - 108 |
| Precision (%RSD) | < 10 | 0.2 - 4.3 |
| Recovery (%) | 88 | Not explicitly stated, but matrix effect did not exceed 15% |
| Lower Limit of Quantification (LLOQ) | 0.9 pmol/mL in urine | Not explicitly stated |
Data for the stable isotope-labeled IS method is from a study on 8-oxodG.[2][3][4][5] Data for the structural analog IS method is from a study on methylated nucleosides.[6][7]
As the table demonstrates, methods employing a stable isotope-labeled internal standard typically exhibit excellent linearity, accuracy, and precision. The use of a structural analog can also yield acceptable results, but the closer structural and physicochemical similarity of a SIL-IS to the analyte generally leads to more reliable correction for matrix effects and other sources of variability.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and reliable LC-MS/MS analysis. Below are representative protocols for the quantification of modified nucleosides using a stable isotope-labeled internal standard.
Sample Preparation: DNA Extraction and Enzymatic Hydrolysis
-
DNA Isolation: Isolate genomic DNA from cells or tissues using a commercially available DNA isolation kit according to the manufacturer's instructions.
-
Internal Standard Spiking: Add a known amount of the 2'-Deoxyuridine-¹³C,¹⁵N₂ internal standard solution to the DNA sample.
-
Enzymatic Digestion: To the DNA sample, add a digestion mixture containing DNase I, snake venom phosphodiesterase, and alkaline phosphatase in a suitable buffer (e.g., 10 mM TRIS with 5 mM MgCl₂).
-
Incubation: Incubate the mixture overnight at 37°C to ensure complete digestion of the DNA into individual nucleosides.
-
Protein Precipitation: Stop the reaction by adding a protein precipitating agent, such as acetonitrile.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the nucleosides for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes of interest.
-
Flow Rate: A flow rate of 0.5 mL/min is commonly used.
-
Column Temperature: Maintain the column at a constant temperature, for example, 30°C.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Use an electrospray ionization (ESI) source, typically in positive ion mode for nucleosides.
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard (2'-Deoxyuridine-¹³C,¹⁵N₂).
-
Visualizing the Workflow and Principles
To further clarify the experimental process and the role of the internal standard, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS analysis of modified nucleosides.
The following diagram illustrates the principle of how a stable isotope-labeled internal standard corrects for variations in the analytical process.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid measurement of 8-oxo-7,8-dihydro-2′-deoxyguanosine in human biological matrices using ultra-high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. oipub.com [oipub.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Comparison: 2'-Deoxyuridine-¹³C,¹⁵N₂ versus ³H-Thymidine for DNA Synthesis Studies
A comprehensive guide for researchers, scientists, and drug development professionals on choosing the optimal method for measuring DNA synthesis and cell proliferation.
The accurate measurement of DNA synthesis is fundamental to numerous fields of biological research, from cancer biology and immunology to drug discovery and toxicology. For decades, the incorporation of tritiated thymidine (³H-thymidine) has been the gold standard for assessing cell proliferation. However, the advent of stable isotope labeling coupled with mass spectrometry offers a powerful, non-radioactive alternative. This guide provides an in-depth, objective comparison of 2'-Deoxyuridine-¹³C,¹⁵N₂ and ³H-thymidine for DNA synthesis studies, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | 2'-Deoxyuridine-¹³C,¹⁵N₂ | ³H-Thymidine |
| Detection Method | Mass Spectrometry (e.g., LC-MS/MS) | Liquid Scintillation Counting |
| Safety | Non-radioactive, no specialized handling required[1] | Radioactive, requires specialized handling and disposal[2][3] |
| Cellular Perturbation | Minimal to none; does not alter natural biological processes[1] | Can induce cell cycle arrest, apoptosis, and DNA damage[2][4][5][6] |
| Sensitivity | High, with detection limits in the picogram to nanogram range[7][8] | High, but can be affected by quenching[9][10] |
| Specificity | High; directly measures the incorporation of the labeled nucleoside into DNA | High; directly measures incorporation into DNA |
| Throughput | Moderate to high, depending on the mass spectrometry platform[11] | Can be high with the use of microplate-based systems[5] |
| Cost | Higher initial instrument cost, but potentially lower long-term costs due to lack of radioactive waste disposal | Lower initial instrument cost, but ongoing costs for radiolabeled material and waste disposal[10] |
Delving Deeper: A Performance Showdown
The choice between a stable isotope-labeled precursor like 2'-Deoxyuridine-¹³C,¹⁵N₂ and a radioisotope such as ³H-thymidine hinges on a trade-off between established protocols and the significant advantages offered by modern analytical techniques.
The Pitfalls of a Classic: ³H-Thymidine's Cellular Impact
While the ³H-thymidine incorporation assay is a long-established method for measuring DNA synthesis, a growing body of evidence highlights its significant drawbacks. The radioactive nature of tritium (³H) is not benign to the very cells it is meant to study. Research has shown that ³H-thymidine can induce a dose-dependent inhibition of DNA synthesis, cause cell-cycle arrest, and even trigger apoptosis[2][4][6]. This inherent cytotoxicity means that the act of measuring proliferation can itself alter the process, leading to potentially confounding results. Furthermore, the handling and disposal of radioactive materials pose safety risks and regulatory burdens[2][3].
The Rise of a Safer, More Precise Alternative: 2'-Deoxyuridine-¹³C,¹⁵N₂
Stable isotope labeling with compounds like 2'-Deoxyuridine-¹³C,¹⁵N₂ circumvents the critical limitations of radiolabeling. These molecules are biologically indistinguishable from their unlabeled counterparts and are incorporated into newly synthesized DNA without perturbing cellular processes[1]. The use of stable isotopes eliminates the risks associated with radioactivity, making it a safer option for both researchers and the environment.
Detection and quantification are achieved using highly sensitive and specific mass spectrometry (MS) techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS)[12][13]. This approach allows for the precise measurement of the labeled deoxyuridine incorporated into DNA, providing a direct and accurate readout of DNA synthesis. The high sensitivity of modern mass spectrometers allows for the detection of very low levels of incorporation, making it suitable for studies with limited cell numbers or low proliferation rates[7][14].
Experimental Corner: Protocols and Workflows
To provide a practical understanding of both methodologies, detailed experimental protocols and workflows are presented below.
DNA Synthesis and the Salvage Pathway
Both 2'-Deoxyuridine-¹³C,¹⁵N₂ and ³H-thymidine are incorporated into DNA via the nucleotide salvage pathway. This pathway recycles pre-existing nucleosides and bases to synthesize new nucleotides for DNA replication. The following diagram illustrates the key steps in the pyrimidine salvage pathway leading to the incorporation of deoxyuridine and thymidine into DNA.
Experimental Workflow: 2'-Deoxyuridine-¹³C,¹⁵N₂ Incorporation Assay
This workflow outlines the key steps for measuring DNA synthesis using stable isotope labeling and mass spectrometry.
Detailed Protocol: 2'-Deoxyuridine-¹³C,¹⁵N₂ Incorporation and LC-MS/MS Analysis
-
Cell Culture and Labeling:
-
Plate cells at the desired density and allow them to adhere or reach the desired growth phase.
-
Replace the culture medium with a fresh medium containing a known concentration of 2'-Deoxyuridine-¹³C,¹⁵N₂ (e.g., 10 µM). The optimal concentration should be determined empirically for each cell type.
-
Incubate the cells for a specific period (e.g., 24-48 hours) to allow for the incorporation of the stable isotope-labeled nucleoside into newly synthesized DNA.
-
-
Cell Harvesting and DNA Extraction:
-
Harvest the cells by trypsinization or scraping.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Extract genomic DNA using a commercial DNA extraction kit or standard phenol-chloroform extraction protocol. Ensure high purity of the extracted DNA.
-
-
DNA Hydrolysis:
-
Quantify the extracted DNA.
-
Enzymatically hydrolyze a known amount of DNA (e.g., 1-10 µg) to its constituent deoxynucleosides. This is typically done using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.
-
Incubate the reaction mixture at 37°C for a sufficient time (e.g., 2-4 hours or overnight) to ensure complete digestion.
-
-
Sample Preparation for LC-MS/MS:
-
After hydrolysis, precipitate the enzymes by adding an organic solvent (e.g., acetonitrile) and centrifuge to pellet the protein.
-
Transfer the supernatant containing the deoxynucleosides to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Separate the deoxynucleosides using a suitable liquid chromatography method (e.g., reversed-phase chromatography).
-
Detect and quantify the unlabeled (¹²C,¹⁴N) and labeled (¹³C,¹⁵N) deoxyuridine using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both light and heavy deoxyuridine should be established.
-
-
Data Analysis:
-
Determine the peak areas for both the labeled and unlabeled deoxyuridine.
-
Calculate the percentage of newly synthesized DNA by dividing the peak area of the labeled deoxyuridine by the sum of the peak areas of both labeled and unlabeled deoxyuridine.
-
Experimental Workflow: ³H-Thymidine Incorporation Assay
This workflow illustrates the conventional method for measuring DNA synthesis using a radioactive tracer.
Detailed Protocol: ³H-Thymidine Incorporation Assay
-
Cell Culture and Labeling:
-
Seed cells in a 96-well plate at the desired density.
-
After cell attachment or reaching the desired growth phase, add ³H-thymidine to each well at a final concentration of 1 µCi/mL.[15]
-
Incubate the plate for a defined period (e.g., 4-24 hours) at 37°C in a CO₂ incubator.
-
-
Cell Harvesting:
-
Harvest the cells onto a glass fiber filter mat using a cell harvester. This process lyses the cells and traps the DNA onto the filter.
-
Wash the filter mat extensively with PBS to remove any unincorporated ³H-thymidine.
-
-
Scintillation Counting:
-
Dry the filter mat completely.
-
Place the individual filter discs into scintillation vials.
-
Add an appropriate volume of scintillation cocktail to each vial.[16]
-
Measure the radioactivity in each vial using a liquid scintillation counter. The output is typically in counts per minute (CPM).
-
-
Data Analysis:
-
The CPM values are directly proportional to the amount of ³H-thymidine incorporated into the DNA and thus reflect the rate of DNA synthesis.
-
Compare the CPM of treated samples to control samples to determine the effect of a given treatment on cell proliferation.
-
Conclusion: Making an Informed Decision
The choice between 2'-Deoxyuridine-¹³C,¹⁵N₂ and ³H-thymidine for DNA synthesis studies represents a pivotal decision in experimental design. While ³H-thymidine has a long history of use, its inherent cytotoxicity and the safety concerns associated with radioactivity are significant limitations that can compromise the integrity of experimental results.
In contrast, 2'-Deoxyuridine-¹³C,¹⁵N₂ coupled with mass spectrometry offers a safer, more precise, and less intrusive method for measuring DNA synthesis. The absence of cellular perturbation ensures that the measurements reflect the true biological processes under investigation. For researchers and drug development professionals seeking the highest level of accuracy and safety in their DNA synthesis studies, the stable isotope labeling approach presents a clear and compelling advantage. As mass spectrometry platforms become more accessible, the adoption of this superior methodology is poised to become the new standard in the field.
References
- 1. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. UWPR [proteomicsresource.washington.edu]
- 4. The Millipore filter assay technique for measuring tritiated thymidine incorporation into DNA in leucocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective detection of carbon-13, nitrogen-15, and deuterium labeled metabolites by capillary gas chromatography-chemical reaction interface/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isotope dilution studies: determination of carbon-13, nitrogen-15 and deuterium-enriched compounds using capillary gas chromatography-chemical reaction interface/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Liquid scintillation counting at the limit of detection in biogeosciences [frontiersin.org]
- 10. shimadzu.com [shimadzu.com]
- 11. Comparison of multiple bioanalytical assay platforms for the quantitation of siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. otsuka.co.jp [otsuka.co.jp]
- 14. Advances in the stable isotope-mass spectrometric measurement of DNA synthesis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
A Comparative Guide to Cross-Validating Metabolic Flux Models: An In-depth Look at 2'-Deoxyuridine-¹³C,¹⁵N₂ and Established Methodologies
Executive Summary
Metabolic Flux Analysis (MFA) is a powerful technique for elucidating the rates of metabolic reactions within a biological system. The cross-validation of MFA models is essential to confirm their predictive accuracy. Established methods for model validation primarily rely on challenging the model with distinct isotopic labeling data, often from parallel experiments using different ¹³C-labeled tracers that probe central carbon metabolism, such as glucose and glutamine.
This guide introduces a conceptual framework for utilizing a dual-labeled substrate, 2'-Deoxyuridine-¹³C,¹⁵N₂, as a tool for cross-validating metabolic flux models. By tracing the metabolic fate of both carbon and nitrogen from a pyrimidine nucleoside, this novel tracer offers the potential to simultaneously probe pathways of nucleotide metabolism, and their connections to central carbon and nitrogen metabolism. This provides a unique and orthogonal dataset for model validation, complementing traditional glucose- and glutamine-based approaches.
Comparison of Tracers for Metabolic Flux Model Cross-Validation
The choice of an isotopic tracer is paramount in designing an MFA experiment for model validation. An ideal validation tracer should provide an independent and informative dataset to challenge the flux map generated from the primary tracer experiment. The following table compares the conceptual use of 2'-Deoxyuridine-¹³C,¹⁵N₂ with established tracers.
| Feature | 2'-Deoxyuridine-¹³C,¹⁵N₂ (Conceptual) | [1,2-¹³C₂]glucose | [U-¹³C₅]glutamine |
| Primary Metabolic Pathways Probed | Pyrimidine salvage pathway, nucleotide metabolism, connections to pentose phosphate pathway (PPP) and anaplerosis. Nitrogen metabolism through transamination reactions. | Glycolysis, Pentose Phosphate Pathway (PPP). | TCA cycle, anaplerosis, amino acid metabolism. |
| Potential for Model Cross-Validation | High. Provides an orthogonal dataset by tracing a different metabolic branch (nucleotide metabolism) and a different element (nitrogen). Can validate assumptions about nucleotide biosynthesis and its contribution to biomass. | High, especially when used in parallel with other tracers like [U-¹³C₅]glutamine. Provides strong constraints on glycolytic and PPP fluxes. | High, particularly for TCA cycle and related pathways. Complements glucose tracers by providing insights into mitochondrial metabolism. |
| Advantages | - Simultaneously traces carbon and nitrogen metabolism.- Directly probes nucleotide salvage pathways.- Offers a unique perturbation to the metabolic system for robust model testing. | - Well-characterized and widely used.- Provides high precision for fluxes in upper central carbon metabolism.[1]- Commercially available in various labeling patterns. | - Excellent for resolving TCA cycle fluxes.[1]- Traces a key nutrient for many proliferating cells. |
| Disadvantages | - Not a primary carbon or nitrogen source for most cells, potentially leading to low label incorporation.- Its metabolism may be limited in some cell types.- Commercial availability of the specific dual-label may be limited. | - Provides limited information on TCA cycle and anaplerotic fluxes when used alone. | - Limited information on glycolytic and PPP fluxes. |
| Typical Application | Cross-validation of a model built on primary carbon sources like glucose and glutamine. Investigating the interplay between nucleotide and central carbon/nitrogen metabolism. | Primary flux determination in studies focused on glycolysis and the PPP. Used in parallel labeling experiments for comprehensive flux analysis. | Primary flux determination for TCA cycle and amino acid metabolism. Used in parallel with glucose tracers. |
Experimental Protocols
Detailed and rigorous experimental procedures are crucial for obtaining high-quality data in ¹³C-MFA. This section outlines the key steps for a parallel labeling experiment designed to cross-validate a metabolic flux model.
Protocol 1: Primary Flux Analysis using [1,2-¹³C₂]glucose
-
Cell Culture: Culture mammalian cells of interest in a defined medium. For the labeling experiment, replace the standard glucose with [1,2-¹³C₂]glucose.
-
Isotopic Labeling: Incubate the cells with the labeled medium until they reach a metabolic and isotopic steady state. The time to reach steady state should be determined empirically but is typically 24-48 hours for mammalian cells.[2]
-
Metabolite Extraction: Rapidly quench metabolism by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the cell extract.
-
Sample Preparation: Centrifuge the extract to pellet cell debris. Dry the supernatant containing the metabolites under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization: For GC-MS analysis, derivatize the dried metabolites to make them volatile. A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA).
-
GC-MS Analysis: Analyze the derivatized sample using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopomer distributions of key metabolites, particularly those in glycolysis and the PPP.
Protocol 2: Cross-Validation Experiment using 2'-Deoxyuridine-¹³C,¹⁵N₂ (Hypothetical)
-
Cell Culture: In a parallel experiment, culture the same mammalian cells in a medium containing unlabeled glucose and glutamine.
-
Tracer Introduction: Introduce 2'-Deoxyuridine-¹³C,¹⁵N₂ into the culture medium at a concentration that is non-toxic but sufficient for detectable incorporation.
-
Isotopic Labeling: Incubate the cells for a period sufficient to allow for the uptake and metabolism of the labeled deoxyuridine. This duration will need to be optimized.
-
Metabolite Extraction and Preparation: Follow the same procedures for metabolite extraction, sample preparation, and derivatization as described in Protocol 1.
-
LC-MS/MS Analysis: Due to the complexity of nucleotide metabolism and the need to trace both ¹³C and ¹⁵N, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be the preferred analytical method. This allows for the sensitive and specific detection of labeled nucleosides, nucleotides, and connected metabolites.
-
Data Analysis: Analyze the mass isotopomer data to trace the incorporation of ¹³C and ¹⁵N into downstream metabolites. This data will be used to challenge and validate the flux model generated from the primary experiment with [1,2-¹³C₂]glucose.
Visualizing Workflows and Pathways
Diagrams are essential for understanding the complex relationships in metabolic flux analysis. The following visualizations, created using the DOT language, illustrate a typical experimental workflow and the metabolic pathway of the proposed novel tracer.
Caption: A typical parallel labeling workflow for MFA model cross-validation.
Caption: Metabolic fate of 2'-Deoxyuridine-¹³C,¹⁵N₂ tracer.
Conclusion
The cross-validation of metabolic flux models is a cornerstone of robust and reliable metabolic engineering and systems biology research. While established tracers like ¹³C-labeled glucose and glutamine provide powerful means to probe central carbon metabolism, the conceptual use of novel tracers such as 2'-Deoxyuridine-¹³C,¹⁵N₂ offers exciting new possibilities. By providing an orthogonal dataset that interrogates nucleotide metabolism and its interface with central pathways, this dual-labeled tracer has the potential to significantly enhance the confidence in and predictive power of metabolic flux models. Further experimental work is warranted to validate the utility of this and other novel tracers in the critical process of model cross-validation.
References
Assessing the Accuracy of 2'-Deoxyuridine-¹³C,¹⁵N₂ as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 2'-deoxyuridine or its analogs, the choice of a suitable internal standard is paramount for ensuring the accuracy and reliability of bioanalytical data. This guide provides an objective comparison of 2'-Deoxyuridine-¹³C,¹⁵N₂ as a stable isotope-labeled internal standard (SIL-IS) against other alternatives, supported by representative experimental data and detailed methodologies.
Stable isotope-labeled internal standards are widely recognized as the gold standard in quantitative mass spectrometry.[1] By incorporating stable isotopes such as ¹³C and ¹⁵N, 2'-Deoxyuridine-¹³C,¹⁵N₂ is chemically identical to the analyte of interest, 2'-deoxyuridine, differing only in its molecular weight. This subtle mass difference allows it to be distinguished by a mass spectrometer while ensuring it behaves nearly identically to the analyte during sample preparation, chromatography, and ionization.[1][2] This co-elution and similar ionization behavior effectively compensates for variations in sample extraction and matrix effects, leading to enhanced accuracy and precision.[1][3]
Performance Comparison: 2'-Deoxyuridine-¹³C,¹⁵N₂ vs. Structural Analog Internal Standard
The ideal internal standard should mimic the analyte throughout the entire analytical process. A SIL-IS like 2'-Deoxyuridine-¹³C,¹⁵N₂ achieves this far more effectively than a structural analog, which may have different extraction efficiencies, chromatographic retention times, and ionization responses.[2][4]
Below is a table summarizing the expected key performance differences based on validated bioanalytical methods for similar nucleoside analogs.
| Performance Parameter | 2'-Deoxyuridine-¹³C,¹⁵N₂ (SIL-IS) | Structural Analog Internal Standard | Rationale for Superiority of SIL-IS |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | May be ≥ 0.99, but more susceptible to matrix effects | The co-elution and identical chemical behavior of a SIL-IS effectively compensates for matrix effects across the entire calibration range.[1] |
| Accuracy (% Bias) | Within ± 15% of the nominal value | Can deviate > 15%, especially with variable matrix effects | A structural analog may not perfectly track the analyte's behavior during sample processing and ionization, leading to potential bias in the results.[1] |
| Precision (% CV) | Typically ≤ 15% | Can be > 15%, particularly with complex matrices | The ability of the SIL-IS to compensate for variability in sample handling and instrument response leads to lower coefficients of variation. |
| Matrix Effect | Minimal to none (compensated) | Potential for significant and variable ion suppression or enhancement | As a structural analog will likely have a different retention time and ionization characteristics, it cannot fully compensate for matrix-induced changes affecting the analyte.[4] |
| Recovery | Consistent and tracks the analyte's recovery | May be inconsistent and differ from the analyte's recovery | The identical physicochemical properties of the SIL-IS ensure it is extracted and processed with the same efficiency as the analyte.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments to validate a bioanalytical method using 2'-Deoxyuridine-¹³C,¹⁵N₂ as an internal standard, in line with regulatory expectations from bodies like the FDA and ICH.[5]
Stock and Working Solution Preparation
-
Objective: To prepare accurate and stable stock and working solutions of the analyte (2'-deoxyuridine) and the internal standard (2'-Deoxyuridine-¹³C,¹⁵N₂).
-
Protocol:
-
Prepare individual stock solutions of 2'-deoxyuridine and 2'-Deoxyuridine-¹³C,¹⁵N₂ in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare separate working solutions for the calibration standards and quality control (QC) samples by serially diluting the analyte stock solution.
-
Prepare a working solution of 2'-Deoxyuridine-¹³C,¹⁵N₂ at a constant concentration to be added to all samples (calibrators, QCs, and study samples).
-
Calibration Curve
-
Objective: To establish the relationship between the instrument response and the known concentrations of the analyte.
-
Protocol:
-
Prepare a series of calibration standards by spiking blank biological matrix (e.g., plasma, urine) with the analyte working solutions to achieve a range of concentrations covering the expected in-study sample concentrations. A minimum of six non-zero concentration levels is recommended.[6]
-
Add the 2'-Deoxyuridine-¹³C,¹⁵N₂ working solution to each calibration standard.
-
Process and analyze the calibration standards using the developed LC-MS/MS method.
-
Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte and determine the best-fit regression model (typically a weighted 1/x² linear regression).[7]
-
Accuracy and Precision
-
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).
-
Protocol:
-
Prepare QC samples in the same biological matrix as the calibration standards at a minimum of three concentration levels: low, medium, and high.
-
Analyze five replicates of each QC level in at least three separate analytical runs.
-
Accuracy is calculated as the percent bias from the nominal concentration, which should be within ±15%.
-
Precision is expressed as the coefficient of variation (%CV), which should not exceed 15%.
-
Matrix Effect Evaluation
-
Objective: To assess the impact of matrix components on the ionization of the analyte and the internal standard.[5]
-
Protocol:
-
Obtain blank biological matrix from at least six different sources.
-
Prepare two sets of samples for each source:
-
Set A: Extract the blank matrix and then spike with the analyte and 2'-Deoxyuridine-¹³C,¹⁵N₂ at low and high concentrations.
-
Set B: Spike the analyte and 2'-Deoxyuridine-¹³C,¹⁵N₂ at the same concentrations in a neat solution (e.g., mobile phase).
-
-
Calculate the matrix factor (MF) by comparing the peak areas from Set A to Set B. The coefficient of variation of the internal standard-normalized MF should be ≤15%.[5]
-
Visualizations
To further clarify the experimental workflow and the logical advantages of using a stable isotope-labeled internal standard, the following diagrams are provided.
Caption: Bioanalytical workflow using 2'-Deoxyuridine-¹³C,¹⁵N₂ internal standard.
Caption: Comparison of internal standard types on quantification accuracy.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
comparative analysis of different isotopic tracers for nucleotide metabolism
An objective comparison of performance with supporting experimental data for researchers, scientists, and drug development professionals.
The study of nucleotide metabolism is fundamental to understanding cellular proliferation, DNA replication and repair, and RNA synthesis. Isotopic tracers have become indispensable tools for elucidating the intricate pathways of nucleotide biosynthesis and degradation. By introducing atoms with a heavier, stable isotope (such as ¹³C, ¹⁵N, or ²H) into cellular systems, researchers can track the metabolic fate of precursor molecules into nucleotides and their derivatives. This guide provides a comparative analysis of different isotopic tracers used in nucleotide metabolism research, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
Comparative Analysis of Isotopic Tracers
The choice of an isotopic tracer for studying nucleotide metabolism depends on the specific biological question, the analytical platform available, and the metabolic pathways of interest. The most commonly used stable isotopes are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), each offering unique advantages and limitations.
| Tracer Type | Common Labeled Substrates | Analytical Method(s) | Advantages | Disadvantages | Key Applications in Nucleotide Metabolism |
| ¹³C (Carbon-13) | [U-¹³C]-Glucose, [1,2-¹³C₂]-Glucose, [U-¹³C]-Glutamine | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Traces the carbon backbone of precursors into the ribose sugar and nucleobase moieties.[1][2] Versatile for probing glycolysis, pentose phosphate pathway (PPP), and TCA cycle contributions.[2][3] | Can lead to complex labeling patterns due to metabolic scrambling.[4] Requires sophisticated data analysis to deconvolve fluxes.[4] | Quantifying de novo nucleotide synthesis, tracing ribose synthesis via the PPP, and assessing the contribution of different carbon sources to nucleotide pools.[1][5] |
| ¹⁵N (Nitrogen-15) | [¹⁵N₂]-Glutamine, [¹⁵N]-Aspartate, [¹⁵N]-Glycine | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Directly traces the nitrogen atoms incorporated into the purine and pyrimidine rings.[1] Useful for studying nitrogen assimilation and transfer reactions. | Limited to tracing nitrogen-containing molecules.[6] The natural abundance of ¹⁵N is low, requiring highly enriched tracers. | Elucidating the nitrogen sources for nucleobase synthesis, studying the regulation of nitrogen metabolism in nucleotide production.[1][7] |
| ²H (Deuterium) | Heavy Water (D₂O), [²H]-Glucose | Mass Spectrometry (MS) | Relatively inexpensive and easy to administer in vivo.[8][9] Labels the deoxyribose moiety of purine deoxyribonucleotides, providing a measure of DNA replication.[8] | Can have kinetic isotope effects that may alter metabolic rates. The number of exchangeable hydrogens can vary depending on the biological system.[10] | Measuring cell proliferation and DNA synthesis rates in vivo.[8][9] Assessing the overall turnover of nucleic acids in tissues.[1] |
Experimental Methodologies
Accurate and reproducible data in isotopic tracer studies hinge on well-designed and executed experimental protocols. Below are detailed methodologies for key experiments in nucleotide metabolism research using different tracers.
¹³C-Glucose Tracing for Ribose Synthesis via the Pentose Phosphate Pathway (PPP)
This protocol is adapted from studies analyzing carbon flux from glucose into nucleotide sugars.[4][11]
Objective: To quantify the contribution of the oxidative and non-oxidative branches of the PPP to ribose synthesis for nucleotides.
Materials:
-
Cell culture medium deficient in glucose
-
[1,2-¹³C₂]-Glucose
-
Cultured cells of interest
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture: Culture cells to the desired confluence in standard medium.
-
Tracer Introduction: Replace the standard medium with glucose-free medium supplemented with a known concentration of [1,2-¹³C₂]-Glucose. This is done to maintain a metabolic steady state.[5]
-
Time-Course Sampling: Harvest cell samples at various time points after introducing the tracer (e.g., 0, 15, 30, 60, 120 minutes) to capture the dynamics of label incorporation.[5]
-
Metabolite Extraction: Quench metabolic activity rapidly (e.g., with cold methanol) and extract polar metabolites.
-
LC-MS Analysis: Analyze the extracted metabolites using LC-MS to separate and detect the different isotopologues of ribose-5-phosphate and other downstream nucleotides.
-
Data Analysis: Determine the mass isotopomer distribution (MID) of the ribose moiety. The ratio of M+1 (one ¹³C) to M+2 (two ¹³C) labeled ribose provides a quantitative measure of the relative flux through the oxidative and non-oxidative PPP, respectively.[5]
¹⁵N-Glutamine Tracing for De Novo Purine Synthesis
This protocol outlines the general steps for tracing nitrogen from glutamine into the purine nucleotide pool.[1]
Objective: To determine the contribution of glutamine nitrogen to the synthesis of purine bases.
Materials:
-
Cell culture medium deficient in glutamine
-
[¹⁵N₂]-Glutamine
-
Cultured cells of interest
-
LC-MS/MS system
Procedure:
-
Cell Culture: Grow cells in standard medium until they reach the desired density.
-
Tracer Introduction: Switch the cells to a glutamine-free medium containing [¹⁵N₂]-Glutamine.
-
Isotopic Steady State: Allow the cells to grow in the labeled medium for a sufficient period to achieve isotopic steady state in the nucleotide pool (typically ~24 hours).[5]
-
Metabolite Extraction: Harvest the cells and extract intracellular metabolites.
-
LC-MS/MS Analysis: Analyze the extracts by LC-MS/MS to quantify the incorporation of ¹⁵N into purine nucleotides (e.g., AMP, GMP).
-
Data Analysis: Calculate the fractional enrichment of ¹⁵N in the purine bases to determine the proportion of nitrogen derived from glutamine.
²H₂O (Heavy Water) Labeling for DNA Synthesis Measurement
This in vivo protocol is based on methods for measuring cell proliferation.[8][9]
Objective: To measure the rate of DNA synthesis in a living organism.
Materials:
-
Heavy water (²H₂O, 99% enriched)
-
Experimental animals (e.g., mice)
-
Gas chromatography/mass spectrometry (GC/MS) system
Procedure:
-
²H₂O Administration: Administer ²H₂O to the animals, typically by providing it in their drinking water to achieve a target body water enrichment (e.g., 2-5%).
-
Labeling Period: Maintain the animals on ²H₂O-enriched water for the desired duration of the experiment.
-
Tissue/Cell Isolation: At the end of the labeling period, collect the tissue or cells of interest.
-
DNA Isolation and Hydrolysis: Isolate genomic DNA from the samples and hydrolyze it to release individual deoxyribonucleosides.
-
Derivatization: Chemically derivatize the deoxyribonucleosides to make them volatile for GC/MS analysis.
-
GC/MS Analysis: Analyze the derivatized samples by GC/MS to measure the incorporation of deuterium into the deoxyribose moiety of purine deoxyribonucleotides.
-
Data Analysis: Calculate the fractional synthesis rate of DNA based on the level of deuterium enrichment in the deoxyribose.
Visualizing Metabolic Pathways and Workflows
Understanding the flow of atoms from tracers to final products is crucial for interpreting experimental results. The following diagrams, generated using Graphviz, illustrate key pathways and workflows in nucleotide metabolism tracer studies.
Caption: Overview of major metabolic pathways contributing to nucleotide synthesis.
Caption: A typical experimental workflow for stable isotope tracing studies.
Caption: Fate of ¹³C atoms from glucose in nucleotide biosynthesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of cell proliferation by heavy water labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of very low rates of cell proliferation by heavy water labeling of DNA and gas chromatography/pyrolysis/isotope ratio-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Unraveling Nucleotide Metabolism: The Superiority of Dual-Labeled 2'-Deoxyuridine-¹³C,¹⁵N₂ Tracers
For researchers, scientists, and drug development professionals engaged in the intricate study of DNA synthesis and nucleotide metabolism, the choice of isotopic tracer is paramount to the accuracy and depth of experimental findings. This guide provides a comprehensive comparison between dual-labeled 2'-Deoxyuridine-¹³C,¹⁵N₂ and its single-labeled counterparts, highlighting the distinct advantages of the dual-labeling approach in elucidating the contributions of de novo and salvage pathways to nucleotide pools.
The biosynthesis of pyrimidine nucleotides, essential precursors for DNA replication, proceeds through two primary routes: the de novo synthesis pathway, which builds nucleobases from simple precursors like glutamine, aspartate, and bicarbonate, and the salvage pathway, which recycles pre-existing nucleosides and bases.[][2] Distinguishing the flux through these pathways is critical for understanding cellular proliferation, the mechanism of action of anti-cancer drugs, and various metabolic disorders. While single-labeled tracers have been instrumental in metabolic research, the advent of dual-labeled substrates, such as 2'-Deoxyuridine-¹³C,¹⁵N₂, offers a more nuanced and definitive approach.
The Decisive Advantage of Dual-Labeling
The primary benefit of using 2'-Deoxyuridine-¹³C,¹⁵N₂ lies in its ability to unequivocally differentiate between the de novo and salvage pathways. The ¹³C atoms trace the carbon skeleton of the deoxyuridine molecule, while the ¹⁵N atoms track the nitrogen atoms originating from precursors in the de novo pathway, such as the amide group of glutamine and the amino group of aspartate.
When cells are cultured in the presence of ¹⁵N-labeled precursors (e.g., ¹⁵N₂-glutamine) and unlabeled deoxyuridine, the incorporation of ¹⁵N into newly synthesized deoxyuridine monophosphate (dUMP) is a clear indicator of de novo synthesis. Conversely, the uptake and phosphorylation of unlabeled deoxyuridine to dUMP signifies salvage pathway activity. By providing 2'-Deoxyuridine-¹³C,¹⁵N₂ as the tracer, researchers can simultaneously monitor both pathways with greater precision. The incorporation of a molecule containing both ¹³C and ¹⁵N signals its origin from the salvage of the provided tracer, while the detection of deoxyuridine with only ¹⁵N enrichment points to de novo synthesis utilizing labeled nitrogen precursors from the media. This dual-labeling strategy significantly reduces the ambiguity inherent in single-label experiments.
Quantitative Performance: A Comparative Analysis
To illustrate the enhanced accuracy of the dual-labeled tracer, the following table presents a hypothetical yet realistic comparison of the ability of single- versus dual-labeled 2'-Deoxyuridine to resolve the relative contributions of the de novo and salvage pathways to the dUMP pool. The data assumes a scenario where both pathways are active.
| Tracer | Isotopologue Measured | De Novo Contribution (%) | Salvage Contribution (%) | Standard Deviation (%) |
| 2'-Deoxyuridine-¹³C | M+9 (from ¹³C₉-deoxyuridine) | Inferred by subtraction | 65 | ± 5.0 |
| 2'-Deoxyuridine-¹⁵N₂ | M+2 (from ¹⁵N₂-deoxyuridine) | Inferred by subtraction | 68 | ± 4.5 |
| 2'-Deoxyuridine-¹³C,¹⁵N₂ | M+11 (¹³C₉,¹⁵N₂-deoxyuridine) | Directly Measured | Directly Measured | ± 1.5 |
| M+2 (¹⁵N₂-deoxyuridine from de novo) | 32 | 68 |
This table presents illustrative data to demonstrate the conceptual advantages of dual-labeling. Actual results may vary based on experimental conditions.
The significantly lower standard deviation for the dual-labeled tracer highlights its superior precision in quantifying the metabolic flux from each pathway.
Experimental Protocols
A detailed methodology for conducting a tracer experiment with labeled 2'-Deoxyuridine to quantify its incorporation into DNA is provided below.
Cell Culture and Labeling
-
Cell Seeding: Plate cells in standard growth medium and culture until they reach approximately 70-80% confluency.
-
Media Preparation: Prepare experimental medium containing the desired concentration of the labeled tracer (e.g., 10 µM 2'-Deoxyuridine-¹³C,¹⁵N₂) and any other necessary labeled precursors (e.g., ¹⁵N₂-glutamine).
-
Labeling: Remove the standard growth medium, wash the cells with phosphate-buffered saline (PBS), and add the prepared labeling medium.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for the incorporation of the labeled nucleoside into DNA.
DNA Extraction and Hydrolysis
-
Cell Harvesting: Harvest the cells by trypsinization or scraping and wash with ice-cold PBS.
-
DNA Extraction: Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's protocol.
-
DNA Quantification: Quantify the extracted DNA using a fluorometric method to ensure accuracy.
-
Enzymatic Digestion: Digest a known amount of DNA (e.g., 1-5 µg) to individual deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase. A detailed protocol for DNA digestion can be found in established methods.[3]
LC-MS/MS Analysis
-
Chromatographic Separation: Separate the digested deoxynucleosides using a reverse-phase liquid chromatography column (e.g., C18) with a gradient elution.
-
Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Set up specific MRM transitions for the unlabeled, single-labeled, and dual-labeled deoxyuridine to quantify each isotopologue.
-
Data Analysis: Calculate the relative abundance of each isotopologue to determine the contribution of the de novo and salvage pathways to the deoxyuridine pool incorporated into DNA.
Visualizing the Pathways and Workflow
To further clarify the metabolic routes and experimental procedures, the following diagrams have been generated.
Caption: Pyrimidine nucleotide synthesis pathways.
Caption: Experimental workflow for tracer analysis.
Conclusion
References
Quantitative Comparison of DNA Adduct Analysis Methods Featuring 2'-Deoxyuridine-¹³C,¹⁵N₂ as an Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of DNA adducts is crucial for assessing the genotoxicity of chemical compounds and understanding cancer etiology.[1] This guide provides a comparative overview of the predominant methods for DNA adduct analysis, with a special focus on the gold standard technique: liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing stable isotope-labeled internal standards such as 2'-Deoxyuridine-¹³C,¹⁵N₂.
The formation of DNA adducts, which are covalent bonds between a chemical and DNA, is a critical event in chemical carcinogenesis.[1] Their measurement can serve as a biomarker for exposure to carcinogens and for risk assessment.[2] Given that DNA adducts are often present at very low levels in biological samples (typically 0.01 to 10 adducts per 10⁸ normal nucleotides), highly sensitive and specific analytical methods are required.[2][3]
This guide will compare the performance of LC-MS/MS with isotope dilution against alternative methods, providing experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
Performance Comparison of DNA Adduct Quantification Methods
The choice of analytical method for DNA adducts depends on various factors, including the required sensitivity, specificity, and whether structural information is needed.[4] Below is a summary of the key performance characteristics of the most common techniques.
| Feature | Isotope Dilution LC-MS/MS | ³²P-Postlabeling | Immunoassays (e.g., ELISA) |
| Principle | Mass-based quantification against a stable isotope-labeled internal standard.[2] | Radioactive labeling of adducted nucleotides followed by chromatographic separation.[5] | Antibody-based detection of specific adduct structures.[5] |
| Specificity | Very High (provides structural confirmation).[2][6] | Low (does not provide structural information).[3][5] | Moderate to High (potential for antibody cross-reactivity).[7] |
| Sensitivity | High to Very High. | Very High.[5] | High.[5] |
| Limit of Quantification (LOQ) | Typically 0.1 - 10 adducts per 10⁸ nucleotides, with some methods reaching ~1 adduct per 10¹¹ nucleotides.[1][5][7] | Can detect as low as ~1 adduct per 10¹⁰ nucleotides.[3] | 0.1 - 1 adduct per 10⁹ nucleotides.[5] |
| Quantification | Absolute and highly accurate.[2][6] | Relative and can be inaccurate due to labeling inefficiencies.[3][5] | Relative quantification. |
| Sample Requirement | Microgram quantities of DNA (e.g., 3-25 µg).[7][8] | Low sample requirement (<10 µg).[5] | Low sample requirement.[5] |
| Throughput | Moderate. | Low to Moderate. | High. |
| Advantages | Gold standard for accuracy and specificity; provides structural information.[2] | Extremely sensitive; does not require prior knowledge of adduct structure.[9] | High throughput; suitable for screening; allows for immunohistochemical analysis.[5] |
| Disadvantages | Requires sophisticated instrumentation; synthesis of labeled standards can be costly.[10] | Lacks structural specificity; not truly quantitative; use of radioactivity.[3] | Prone to cross-reactivity; provides no structural confirmation for unknown adducts.[7] |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. The following sections outline the typical experimental workflows for the key methods of DNA adduct analysis.
Protocol 1: Quantitative Analysis of DNA Adducts using Isotope Dilution LC-MS/MS
This method is considered the gold standard for its accuracy and specificity.[2] It involves the use of a stable isotope-labeled internal standard, such as 2'-Deoxyuridine-¹³C,¹⁵N₂, which is added at the beginning of the sample preparation to account for any loss during the workup.[1]
I. DNA Isolation and Purification:
-
Isolate genomic DNA from tissues or cells using a standard DNA extraction method (e.g., phenol-chloroform extraction or a commercial kit).
-
Quantify the extracted DNA using UV spectrophotometry (e.g., NanoDrop) and assess its purity.
II. Addition of Internal Standard and DNA Hydrolysis:
-
To a known amount of isolated DNA (e.g., 10-50 µg), add the stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N₂]-2'-Deoxyuridine and other relevant labeled adduct standards).
-
Perform enzymatic hydrolysis to break down the DNA into individual nucleosides. This is typically a two-step process:
-
Incubate the DNA with nuclease P1 and alkaline phosphatase.
-
Ensure complete digestion to nucleosides.
-
III. Sample Enrichment:
-
Remove proteins and other macromolecules, often by ultrafiltration.[2]
-
Enrich the adducted nucleosides using solid-phase extraction (SPE) to remove the bulk of normal, unmodified nucleosides.[1] This step is crucial for achieving high sensitivity.
IV. LC-MS/MS Analysis:
-
Reconstitute the enriched sample in a suitable solvent.
-
Inject the sample into a liquid chromatography system (e.g., UPLC or nanoLC) for separation of the different nucleosides.[11]
-
The eluent from the LC is introduced into a tandem mass spectrometer (e.g., a triple quadrupole instrument) equipped with an electrospray ionization (ESI) source.[1]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode.[12] Specific precursor-to-product ion transitions for both the native DNA adduct and the stable isotope-labeled internal standard are monitored.
V. Data Analysis and Quantification:
-
Integrate the peak areas for both the native adduct and the internal standard.
-
Calculate the ratio of the native adduct peak area to the internal standard peak area.
-
Determine the absolute quantity of the DNA adduct in the original sample by comparing this ratio to a standard curve generated with known amounts of the native adduct and a fixed amount of the internal standard.[12]
Protocol 2: ³²P-Postlabeling Assay
This technique was a preferred method for DNA adduct quantification for many years due to its high sensitivity.[5] It is particularly useful for detecting unknown adducts.
I. DNA Isolation and Digestion:
-
Isolate and purify DNA as described in Protocol 1.
-
Digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
II. Adduct Enrichment (Optional but Recommended):
-
To enhance sensitivity, adducted nucleotides can be enriched. Common methods include:
III. ³²P-Labeling:
-
Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
IV. Chromatographic Separation:
-
Separate the ³²P-labeled adducted nucleotides using multi-dimensional thin-layer chromatography (TLC).[5]
V. Detection and Quantification:
-
Visualize the separated adducts by autoradiography.
-
Quantify the amount of radioactivity in the adduct spots using a phosphorimager or by scintillation counting.
-
Calculate the relative adduct levels based on the radioactivity and the total amount of DNA analyzed.
Protocol 3: Immunoassay (ELISA)
Immunoassays are useful for screening a large number of samples for the presence of a specific DNA adduct for which a reliable antibody is available.[5]
I. DNA Isolation and Denaturation:
-
Isolate DNA as described in Protocol 1.
-
Denature the DNA to single strands by heat or alkaline treatment.
II. Plate Coating:
-
Coat the wells of a microtiter plate with the denatured DNA.
III. Blocking:
-
Block the unoccupied sites on the plate surface with a blocking buffer (e.g., bovine serum albumin) to prevent non-specific antibody binding.
IV. Antibody Incubation:
-
Add the primary antibody, which is specific for the DNA adduct of interest, to the wells and incubate.
-
Wash the plate to remove any unbound primary antibody.
-
Add a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the primary antibody. Incubate and then wash thoroughly.
V. Detection:
-
Add a substrate for the enzyme that produces a colored or chemiluminescent signal.
-
Measure the signal intensity using a plate reader.
VI. Quantification:
-
Quantify the amount of adduct by comparing the signal to a standard curve generated using known amounts of the adducted DNA.
Visualizing the Workflows
The following diagrams illustrate the experimental processes described in the protocols.
Caption: Workflow for DNA adduct analysis by Isotope Dilution LC-MS/MS.
Caption: Workflow for DNA adduct analysis by the ³²P-Postlabeling assay.
Caption: Workflow for DNA adduct analysis by Immunoassay (ELISA).
References
- 1. Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods and Challenges for Computational Data Analysis for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Multi-DNA Adduct and Abasic Site Quantitation in vivo by Nano-Liquid Chromatography/High-Resolution Orbitrap Tandem Mass Spectrometry: Methodology for Biomonitoring Colorectal DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of multiple exocyclic DNA adducts in human salivary DNA by stable isotope dilution nanoflow liquid chromatography-nanospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of DNA adduct detection between two enhancement methods of the 32P-postlabelling assay in rat lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. escholarship.org [escholarship.org]
- 12. tandfonline.com [tandfonline.com]
- 13. stacks.cdc.gov [stacks.cdc.gov]
A Researcher's Guide to 2'-Deoxyuridine-¹³C,¹⁵N₂: Performance Evaluation in Diverse Cell Lines
Introduction: Stable isotope-labeled compounds are indispensable tools in biomedical research, enabling precise tracking of metabolic pathways and serving as robust internal standards for quantitative mass spectrometry. 2'-Deoxyuridine-¹³C,¹⁵N₂ is a labeled analogue of the natural nucleoside 2'-deoxyuridine, a key precursor in the DNA synthesis salvage pathway. Its primary applications include metabolic flux analysis of nucleotide synthesis and serving as an internal standard for the accurate quantification of its unlabeled counterpart in complex biological samples.[1] This guide provides a comparative overview of its performance in different cell lines, details experimental protocols, and contrasts its utility with other common alternatives for monitoring DNA synthesis.
Comparative Performance Across Cell Lines
The utility of 2'-Deoxyuridine-¹³C,¹⁵N₂ is largely determined by its uptake and incorporation into the pyrimidine salvage pathway. The performance can vary significantly between cell lines due to differences in proliferation rates, metabolic activity, and expression levels of key enzymes like thymidine kinase.
Below is a summary of hypothetical performance data in three distinct human cell lines: HeLa (a rapidly dividing cervical cancer cell line), HepG2 (a hepatoma cell line with moderate proliferation), and MCF-7 (a breast cancer cell line known for slower growth). The primary metric evaluated is the rate of incorporation into genomic DNA, quantified via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Incorporation of 2'-Deoxyuridine-¹³C,¹⁵N₂ into Genomic DNA Data is illustrative and represents typical expected outcomes.
| Cell Line | Proliferation Rate | Doubling Time (Approx.) | Labeled dTMP Enrichment (%) after 24h |
| HeLa | High | 24 hours | 45 ± 5% |
| HepG2 | Moderate | 48 hours | 22 ± 4% |
| MCF-7 | Low | 72 hours | 12 ± 3% |
These illustrative data suggest that the incorporation of the labeled deoxyuridine correlates strongly with the proliferative activity of the cell line, as expected for a DNA precursor.
Metabolic Fate and Pathway Analysis
2'-Deoxyuridine-¹³C,¹⁵N₂ enters the cell and is phosphorylated by thymidine kinase (TK) to form labeled deoxyuridine monophosphate (dUMP). This is then converted to labeled deoxythymidine monophosphate (dTMP) by thymidylate synthase (TS). Subsequent phosphorylations yield labeled dTTP, which is then incorporated into newly synthesized DNA. This pathway is a cornerstone of nucleotide metabolism.[2]
Experimental Protocols
Protocol 1: Stable Isotope Tracing and DNA Incorporation
This protocol details the steps for labeling cells with 2'-Deoxyuridine-¹³C,¹⁵N₂ and quantifying its incorporation into genomic DNA using LC-MS/MS.
Materials:
-
Cell lines of interest (e.g., HeLa, HepG2, MCF-7)
-
Complete cell culture medium
-
2'-Deoxyuridine-¹³C,¹⁵N₂ (sterile stock solution, e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
DNA extraction kit
-
Nuclease P1, Alkaline Phosphatase
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment. Culture overnight to allow attachment.
-
Labeling: Remove the standard culture medium and replace it with fresh medium containing 10 µM 2'-Deoxyuridine-¹³C,¹⁵N₂. Culture for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Harvest: Wash cells twice with ice-cold PBS. Lyse the cells and extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
DNA Hydrolysis: Quantify the extracted DNA. Digest 1-5 µg of DNA to nucleosides using Nuclease P1 followed by Alkaline Phosphatase.
-
LC-MS/MS Analysis: Analyze the digested nucleoside mixture by LC-MS/MS. Use a method optimized for the separation and detection of deoxythymidine (dT) and its labeled isotopologue.
-
Data Analysis: Calculate the percentage of labeled dTMP by dividing the peak area of the labeled analyte by the sum of the peak areas for both labeled and unlabeled analytes.
Comparison with Alternatives
2'-Deoxyuridine-¹³C,¹⁵N₂ is one of several methods to track DNA synthesis. The choice of agent depends on the experimental endpoint.
Table 2: Comparison of DNA Synthesis Tracking Agents
| Method | Principle | Advantages | Disadvantages |
| 2'-Deoxyuridine-¹³C,¹⁵N₂ | Stable isotope tracer incorporated into DNA | Non-perturbative; ideal for mass spectrometry-based flux analysis; serves as an excellent internal standard.[1] | Requires sensitive mass spectrometry for detection; not suitable for imaging. |
| BrdU (5-bromo-2'-deoxyuridine) | Thymidine analogue incorporated into DNA | Well-established; robust antibody-based detection for IHC, flow cytometry.[3][4] | Requires harsh DNA denaturation for antibody access, which can destroy epitopes and cell morphology.[3][4][5] |
| EdU (5-ethynyl-2'-deoxyuridine) | Thymidine analogue with an alkyne group | Detection via "click chemistry" is rapid and does not require DNA denaturation, preserving cell integrity.[3][6] | Can exhibit cell-type-specific cytotoxicity with long-term exposure; copper catalyst can be toxic.[7] |
| [³H]-Thymidine | Radioactive thymidine analogue | Highly sensitive detection via autoradiography. | Involves radioactivity, requiring special handling and disposal; technically demanding.[3] |
2'-Deoxyuridine-¹³C,¹⁵N₂ is a powerful and minimally invasive tool for researchers focused on quantitative analysis of nucleotide metabolism and DNA synthesis via mass spectrometry. Its performance is directly linked to the metabolic and proliferative state of the cell line under investigation. While alternatives like BrdU and EdU are better suited for imaging and flow cytometry applications, the stable isotope-labeled approach offers unparalleled precision for metabolic flux studies and quantitative bioanalysis, making it an essential reagent for drug development and fundamental cell biology research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-Ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymidine analogues for tracking DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymidine Analogues for Tracking DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 6. Thymidine Analogues for Tracking DNA Synthesis [ouci.dntb.gov.ua]
- 7. Cell type specific applicability of 5-ethynyl-2'-deoxyuridine (EdU) for dynamic proliferation assessment in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2'-Deoxyuridine-¹³C,¹⁵N₂: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2'-Deoxyuridine-¹³C,¹⁵N₂, a stable isotope-labeled nucleoside analog. By adhering to these procedural steps, laboratories can maintain a safe working environment and comply with regulatory standards.
Core Principles of Disposal
The disposal procedure for 2'-Deoxyuridine-¹³C,¹⁵N₂ is governed by two key factors: the non-radioactive nature of the isotopic labels and the inherent chemical properties of the deoxyuridine molecule.
-
Stable Isotope Labeling : The ¹³C and ¹⁵N isotopes are stable and do not pose a radiological hazard. Therefore, disposal procedures for radioactive waste are not required. The waste is treated as chemical waste.[1][]
-
Chemical Nature : As a nucleoside analog, the chemical properties of 2'-deoxyuridine dictate the primary disposal route. While not classified as acutely toxic, it is prudent to handle it as a chemical waste and avoid indiscriminate disposal.
Operational Disposal Plan
This step-by-step plan outlines the recommended procedure for the safe disposal of 2'-Deoxyuridine-¹³C,¹⁵N₂.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound and its waste.
-
Conduct all weighing and solution preparation in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, vials), in a designated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
-
Aqueous Waste:
-
Collect all aqueous solutions containing 2'-Deoxyuridine-¹³C,¹⁵N₂ in a separate, labeled hazardous waste container for aqueous chemical waste.
-
Do not mix with organic solvent waste or other incompatible waste streams.
-
-
Organic Solvent Waste:
-
If 2'-Deoxyuridine-¹³C,¹⁵N₂ is dissolved in an organic solvent, collect the waste in a designated container for flammable or halogenated organic waste, as appropriate.
-
Ensure the waste container is properly vented if necessary and stored away from ignition sources.
-
3. Waste Container Labeling:
-
All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "2'-Deoxyuridine-¹³C,¹⁵N₂"
-
The concentration or approximate amount of the compound in the waste.
-
The solvent(s) present in the container.
-
The date the waste was first added to the container.
-
The responsible individual and laboratory contact information.
-
4. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is in place for liquid waste containers to prevent spills.
-
Keep waste containers closed at all times, except when adding waste.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Crucially, consult the manufacturer's Safety Data Sheet (SDS) for 2'-Deoxyuridine-¹³C,¹⁵N₂ (CAS Number: 369656-76-8) for any specific disposal instructions or hazard classifications. [3][4] The SDS will provide the most definitive guidance.
Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 369656-76-8 | [3][4][5] |
| Molecular Formula | ¹³C₉H₁₂¹⁵N₂O₅ | [5] |
| Isotopic Enrichment | Typically ≥98% for ¹³C and ¹⁵N | N/A |
| Radiological Hazard | None (Stable Isotopes) | [1][] |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory practices for chemical waste management. No specific experimental protocols for the degradation or neutralization of 2'-Deoxyuridine-¹³C,¹⁵N₂ prior to disposal are recommended without explicit guidance from a validated source or the manufacturer's SDS. The primary protocol is segregation, proper labeling, and professional disposal.
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of 2'-Deoxyuridine-¹³C,¹⁵N₂.
Caption: Disposal decision workflow for 2'-Deoxyuridine-¹³C,¹⁵N₂.
References
Essential Safety and Logistical Information for Handling 2'-Deoxyuridine-¹³C,¹⁵N₂
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 2'-Deoxyuridine-¹³C,¹⁵N₂. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Safety Data Summary
Health Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Environmental Hazards:
-
Very toxic to aquatic life with long-lasting effects.
| Hazard Statement | GHS Classification |
| Harmful if swallowed. | Acute toxicity - oral 4 |
| Harmful in contact with skin. | Acute toxicity - dermal 4 |
| Harmful if inhaled. | Acute toxicity - inhalation 4 |
| Causes skin irritation. | Skin irritation 2 |
| Causes serious eye irritation. | Eye irritation 2A |
| May cause respiratory irritation. | Specific target organ toxicity (single exposure) 3 |
| Very toxic to aquatic life. | Aquatic Acute 1 |
| Very toxic to aquatic life with long lasting effects. | Aquatic Chronic 1 |
Operational Plan: Step-by-Step Handling Protocol
Adherence to the following procedural steps is mandatory to ensure personnel safety and prevent contamination.
Personal Protective Equipment (PPE)
A comprehensive assessment of the work area and the specific tasks is necessary to determine the appropriate PPE.[1] The minimum required PPE for handling 2'-Deoxyuridine-¹³C,¹⁵N₂ includes:
-
Lab Coat: To protect clothing and skin from splashes and spills.[2]
-
Eye Protection: Safety glasses with side-shields are the minimum requirement.[1] For tasks with a higher splash risk, chemical safety goggles or a face shield worn over safety glasses are necessary.[1][2]
-
Gloves: Disposable nitrile gloves are required for incidental contact.[1] For prolonged handling or direct contact, consider double-gloving or using thicker, chemical-resistant gloves.[1][2] Always inspect gloves for any damage before use and remove them correctly to avoid skin contamination.[3]
-
Respiratory Protection: If working with the powdered form where dust generation is possible, a NIOSH-approved respirator (e.g., N95) is recommended to prevent inhalation.[2]
Engineering Controls
-
Ventilation: Work in a well-ventilated area.[4] For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Eyewash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3][4]
Handling and Storage
-
Handling: Avoid the formation of dust and aerosols.[5] Do not get the substance in the eyes, on the skin, or on clothing.[3][4]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[3][4] Recommended storage temperature is refrigerated.[4] Keep away from strong oxidizing agents.[4]
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist.[3]
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing. If skin irritation persists, consult a physician.[3]
-
After Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3] Seek medical attention.[3]
-
After Swallowing: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[3][5] Call a doctor immediately.
Disposal Plan
Waste containing 2'-Deoxyuridine-¹³C,¹⁵N₂ must be handled as hazardous chemical waste.
-
Waste Classification: Since 2'-Deoxyuridine-¹³C,¹⁵N₂ contains stable isotopes, it is not considered radioactive waste. The waste should be treated as chemical waste.[]
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, weigh paper, pipette tips) in a designated, clearly labeled, and sealed hazardous waste container.
-
Collect liquid waste in a separate, labeled, and sealed hazardous waste container.
-
-
Disposal Procedure: Dispose of the chemical waste in accordance with local, regional, and national hazardous waste regulations.[4] Do not release into the environment.[3]
Experimental Workflow
The following diagram illustrates the standard workflow for handling 2'-Deoxyuridine-¹³C,¹⁵N₂ in a laboratory setting.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
